molecular formula C6H19N4P B1586882 Imino-tris(dimethylamino)phosphorane CAS No. 49778-01-0

Imino-tris(dimethylamino)phosphorane

Cat. No.: B1586882
CAS No.: 49778-01-0
M. Wt: 178.22 g/mol
InChI Key: GKTNLYAAZKKMTQ-UHFFFAOYSA-N
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Description

Imino-tris(dimethylamino)phosphorane is a useful research compound. Its molecular formula is C6H19N4P and its molecular weight is 178.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTNLYAAZKKMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402226
Record name Imino-tris(dimethylamino)phosphorane
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49778-01-0
Record name Imino-tris(dimethylamino)phosphorane
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Record name Imino-tris(dimethylamino)phosphorane
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Foundational & Exploratory

What are the chemical properties of Imino-tris(dimethylamino)phosphorane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Imino-tris(dimethylamino)phosphorane: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Phosphazene Base

This compound, systematically named N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-H, is a highly versatile organophosphorus compound.[1][2] As a member of the iminophosphorane class, it is characterized by a phosphorus-nitrogen double bond (P=N), which imparts a unique combination of high reactivity, strong basicity, and specific steric properties.[3] While isoelectronic with phosphine oxides, its reactivity profile is distinct, positioning it as a powerful tool in modern organic synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. Its utility spans from being a key intermediate in the production of ligands for transition metal catalysis to acting as a potent organocatalyst in its own right.

Molecular Structure and Physicochemical Properties

The structure of this compound, [(CH₃)₂N]₃P=NH, features a central phosphorus(V) atom bonded to three dimethylamino groups and double-bonded to an imino (-NH) group. This arrangement results in a highly polarized P=N bond, which is best described as a significant contribution from the ylidic resonance structure [(CH₃)₂N]₃P⁺-N⁻H. This charge separation is the primary origin of the compound's remarkable basicity. The three sterically demanding dimethylamino groups shield the phosphorus atom, influencing its reactivity and interaction with other molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 49778-01-0[1][4]
Molecular Formula C₆H₁₉N₄P[1][5]
Molecular Weight 178.22 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Density 0.979 g/mL at 25 °C[1][4][7]
Refractive Index (n20/D) 1.476[1][8][7]
Boiling Point 194.8 ± 23.0 °C (Predicted)[8][7]
Flash Point >113 °C (>235 °F) - closed cup[7][9]
SMILES String CN(C)P(=N)(N(C)C)N(C)C

Core Reactivity: A Strong, Non-Ionic Base

This compound is part of a family of extremely strong, non-ionic, non-charged nitrogen bases.[10] Its high basicity stems from the stability of its conjugate acid. Upon protonation at the imino nitrogen, the positive charge is effectively delocalized across the P-N₃ framework, resulting in a highly stabilized cation. This property allows it to deprotonate a wide range of weak acids, often where traditional ionic bases like alkali metal hydrides or alkoxides may cause solubility or side-reactivity issues.

The compound is also characterized as a strong nucleophile, a property valuable in various synthetic transformations.[1] It can serve as a key intermediate in the production of phosphine oxides and other phosphorus-containing compounds essential for pharmaceutical and agrochemical development.[1]

Synthesis of this compound

While several methods exist for the synthesis of iminophosphoranes, two classical and highly general routes are the Staudinger and Kirsanov reactions.[3] A specific patented process also describes its preparation from aminotris(dimethylamino)phosphonium chloride.[11]

The Staudinger Reaction: A General Protocol

The Staudinger reaction, first reported in 1919, remains a cornerstone for iminophosphorane synthesis.[3] It involves the reaction of a tertiary phosphine with an organic azide. The reaction proceeds via a phosphazide intermediate, which then extrudes dinitrogen gas (N₂) to yield the final iminophosphorane.

Staudinger_Reaction P [(CH₃)₂N]₃P Intermediate [(CH₃)₂N]₃P⁺-N⁻-N⁺≡N-R P->Intermediate Nucleophilic Attack Azide +   R-N₃ Product [(CH₃)₂N]₃P=N-R Intermediate->Product N₂ Extrusion N2_loss - N₂

Caption: General workflow for the Staudinger reaction to form an iminophosphorane.

Key Applications in Chemical Synthesis

The unique reactivity of this compound makes it a valuable reagent and catalyst in several areas.

Organocatalysis: Synthesis of Cyclic Carbonates

This compound has proven to be an effective organocatalyst for the synthesis of cyclic organic carbonates from materials like glycerol, often under solvent-free conditions.[4][6][10] This transformation is crucial for producing green solvents and valuable chemical intermediates. The base likely initiates the reaction by deprotonating the alcohol, which then attacks a carbonate source.

Catalytic_Cycle Base [(Me₂N)₃P=NH] Deprotonated R-O⁻ [(Me₂N)₃PNH₂]⁺ Base->Deprotonated Deprotonation Substrate Glycerol (R-OH) Substrate->Deprotonated Intermediate Cyclization Intermediate Deprotonated->Intermediate Nucleophilic Attack CO2 Carbonate Source (e.g., CO₂) CO2->Intermediate Product Cyclic Carbonate Intermediate->Product Ring Closure Product->Base Catalyst Regeneration

Caption: Proposed catalytic cycle for cyclic carbonate synthesis using the phosphazene base.

Stoichiometric Reagent: Deboronation of Carboranes

A notable application is its use as a reagent in the deboronation of ortho- and meta-carboranes.[4][6][10] This reaction is significant in boron cluster chemistry, allowing for the selective removal of boron vertices to create nido-carborane anions, which are important ligands in organometallic chemistry. The strong basicity of the iminophosphorane is essential for facilitating this cluster modification.

Spectroscopic Characterization

The structural features of this compound give rise to characteristic spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the methyl protons of the dimethylamino groups and a distinct, exchangeable signal for the N-H proton.

  • ¹³C NMR: A signal corresponding to the methyl carbons would be expected.

Handling and Safety Considerations

This compound is a corrosive material that can cause severe skin burns and eye damage.[7] It is classified under WGK 3, indicating it is highly hazardous to water.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.

  • Precautionary Measures: Handling requires the use of comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored locked up in a designated area for combustible, corrosive hazardous materials (Storage Class 8A).

Conclusion

This compound is a potent and versatile chemical tool with a rich set of properties centered around its strong, non-ionic basicity. Its utility as a catalyst, synthetic reagent, and precursor to complex ligands underscores its importance in both academic research and industrial applications, from materials science to pharmaceutical development.[1] A thorough understanding of its reactivity, handling requirements, and synthetic origins is crucial for leveraging its full potential in the laboratory.

References

  • Title: this compound. Source: Chem-Impex. URL: [Link]

  • Title: this compound. Source: LookChem. URL: [Link]

  • Title: Process of preparing iminotris (dimethylamino) phosphorane. Source: Google Patents.
  • Title: Iminophosphorane. Source: Wikipedia. URL: [Link]

  • Title: Tris(dimethylamino)phosphine. Source: Wikipedia. URL: [Link]

  • Title: this compound - Optional[31P NMR]. Source: SpectraBase. URL: [Link]

  • Title: Iminophosphorane synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: this compound. Source: S.W.ChemiLab. URL: [Link]

  • Title: Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]

Sources

Synthesis and Preparation of Imino-tris(dimethylamino)phosphorane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and preparation of Imino-tris(dimethylamino)phosphorane, a potent, non-ionic phosphazene base. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the synthetic pathway, including the underlying mechanistic principles, step-by-step experimental protocols, and comprehensive safety and characterization procedures.

Introduction: The Significance of this compound

This compound, often referred to as a P1-H phosphazene base, is a highly versatile and powerful tool in modern organic synthesis.[1][2] Its strong, non-nucleophilic basicity makes it an invaluable reagent for a wide range of chemical transformations, including deprotonations, eliminations, and as a catalyst in various reactions.[1][2][3] The unique properties of this compound, stemming from the delocalization of the positive charge on the protonated form across the P-N backbone, allow for high efficacy in promoting reactions that are often challenging with traditional bases. This guide will focus on a robust and industrially viable synthetic route, starting from readily available precursors.

The Primary Synthetic Pathway: From Phosphorus Pentachloride to this compound

The most common and efficient synthesis of this compound involves a two-step process:

  • Synthesis of the Precursor: Preparation of aminotris(dimethylamino)phosphonium chloride.

  • Deprotonation: Conversion of the phosphonium salt to the final iminophosphorane product.

This approach is favored for its high yield and the use of relatively inexpensive starting materials.[4]

Step 1: Synthesis of Aminotris(dimethylamino)phosphonium Chloride

The precursor, aminotris(dimethylamino)phosphonium chloride, can be synthesized from the reaction of phosphorus pentachloride with dimethylamine, followed by treatment with ammonia.[4][5]

The reaction proceeds through a series of nucleophilic substitutions on the phosphorus center. Initially, phosphorus pentachloride reacts with dimethylamine, where the nitrogen atom of dimethylamine acts as a nucleophile, displacing chloride ions. This process is repeated until three of the chlorine atoms on the phosphorus are substituted by dimethylamino groups. The resulting intermediate is then treated with ammonia to introduce the amino group, leading to the formation of the aminotris(dimethylamino)phosphonium cation, with chloride as the counter-ion.

Reaction Scheme: Synthesis of Aminotris(dimethylamino)phosphonium Chloride

PCl5 PCl₅ Intermediate [(CH₃)₂N]₃P⁺Cl₂ Cl⁻ PCl5->Intermediate + 3 (CH₃)₂NH - 3 HCl Me2NH 3 (CH₃)₂NH Product [(CH₃)₂N]₃P⁺NH₂ Cl⁻ Intermediate->Product + NH₃ - HCl NH3 NH₃

Caption: Synthesis of the phosphonium salt precursor.

Materials:

  • Phosphorus pentachloride (PCl₅)

  • Dimethylamine ((CH₃)₂NH)

  • Ammonia (NH₃)

  • Anhydrous aromatic hydrocarbon solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, suspend phosphorus pentachloride in an anhydrous aromatic hydrocarbon solvent.

  • Cool the suspension to 0-10 °C.

  • Slowly add a solution of dimethylamine in the same solvent, maintaining the temperature between 0 and 80 °C. The molar ratio of PCl₅ to dimethylamine should be approximately 1:6.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Introduce ammonia gas into the reaction mixture until the reaction is complete, as indicated by the cessation of heat evolution.

  • The resulting solid, aminotris(dimethylamino)phosphonium chloride, can be isolated by filtration, washed with the solvent, and dried under vacuum.

  • Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Dimethylamine ((CH₃)₂NH): Flammable and corrosive. It is a gas at room temperature and is typically handled as a solution. Ensure adequate ventilation and use appropriate PPE.

  • Ammonia (NH₃): Corrosive and toxic. Handle in a well-ventilated area or fume hood.

Step 2: Synthesis of this compound

The final product is obtained by the deprotonation of aminotris(dimethylamino)phosphonium chloride using a strong base, such as sodium hydroxide or potassium hydroxide.[4]

This step is a classic acid-base reaction. The hydroxide ion (OH⁻) from the base removes a proton from the amino group of the phosphonium salt. This deprotonation results in the formation of the neutral iminophosphorane and water. The choice of a solvent in which the inorganic salt byproduct (e.g., NaCl) is sparingly soluble is crucial for driving the reaction to completion and simplifying the purification process.[4]

Reaction Scheme: Deprotonation to this compound

cluster_reactants Reactants cluster_products Products Phosphonium [(CH₃)₂N]₃P⁺NH₂ Cl⁻ Product [(CH₃)₂N]₃P=NH Phosphonium->Product Deprotonation Base NaOH Base->Product Byproducts NaCl + H₂O

Caption: Formation of the final iminophosphorane product.

Materials:

  • Aminotris(dimethylamino)phosphonium chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), aqueous solution (45-50 wt%)

  • Solvent (e.g., tetrahydrofuran, an ether with 4-8 carbons, or an aromatic hydrocarbon with 6-10 carbons)[4]

Procedure:

  • In a reaction vessel, dissolve aminotris(dimethylamino)phosphonium chloride in the chosen organic solvent.

  • With vigorous stirring, add the aqueous solution of the alkali metal hydroxide. The reaction is typically carried out at a temperature below 70 °C.[4]

  • After the addition, continue stirring the mixture for 1-2 hours to ensure the completion of the reaction. A reaction yield of up to 99 mol% can be achieved.[4]

  • The reaction mixture will separate into an organic phase containing the product and an aqueous phase. The inorganic salt byproduct will precipitate out of the organic phase.

  • Separate the organic layer.

  • Distill off the solvent and water from the organic phase under reduced pressure, ensuring the temperature of the mixture remains below 70 °C.[4]

  • Filter the concentrated mixture to remove the precipitated inorganic salts.

  • The resulting mother liquor is then purified by vacuum distillation to yield high-purity this compound.[4]

Quantitative Data Summary

ParameterStep 1: Precursor SynthesisStep 2: Final Product Synthesis
Primary Reactants Phosphorus pentachloride, Dimethylamine, AmmoniaAminotris(dimethylamino)phosphonium chloride, Sodium hydroxide
Solvent Aromatic hydrocarbon (e.g., toluene)Tetrahydrofuran, Ether, or Aromatic hydrocarbon
Reaction Temperature 0-80 °C< 70 °C
Typical Yield HighUp to 99 mol%

Characterization and Validation

To ensure the successful synthesis and purity of this compound, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a crucial technique for characterizing phosphorus-containing compounds.[6] this compound should exhibit a characteristic singlet in the ³¹P NMR spectrum. The expected chemical shift is around 19.8 ppm.

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl protons of the dimethylamino groups and the N-H proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the P=N bond and the N-H bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Alternative Synthetic Routes

While the presented pathway is highly efficient, it is beneficial for the senior scientist to be aware of alternative methods for the formation of the crucial P=N bond.

  • Staudinger Reaction: This reaction involves the treatment of an azide with a phosphine to form an iminophosphorane.[7][8][9] In this context, a suitable azide precursor would be required.

These alternative routes, while not as commonly employed for this specific molecule on a large scale, offer flexibility in synthetic design, particularly in a research and development setting.

Safety and Handling of this compound

This compound is a corrosive material and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[2] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

The synthesis of this compound via the deprotonation of its aminophosphonium chloride precursor is a robust and high-yielding method suitable for both laboratory and industrial scales. A thorough understanding of the reaction mechanisms, adherence to the detailed experimental protocols, and strict observance of safety procedures are paramount for the successful and safe preparation of this powerful phosphazene base. The characterization techniques outlined provide a reliable means of validating the identity and purity of the final product, ensuring its suitability for downstream applications in organic synthesis and catalysis.

References

  • Staudinger, H.; Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646. [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Kirsanov reaction. Retrieved from [Link]

  • Shaw, R. A., & Wells, R. G. (1966). Phosphorus–nitrogen compounds. Part XXV. The reactions of aminocyclotriphosphazatrienes with dihalogenotriphenyl- and trihalogenodiphenyl-phosphoranes. Phosphazen-1′-ylcyclotriphosphazatrienes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1046-1052. [Link]

  • Mitsui Chemicals, Inc. (2000). Preparation process of iminotris(dimethylamino)phosphorane. U.S.
  • Mitsui Chemicals, Inc. (2002). Process of preparing iminotris(dimethylamino)phosphorane.
  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5789. [Link]

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An In-Depth Technical Guide to Imino-tris(dimethylamino)phosphorane (CAS No. 49778-01-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Imino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene bases. Its unique structural and electronic properties confer upon it a potent, yet sterically hindered, basicity that has carved a significant niche in modern synthetic chemistry. This document will delve into its core characteristics, synthesis, reactivity, and diverse applications, offering field-proven insights for its effective utilization.

Core Identity and Physicochemical Properties

This compound, systematically named N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide, is most commonly referred to in the literature as Phosphazene base P1-H.[1] Its Chemical Abstracts Service (CAS) registry number is 49778-01-0 .[1][2] This compound is a colorless to pale yellow liquid at room temperature and is recognized for its strong nucleophilic character.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 49778-01-0[1][2]
Molecular Formula C₆H₁₉N₄P[1][2]
Molecular Weight 178.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 0.979 g/mL at 25 °C
Refractive Index (n20/D) 1.476
Boiling Point 194.8 ± 23.0 °C (Predicted)[3]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Purity ≥ 97% (Assay by titration)[1]

The Genesis of Reactivity: Electronic Structure and Basicity

The remarkable reactivity of this compound stems from the electronic nature of the phosphazene backbone. The core of its functionality is the P=N double bond, which is more accurately described as a highly polarized, ylidic-like structure (R₃P⁺–N⁻R').[5] This charge separation, with a partial positive charge on the phosphorus and a partial negative charge on the imido nitrogen, is the primary driver of its pronounced Brønsted basicity.

The high electron density on the nitrogen atom makes it a powerful proton scavenger.[6] The presence of three electron-donating dimethylamino groups further enhances the electron density at the phosphorus center, which in turn increases the basicity of the exocyclic nitrogen. This electronic configuration results in an exceptionally strong, non-ionic base. The pKₐ of its conjugate acid in acetonitrile is significantly higher than that of conventional amine bases like DBU or DBN, placing it in the category of superbases.

G cluster_reactivity Electronic Basis of Basicity P P⁺ N_imido N⁻ P->N_imido Polarized Bond NMe2_1 N(CH₃)₂ P->NMe2_1 NMe2_2 N(CH₃)₂ P->NMe2_2 NMe2_3 N(CH₃)₂ P->NMe2_3 H_plus H⁺ N_imido->H_plus Proton Abstraction Protonated [(CH₃)₂N]₃P-N⁺H₂ caption Ylidic character drives high basicity.

Figure 1. A diagram illustrating the polarized P=N bond in this compound and its role in proton abstraction.

Synthesis: A Validated Protocol

The industrial synthesis of this compound is well-documented, with patents providing a clear and efficient pathway. A robust method involves the reaction of aminotris(dimethylamino)phosphonium chloride with a strong base in a biphasic system.

Experimental Protocol: Preparation of this compound

This protocol is adapted from the process described in U.S. Patent 6,090,980 A.[6]

Materials:

  • Aminotris(dimethylamino)phosphonium chloride

  • o-Dichlorobenzene (or another suitable sparingly soluble solvent)

  • Aqueous sodium hydroxide (45 wt. %) or potassium hydroxide (50 wt. %)

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature control.

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with aminotris(dimethylamino)phosphonium chloride and o-dichlorobenzene.

  • Heat the mixture to 55°C with vigorous stirring.

  • Slowly add the aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the reaction mixture over a period of 20-30 minutes, maintaining the temperature at 55°C.

  • After the addition is complete, continue stirring the mixture at 55°C for an additional 30 minutes to ensure the reaction goes to completion. The reaction mixture will consist of three phases: an aqueous phase, an organic phase containing the product, and a solid phase of the salt byproduct.

  • Gradually reduce the pressure while maintaining the temperature at 55°C to distill off water and the o-dichlorobenzene solvent.

  • The resulting crude product can be further purified by fractional distillation under reduced pressure.

G start Start: Reagents reagents Aminotris(dimethylamino)phosphonium chloride + o-Dichlorobenzene start->reagents heating Heat to 55°C reagents->heating base_addition Add aq. NaOH or KOH (dropwise at 55°C) heating->base_addition stirring Stir for 30 min at 55°C base_addition->stirring distillation Simple Distillation (reduce pressure at 55°C) stirring->distillation product This compound distillation->product

Figure 2. A workflow diagram for the synthesis of this compound.

Applications in Research and Development

The unique combination of high basicity and low nucleophilicity of the phosphorus center makes this compound a versatile tool in organic synthesis and catalysis.

Organic Synthesis
  • Organocatalysis: It serves as an efficient organocatalyst in various transformations. A notable example is the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions, a process with significant green chemistry implications.[7]

  • Deboronation: This phosphazene base is employed as a reagent for the deboronation of ortho- and meta-carboranes.[7]

  • Generation of "Naked" Anions: Its strong basicity allows for the deprotonation of weakly acidic compounds, generating highly reactive "naked" anions for use in alkylation and other reactions where ionic bases might cause solubility or side-reaction issues.

Coordination Chemistry and Catalysis

This compound and its derivatives are valuable ligands in transition metal catalysis.[1] The imido nitrogen can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the phosphorus atom. This tunability allows for the optimization of catalytic activity and selectivity in various cross-coupling and polymerization reactions.[1][5]

Pharmaceutical and Materials Science

In pharmaceutical development, it is used to facilitate the synthesis of complex nitrogen-containing compounds, which are often key scaffolds in therapeutic agents.[1] In materials science, its catalytic properties are harnessed in polymerization reactions, and it is used in the development of advanced polymers and coatings.[1][8][9]

Spectroscopic Characterization

While a comprehensive set of publicly available, assigned spectra is limited, the following provides an indication of expected spectroscopic features. Researchers should rely on their own analytical data for confirmation.

  • ³¹P NMR: A reference to a ³¹P NMR spectrum exists, which is a critical tool for characterizing phosphorus-containing compounds.[10] The chemical shift will be characteristic of a pentavalent phosphorus in this electronic environment.

  • ¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show a signal for the N-H proton and a signal for the methyl protons of the dimethylamino groups. Similarly, the ¹³C NMR would show a characteristic signal for the methyl carbons.

  • FTIR: The FTIR spectrum would be expected to show characteristic stretches for N-H, C-H, and the P=N bond.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[3][4] It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Faceshield and goggles

  • Chemical-resistant gloves

  • Protective clothing

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

  • It is classified as a dangerous good for transport.[2]

References

  • US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents.
  • Iminophosphorane - Wikipedia. Available at: [Link]

  • Revisiting the Electronic Structure of Phosphazenes | Request PDF - ResearchGate. Available at: [Link]

  • Electronic Structures of Very Strong, Neutral Bases - American Chemical Society. Available at: [Link]

  • Phosphazenes | Organophosphorus Chemistry: Volume 43 | Books Gateway. Available at: [Link]

  • Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC - NIH. Available at: [Link]

  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials - MDPI. Available at: [Link]

  • Cas 49778-01-0,this compound | lookchem. Available at: [Link]

  • This compound - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

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An In-depth Technical Guide to Imino-tris(dimethylamino)phosphorane: Structure, Formula, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene bases, is a powerful synthetic tool in modern chemistry. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key properties. It delves into its synthesis, spectroscopic characterization, and safe handling. Furthermore, this document explores its applications as a potent, non-nucleophilic Brønsted base in organic synthesis, with a focus on its role in deboronation reactions and as an organocatalyst. This technical resource is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively and safely utilize this versatile reagent in their work.

Introduction

This compound, also known by its synonym N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide or as the phosphazene base P1-H, is an organophosphorus compound with the chemical formula C₆H₁₉N₄P.[1][2][3] It is a strong, non-ionic, and sterically hindered base that has found significant utility in a variety of chemical transformations.[4] Its high basicity, coupled with low nucleophilicity, allows for selective deprotonations where traditional bases might lead to undesired side reactions. This guide will provide a detailed exploration of the fundamental characteristics and applications of this important synthetic reagent.

Molecular Structure and Chemical Formula

Chemical Formula and Nomenclature

The molecular formula of this compound is C₆H₁₉N₄P .[1][2][3] Its systematic IUPAC name is N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide. The compound is also commonly referred to as Phosphazene base P1-H.

The linear formula is often represented as [(CH₃)₂N]₃P=NH .[5]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 49778-01-0[1][2][3][5]
Molecular Weight 178.22 g/mol [2][3]
InChI 1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3
SMILES CN(C)P(=N)(N(C)C)N(C)C
Molecular Geometry and Bonding

The molecular structure of this compound has been determined by X-ray crystallography. The geometry around the central phosphorus atom is distorted tetrahedral. The molecule possesses a near Cₛ symmetry in the solid state.

The key structural feature is the phosphorus-nitrogen double bond (P=N) of the imino group and the three single bonds to the dimethylamino groups (P-N). The P=N bond is highly polarized, with a significant contribution from the ylidic resonance structure (CH₃)₂N]₃P⁺-N⁻H. This charge separation is a key factor contributing to the compound's high basicity.

The nitrogen atoms of the dimethylamino groups are also involved in the electronic structure of the molecule. The lone pairs on these nitrogen atoms can participate in pπ-dπ back-bonding with the empty d-orbitals of the phosphorus atom, which influences the overall geometry and reactivity of the molecule.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is soluble in a range of apolar to moderately polar organic solvents such as hexane, toluene, and tetrahydrofuran (THF).[4]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Density 0.979 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.476[1]
Boiling Point 194.8 ± 23.0 °C (Predicted)[1]
Flash Point >113 °C (>235.4 °F) - closed cup

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Staudinger reaction being a prominent method for the formation of the P=N bond.

Staudinger Reaction Approach

The Staudinger reaction involves the reaction of a phosphine with an azide to yield an iminophosphorane and dinitrogen gas. For the synthesis of this compound, tris(dimethylamino)phosphine (hexamethylphosphorous triamide, HMPT) can be reacted with a suitable azide source, followed by protonation of the resulting anion.

A common precursor is aminotris(dimethylamino)phosphonium chloride, which can be dehydrochlorinated to form the target compound.[6]

Staudinger_Reaction reagents [(CH₃)₂N]₃P + N₃⁻ (from an azide source) intermediate [(CH₃)₂N]₃P=N⁻ reagents->intermediate Staudinger Reaction product [(CH₃)₂N]₃P=NH intermediate->product + H⁺ N2 N₂

Caption: General Staudinger reaction pathway.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Staudinger reaction and dehydrochlorination of the corresponding phosphonium salt.

Step 1: Reaction Setup

  • A suspension of aminotris(dimethylamino)phosphonium chloride in a suitable solvent (e.g., an aliphatic hydrocarbon like n-pentane or n-hexane, in which the inorganic salts are sparingly soluble) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[6]

Step 2: Base Addition

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred suspension at a controlled temperature.[6]

Step 3: Reaction and Phase Separation

  • The reaction mixture is stirred for a specified period to ensure complete dehydrochlorination. The reaction results in the formation of this compound, which will be present in the organic phase, and the corresponding metal chloride, which precipitates as a solid.[6]

Step 4: Work-up and Purification

  • The solid inorganic by-products are removed by filtration.

  • The organic phase is separated, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by distillation to obtain this compound of high purity.[6]

Synthesis_Workflow start Start: Suspension of [(CH₃)₂N]₃P⁺NH₂Cl⁻ in solvent add_base Add aqueous NaOH or KOH start->add_base react Stir at controlled temperature add_base->react filter Filter to remove solid by-products react->filter separate Separate organic and aqueous phases filter->separate evaporate Remove solvent under reduced pressure separate->evaporate distill Purify by distillation evaporate->distill end_product End Product: This compound distill->end_product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two main signals:

  • A signal corresponding to the 18 protons of the six methyl groups of the three dimethylamino substituents. This would likely be a singlet or a doublet due to coupling with the phosphorus atom.

  • A broad signal for the single proton attached to the imino nitrogen (N-H). The chemical shift of this proton would be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show a single signal for the six equivalent methyl carbons of the dimethylamino groups. This signal may show coupling to the phosphorus atom.

IR Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands:

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H stretch: Bands in the region of 2800-3000 cm⁻¹ due to the C-H stretching of the methyl groups.

  • P=N stretch: A strong absorption band in the region of 1200-1350 cm⁻¹, characteristic of the P=N double bond.

  • C-N stretch: Bands associated with the C-N stretching of the dimethylamino groups.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its strong basicity and low nucleophilicity.

As a Non-nucleophilic Base in Deboronation

One of the notable applications of this compound is as a reagent in the deboronation of ortho- and meta-carboranes.[1] Carboranes are boron-carbon molecular clusters, and the selective removal of boron vertices is a key transformation in carborane chemistry. The strong basicity of the phosphazene base facilitates this process, likely by abstracting a proton and initiating the degradation of the carborane cage.

As an Organocatalyst in Carbonate Synthesis

This compound has been employed as an effective organocatalyst for the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions.[1] In this reaction, the phosphazene base is thought to activate the glycerol hydroxyl groups by deprotonation, thereby increasing their nucleophilicity towards a carbonate source (e.g., dimethyl carbonate). This catalytic approach is of interest for the utilization of biorenewable feedstocks like glycerol.

Applications reagent This compound application1 Deboronation of Carboranes reagent->application1 application2 Organocatalyst for Cyclic Carbonate Synthesis reagent->application2 outcome1 Selective removal of boron vertices application1->outcome1 outcome2 Synthesis of cyclic carbonates from glycerol application2->outcome2

Caption: Key applications of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.
Eye Damage/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P363: Wash contaminated clothing before reuse.[1]

  • P405: Store locked up.[1]

It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before using this compound.

Conclusion

This compound is a powerful and versatile non-nucleophilic base with significant applications in organic synthesis. Its unique combination of high basicity and steric hindrance makes it an invaluable tool for challenging deprotonation reactions. As research in organocatalysis and materials science continues to expand, the utility of this and other phosphazene bases is likely to grow. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

  • Google Patents. (n.d.). US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • S.W.ChemiLab. (n.d.). This compound. Retrieved from [Link]

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A Technical Guide to the Physical Properties of Imino-tris(dimethylamino)phosphorane: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imino-tris(dimethylamino)phosphorane, systematically known as N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-H, is a highly versatile and potent, non-ionic base in modern organic synthesis. Its strong basicity, coupled with its non-nucleophilic nature under many conditions, makes it an invaluable reagent for a variety of chemical transformations, including deprotonations, eliminations, and as an organocatalyst.[1] For researchers and professionals in drug development and materials science, an accurate understanding of its fundamental physical properties is not merely academic; it is a prerequisite for ensuring reproducibility, optimizing reaction conditions, and maintaining stringent quality control.

This technical guide provides an in-depth examination of two core physical properties of this compound: density and refractive index. We will move beyond a simple recitation of values to explore the causality behind the selection of analytical methods, provide detailed, field-proven protocols for their determination, and ground these procedures in established scientific principles.

Core Physicochemical Properties

The fundamental physical constants of a reagent are its fingerprint, providing immediate insight into its identity and purity. The accepted values for this compound are summarized below.

PropertyValueConditions
Density 0.979 g/mLat 25 °C[1][2][3][4]
Refractive Index (n/D) 1.476at 20 °C[1][2][3][4]
Appearance Colorless to pale yellow liquidAmbient[1]
Molecular Formula C₆H₁₉N₄P
Molecular Weight 178.22 g/mol
CAS Number 49778-01-0

Density Determination: Principles and Protocol

Theoretical Framework

Density (ρ) is the mass of a substance per unit volume (ρ = m/V).[5] It is an intrinsic property that is fundamental for converting mass-based measurements to volume-based measurements, which is critical for process scale-up and reaction stoichiometry. Furthermore, deviations from the established density can indicate the presence of impurities or sample degradation. While several high-precision methods exist, such as using a vibrating tube density meter for accuracies around 0.00001 g/cm³, pycnometry remains a robust and widely accessible gravimetric method that provides excellent accuracy (better than 0.001 g/cm³) for most laboratory applications.[5][6]

Rationale for Method Selection

We have selected pycnometry for this guide's detailed protocol due to its reliance on fundamental principles (mass and volume) and common laboratory equipment (an analytical balance and a calibrated pycnometer). This method is a self-validating system; its accuracy is directly tied to the calibration of the balance and the precise manufacturing of the pycnometer, making it a trustworthy technique for any research setting.[7]

Experimental Protocol: Density Measurement by Pycnometry

This protocol details the determination of the density of this compound using a Gay-Lussac type pycnometer.

Materials & Equipment:

  • This compound (CAS: 49778-01-0)

  • 25 mL Gay-Lussac Pycnometer with a ground-glass stopper

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath set to 25.0 ± 0.1 °C

  • Deionized water (for calibration)

  • Acetone (for cleaning/drying)

  • Lint-free tissues

  • Pasteur pipettes

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[4] Always handle this compound inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][4]

Procedure:

  • Preparation and Calibration:

    • Clean the pycnometer and its stopper thoroughly with acetone and dry it completely in a stream of nitrogen or in an oven.

    • Allow the pycnometer to equilibrate to room temperature for at least 30 minutes.

    • Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁ .

    • Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

    • Thermostat the water-filled pycnometer in the water bath at 25.0 °C for 20 minutes.

    • Remove the pycnometer, carefully wipe the exterior dry with a lint-free tissue, and weigh it. Record this mass as m₂ . The known density of water at 25.0 °C (ρ_water ) is 0.99704 g/mL.

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely as in step 1.

    • Allow the pycnometer to cool and re-weigh to ensure it has returned to its original dry mass, m₁ .

    • Fill the dry pycnometer with this compound in a fume hood.

    • Insert the stopper, thermostat at 25.0 °C for 20 minutes, wipe dry, and weigh. Record this mass as m₃ .

  • Calculations:

    • Volume of Pycnometer (V): V = (m₂ - m₁) / ρ_water

    • Density of Sample (ρ_sample): ρ_sample = (m₃ - m₁) / V

Workflow Diagram: Pycnometry

G cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Final Calculation p1 1. Clean & Dry Pycnometer p2 2. Weigh Empty Pycnometer (m1) p1->p2 p3 3. Fill with DI Water p2->p3 p4 4. Thermostat at 25°C p3->p4 p5 5. Weigh Water-Filled Pycnometer (m2) p4->p5 p6 6. Calculate Pycnometer Volume (V) p5->p6 s1 7. Clean & Dry Pycnometer p6->s1 s2 8. Fill with Sample s1->s2 s3 9. Thermostat at 25°C s2->s3 s4 10. Weigh Sample-Filled Pycnometer (m3) s3->s4 c1 Calculate Sample Density ρ = (m3 - m1) / V s4->c1 s4->c1

Caption: Workflow for density determination using a pycnometer.

Refractive Index Determination: Principles and Protocol

Theoretical Framework

The refractive index (RI) of a substance is a dimensionless number that describes how fast light propagates through it.[8] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is highly sensitive to the composition of a substance, making it an excellent tool for purity assessment and concentration measurement.[9] Measurements are typically performed using light of a specific wavelength (the sodium D-line, 589 nm) and at a controlled temperature, commonly 20 °C, denoted as n²⁰/D.

Rationale for Method Selection

The Abbe refractometer is a classic optical instrument that provides a direct measurement of the refractive index by observing the critical angle of total internal reflection.[9] Its operational principle is a direct application of Snell's Law.[8] While modern digital refractometers offer automation and higher throughput, the Abbe refractometer is chosen for this guide because its manual operation forces the user to understand the underlying optical principles, reinforcing scientific integrity. The calibration step with a known standard makes it a self-validating system.

Experimental Protocol: Measurement using an Abbe Refractometer

Materials & Equipment:

  • This compound (CAS: 49778-01-0)

  • Abbe Refractometer with a sodium lamp light source

  • Constant temperature water circulator set to 20.0 ± 0.1 °C

  • Refractive index standard (e.g., distilled water, n²⁰/D = 1.3330)

  • Soft lens paper

  • Ethanol or acetone (for cleaning)

  • Glass dropper or Pasteur pipette

Safety Precautions: As previously noted, this compound is corrosive.[4] All handling must occur in a fume hood with appropriate PPE. Avoid contact with the refractometer prisms.

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the refractometer's light source and the water circulator, ensuring the temperature of the prisms is stable at 20.0 °C.

    • Open the prism assembly. Using a soft tissue and ethanol, carefully clean the surfaces of both the illuminating and refracting prisms. Allow them to dry completely.

    • Place 2-3 drops of distilled water onto the surface of the lower (refracting) prism.

    • Close and lock the prism assembly.

    • Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

    • Adjust the chromatic dispersion compensator to eliminate any color fringe and create a sharp, black-and-white dividing line (the shadowline).

    • Use the fine adjustment knob to center the shadowline precisely on the crosshairs of the reticle.

    • Press the switch to illuminate the scale and read the refractive index. It should read 1.3330 for water at 20 °C. If not, adjust the calibrator screw as per the instrument's manual.

  • Sample Measurement:

    • Clean and dry the prisms thoroughly.

    • Apply 2-3 drops of this compound to the refracting prism and close the assembly.

    • Repeat steps 1.5 through 1.7 to bring the shadowline into sharp focus on the crosshairs.

    • Read the refractive index from the illuminated scale. Record this value.

    • Perform the measurement in triplicate and report the average value.

  • Post-Measurement:

    • Immediately and thoroughly clean the prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) to prevent corrosion of the prism surface.

Workflow Diagram: Refractive Index Measurement

G cluster_setup Setup & Calibration cluster_measure Sample Measurement cluster_result Result p1 1. Set Temperature to 20°C p2 2. Clean Prisms p1->p2 p3 3. Apply Water Standard p2->p3 p4 4. Adjust for Sharp Shadowline p3->p4 p5 5. Calibrate to 1.3330 p4->p5 s1 6. Clean Prisms p5->s1 s2 7. Apply Sample s1->s2 s3 8. Focus Shadowline on Crosshairs s2->s3 c1 9. Read Refractive Index from Scale s3->c1

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Conclusion

The physical properties of this compound, specifically its density of 0.979 g/mL at 25 °C and refractive index of 1.476 at 20 °C , serve as critical benchmarks for its identification and quality assessment. The reliable determination of these values is contingent upon methodologically sound and carefully executed experimental protocols. By grounding these procedures in fundamental principles and emphasizing self-validating steps like calibration, researchers and drug development professionals can ensure the integrity of their materials and the reproducibility of their results, thereby upholding the highest standards of scientific rigor.

References

  • This compound . LookChem. [Link]

  • Density measurement of liquids . Calnesis Laboratory. [Link]

  • Liquid Density Measurement Techniques . Scribd. [Link]

  • Density Determination of Solids and Liquids . EAG Laboratories. [Link]

  • Refractive Index: All You Need to Know . Mettler Toledo. [Link]

  • Method Of Refractive Index Measurement Instrument . Tamilnadu Test House. [Link]

  • Measuring density . NPL - National Physical Laboratory. [Link]

  • Density measurement basics – part 1 . TrueDyne Sensors AG. [Link]

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An In-depth Technical Guide to Phosphazene Bases: Discovery, Chemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Basicity

In the vast landscape of chemical reagents, few classes of compounds have redefined the boundaries of basicity and reactivity as profoundly as phosphazene bases. These organophosphorus compounds, characterized by a pentavalent phosphorus atom double-bonded to a nitrogen atom, represent a paradigm shift in our understanding and application of strong, non-nucleophilic bases.[1][2] Their unparalleled strength, often orders of magnitude greater than traditional amine or amidine bases, coupled with their unique solubility in nonpolar organic solvents, has unlocked new synthetic pathways and catalyzed advancements across diverse fields, from organic synthesis to polymer chemistry and materials science.[2]

This technical guide provides a comprehensive exploration of the discovery, history, fundamental principles, synthesis, and multifaceted applications of phosphazene bases. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the utilization of these remarkable superbases.

A Journey Through Time: The Historical Development of Phosphazene Chemistry

The story of phosphazenes begins not with the monomeric bases, but with their polymeric and cyclic counterparts. The initial discovery of phosphazene-related compounds dates back to the 19th century, with early investigations into the reaction products of phosphorus pentachloride and ammonia.[3][4] However, the systematic exploration and understanding of phosphazene chemistry truly began in the mid-20th century.

A pivotal moment arrived in the 1960s with the groundbreaking work of Harry R. Allcock and his research group. They developed the first controlled synthesis of high molecular weight, linear poly(dichlorophosphazene), a reactive polymer that served as a versatile precursor to a vast array of stable poly(organophosphazenes) through nucleophilic substitution of its chlorine atoms.[4][5] This seminal work laid the foundation for the field of phosphazene polymer chemistry, leading to the development of materials with a wide range of properties, from elastomers to biocompatible materials.[5][6]

While the focus was initially on polymers, the exploration of smaller, cyclic phosphazenes and eventually monomeric phosphazene bases gained momentum. A significant leap in the field of organic superbases occurred with the work of Reinhard Schwesinger, who developed a series of exceptionally strong, non-ionic phosphazene bases, now famously known as "Schwesinger bases."[2][7] These bases, such as the P1 to P4 series, exhibit a dramatic increase in basicity with the number of phosphazene units. Concurrently, John G. Verkade's group developed a class of caged superbases known as "proazaphosphatranes" or "Verkade's bases," which, while structurally distinct, also exhibit extraordinary basicity due to the unique stabilization of their protonated form.[8][9][10]

The Heart of the Matter: Structure and Unprecedented Basicity

The exceptional properties of phosphazene bases are intrinsically linked to their unique electronic and structural features. The core of a phosphazene base is the P=N double bond, where the phosphorus atom is pentavalent and the nitrogen is dicoordinate.[11][12]

Understanding the Source of Superbasicity

The extraordinary basicity of phosphazene bases arises from the remarkable stability of their conjugate acids upon protonation. Protonation occurs at the doubly bonded nitrogen atom, and the resulting positive charge is extensively delocalized through a powerful resonance effect involving the phosphorus d-orbitals and the nitrogen p-orbitals.[13] This delocalization effectively spreads the positive charge over a large molecular framework, leading to a highly stabilized cation.

The basicity of phosphazene bases can be systematically tuned by altering the substituents on the phosphorus and nitrogen atoms. The oligomerization of the phosphazene unit, as seen in the Schwesinger bases (P1, P2, P4), leads to a dramatic increase in basicity. For instance, the pKa of the conjugate acid of the P4-t-Bu base in acetonitrile is over 40, making it one of the strongest neutral bases known.

Phosphazene_Basicity

Key Properties of Phosphazene Bases:
PropertyDescriptionSignificance in Applications
Exceptional Basicity pKa values of conjugate acids can exceed 40 in acetonitrile.Enables deprotonation of very weak acids and catalysis of challenging reactions.
Low Nucleophilicity Steric hindrance around the basic nitrogen atom minimizes nucleophilic attack.[1][14]Reduces side reactions, leading to cleaner and more selective transformations.
High Solubility Soluble in a wide range of apolar to moderately polar organic solvents (e.g., hexane, toluene, THF).Facilitates reactions in non-polar media where ionic bases are insoluble.
Non-ionic Nature They are neutral molecules, unlike ionic bases such as metal hydrides or alkoxides.Avoids complications arising from metal cations, such as Lewis acid catalysis.
Thermal Stability Generally possess good thermal stability.Allows for a wider range of reaction temperatures.

The Art of Creation: Synthesis of Phosphazene Bases

The synthesis of phosphazene bases typically involves the construction of the core P=N bond. Several synthetic strategies have been developed to access a wide variety of these superbases with tailored properties.

The Staudinger Reaction: A Classic Route

A cornerstone in the synthesis of iminophosphoranes (a class of phosphazenes) is the Staudinger reaction. This reaction involves the treatment of a phosphine with an organic azide to yield an iminophosphorane and dinitrogen gas.

Staudinger_Reaction

Kirsanov Reaction and Related Methods

Another important synthetic route is the Kirsanov reaction, which typically involves the reaction of a phosphorus(V) halide (like PCl₅) with a primary amine or amide. This method is particularly useful for the synthesis of chlorophosphazenes, which can then be further functionalized by nucleophilic substitution of the chlorine atoms.[15]

Synthesis of Schwesinger Bases

The synthesis of the oligomeric Schwesinger bases is more complex and involves a stepwise construction of the phosphazene backbone. For example, the P4-t-Bu base is synthesized through a multi-step process starting from phosphorus pentachloride and building up the tetrameric structure.[7]

Experimental Protocol: A Representative Synthesis of a Monomeric Phosphazene Base (BEMP)

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) is a commercially available and widely used phosphazene base.[1] Its synthesis provides a practical example of the principles discussed.

Step 1: Synthesis of 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a solution of N,N'-dimethylethylenediamine in anhydrous diethyl ether is placed.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate of N,N'-dimethylethylenediamine hydrochloride is removed by filtration under a nitrogen atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine.

Step 2: Reaction with Diethylamine

  • The crude 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine is dissolved in anhydrous diethyl ether.

  • A solution of diethylamine in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The diethylamine hydrochloride precipitate is filtered off.

  • The solvent is evaporated to give 2-diethylamino-1,3-dimethyl-1,3,2-diazaphospholidine.

Step 3: Imination with tert-Butyl Azide (Staudinger Reaction)

  • The 2-diethylamino-1,3-dimethyl-1,3,2-diazaphospholidine is dissolved in anhydrous toluene.

  • tert-Butyl azide is added, and the mixture is heated under a nitrogen atmosphere.

  • The evolution of nitrogen gas indicates the progress of the reaction.

  • After the gas evolution ceases, the solvent is removed under reduced pressure.

  • The resulting crude BEMP is purified by vacuum distillation.

A Universe of Possibilities: Applications of Phosphazene Bases

The unique combination of extreme basicity, low nucleophilicity, and high solubility in organic solvents makes phosphazene bases powerful tools in a vast array of chemical transformations.

Organic Synthesis: Catalyzing the "Impossible"

In organic synthesis, phosphazene bases have enabled reactions that were previously difficult or impossible to achieve with conventional bases. They are particularly effective in promoting reactions that require the generation of highly reactive, "naked" anions.[13]

  • Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds: Phosphazene bases can deprotonate a wide range of substrates, including hydrocarbons, amines, and alcohols, that are resistant to deprotonation by traditional bases.[14]

  • Anionic Polymerization: They are highly efficient initiators and catalysts for the anionic polymerization of various monomers, such as epoxides, cyclosiloxanes, and acrylates, leading to polymers with well-defined molecular weights and narrow polydispersities.[13][16][17]

  • Enolate Formation and Alkylation/Acylation Reactions: The non-nucleophilic nature of phosphazene bases allows for the clean and efficient generation of enolates, which can then undergo stereoselective alkylation or acylation reactions.

  • Elimination Reactions: They are excellent reagents for dehydrohalogenation and other elimination reactions, often providing high yields and selectivity under mild conditions.

  • Organocatalysis: Phosphazene bases have emerged as a new class of organocatalysts for various transformations, including ring-opening polymerization of cyclic esters.[11][16]

Organic_Synthesis_Applications

Polymer Chemistry and Materials Science

The influence of phosphazene chemistry extends deeply into the realm of polymer science.

  • Controlled Polymer Synthesis: As mentioned, phosphazene bases are instrumental in living anionic polymerization, providing precise control over polymer architecture.[13][17]

  • Polyphosphazene Materials: The broader class of polyphosphazenes, from which the monomeric bases evolved conceptually, are themselves a significant class of inorganic-organic hybrid polymers with a wide range of applications, including flame retardants, biomedical materials, and advanced elastomers.[6][15][18][19] Their properties can be finely tuned by modifying the side groups attached to the phosphorus-nitrogen backbone.[5][6]

Conclusion and Future Outlook

From their origins in the study of "inorganic rubber" to their current status as indispensable superbases in modern synthetic chemistry, phosphazenes have undergone a remarkable journey of discovery and innovation.[15] The development of phosphazene bases by pioneers like Schwesinger and Verkade has provided chemists with an unparalleled tool to tackle synthetic challenges that were once considered insurmountable. Their exceptional basicity, coupled with their non-nucleophilic and non-ionic character, continues to open new avenues in organic synthesis, polymer chemistry, and materials science.

As our understanding of their reactivity deepens, we can anticipate the development of even more sophisticated and tailored phosphazene-based reagents and catalysts. The future of phosphazene chemistry holds the promise of greener and more efficient synthetic methodologies, novel polymeric materials with advanced functionalities, and innovative solutions for challenges in drug discovery and materials science. The legacy of phosphazene bases is not merely in the reactions they enable, but in the inspiration they provide to push the boundaries of chemical possibility.

References

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  • Grokipedia. Verkade base. [Link]

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  • Chemistry Notes. Phosphazene: Definition, Properties, Preparation, and 5 Reliable Uses. [Link]

  • Zhao, J., et al. Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]

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  • Royal Society of Chemistry. Phosphazenes | Organophosphorus Chemistry. [Link]

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  • Bornosuz, N. V., et al. Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. MDPI. [Link]

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  • Muhammed, S., et al. Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions. ResearchGate. [Link]

  • Zhao, J. Polymerization Using Phosphazene Bases. ResearchGate. [Link]

  • FULIR. Design of novel uncharged organic superbases: Merging basicity and functionality. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphazene Base P4-T-BU in Modern Chemical Synthesis. [Link]

  • Ahmad, M., et al. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega - ACS Publications. [Link]

  • Ahmad, M., et al. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. PMC - NIH. [Link]

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  • Meimoun, J., et al. Ring-opening polymerization of racemic β-thiobutyrolactone mediated by phosphazene organo-superbases. RSC Publishing. [Link]

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  • Allcock, H. R. Synthesis, Structures, and Emerging Uses for Poly(organophosphazenes). ACS Publications. [Link]

  • Pietschnig, R. Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes. PMC - PubMed Central. [Link]

  • Taylor & Francis. Phosphazene – Knowledge and References. [Link]

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Safety, handling, and MSDS for Imino-tris(dimethylamino)phosphorane.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Imino-tris(dimethylamino)phosphorane for Research Professionals

As a Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and emergency procedures for this compound (CAS No. 49778-01-0). This document moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's chemical properties and available toxicological data.

Compound Profile and Scientific Context

This compound, also known as N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide or Phosphazene base P1-H, is a highly reactive, non-ionic, and extremely strong organic base.[1][2] Its potent basicity and high solubility in a range of nonpolar to moderately polar solvents make it a valuable reagent in advanced organic synthesis.

Its primary utility lies in its role as a strong, sterically hindered, and non-nucleophilic base, which allows it to deprotonate a wide range of weakly acidic compounds to generate highly reactive "naked" anions. This property is leveraged in various applications, including catalysis, the synthesis of complex nitrogen-containing compounds for pharmaceuticals and agrochemicals, and as a reagent in the deboronation of carboranes.[1][3]

Despite its utility, the structural relationship of this compound to other hexamethyl-substituted phosphoramide compounds warrants a highly cautious approach to its handling.

Hazard Analysis: Beyond the Label

The primary, documented hazard of this compound is its corrosivity. However, a thorough risk assessment must also consider the potential, uncharacterised hazards suggested by structurally analogous compounds.

2.1. Known Hazards: Corrosivity

The compound is classified under GHS as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1 . This means the neat liquid is capable of causing severe skin burns and permanent eye damage upon contact.[3] The signal word is "Danger". This corrosive nature is a direct consequence of its extreme basicity.

2.2. Inferred Hazards: Potential Carcinogenicity and Mutagenicity

Crucially, the structurally related compound Hexamethylphosphoramide (HMPA) is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly Carcinogenic to Humans and is listed by the National Toxicology Program (NTP) as "Reasonably Anticipated to be a Human Carcinogen".[4] Animal studies with HMPA have shown the induction of nasal tumors in rats upon inhalation.[5] Furthermore, HMPA has demonstrated mutagenic effects in some laboratory experiments.

Causality Link : The toxicological profile of HMPA is linked to its metabolism via N-demethylation.[4] Given that this compound shares the same tris(dimethylamino)phosphine core, it is scientifically prudent to assume a similar metabolic pathway and, therefore, a similar potential for carcinogenicity and mutagenicity until proven otherwise. All handling procedures must reflect this heightened risk.

Core Data Summary

All quantitative data should be treated as essential for risk assessment and experimental planning.

PropertyValueSource(s)
CAS Number 49778-01-0[1]
Molecular Formula C₆H₁₉N₄P[1]
Molecular Weight 178.22 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.979 g/mL at 25 °C[3]
Refractive Index n20/D 1.476[3]
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Code H314: Causes severe skin burns and eye damage
Storage Class 8A: Combustible Corrosive Hazardous Materials

Experimental Workflow and Handling Protocols

A self-validating system of protocols is essential. Every step is designed to mitigate both the known corrosive hazard and the inferred toxicological risks.

4.1. Engineering Controls: The Primary Barrier

The principle of causality dictates that the most effective safety measure is to prevent exposure in the first place.

  • Fume Hood: All manipulations, including weighing, transferring, and adding to reaction vessels, MUST be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

  • Restricted Access: The area where this reagent is used should be clearly marked, and access should be restricted to trained personnel only.

4.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on the compound's corrosivity and potential for systemic toxicity.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. A dual-gloving strategy is recommended.

    • Inner Glove: Nitrile glove.

    • Outer Glove: Thicker butyl rubber or Viton™ gloves should be worn over the nitrile gloves. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Safety goggles are mandatory. Due to the severe corrosive nature, a full-face shield must be worn in combination with safety goggles.

  • Body Protection: A flame-resistant lab coat is required. For transfers of larger quantities (>50 mL), a chemically resistant apron and sleeves are mandated.

  • Respiratory Protection: For standard operations within a fume hood, no respirator is typically required. However, in the case of a spill or engineering control failure, a full-face respirator with a combination ABEK-type (EN 14387) filter cartridge is necessary. This filter type is effective against organic vapors, inorganic vapors, acid gases, and ammonia/amines.

4.3. Chemical Handling and Storage Protocol

Phosphazene bases are known to be hygroscopic. Incompatible materials for the related HMPA include strong oxidizing agents and strong acids.[6]

Step-by-Step Handling:

  • Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture and CO₂.

  • Transfer: Use either a syringe with a needle long enough to reach the bottom of the bottle or a cannula for transfers to minimize exposure to air.

  • Dispensing: If weighing is required, dispense the liquid into a tared, sealed container within the fume hood.

  • Reaction Quenching: Be aware that quenching reactions involving this strong base can be highly exothermic. The quenching agent should be added slowly to a cooled, stirred reaction mixture.

Storage:

  • Store in the original, tightly sealed container.

  • The storage location should be a locked, dedicated, and ventilated cabinet away from incompatible materials, particularly strong acids and oxidizing agents.

  • The container should be stored at room temperature.[1]

Emergency Protocols: A Validating System

Rapid and correct response to an emergency is critical to mitigating harm.

5.1. Exposure Response

cluster_exposure Emergency Protocol: Personnel Exposure cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event skin_flush Immediately flush with copious amounts of water for at least 15 min. while removing contaminated clothing. start->skin_flush Skin eye_flush Immediately flush eyes with copious amounts of water for at least 15 min, occasionally lifting eyelids. start->eye_flush Eye skin_wash Wash affected area with soap and water. skin_flush->skin_wash skin_seek_medical Seek Immediate Medical Attention. skin_wash->skin_seek_medical eye_remove_lenses Remove contact lenses if present and easy to do. Continue rinsing. eye_flush->eye_remove_lenses eye_seek_medical Seek Immediate Medical Attention. eye_remove_lenses->eye_seek_medical

Caption: Workflow for responding to skin or eye exposure.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Afterwards, wash with soap and water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid tissues.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

5.2. Spill Response Protocol

For a strong, corrosive organic base, the response must involve containment, absorption, and careful neutralization.

cluster_spill Emergency Protocol: Chemical Spill spill Spill Detected evacuate Evacuate immediate area. Alert personnel. spill->evacuate ppe Don appropriate PPE: - Full-face ABEK respirator - Double gloves (Nitrile/Butyl) - Chemical apron evacuate->ppe contain Contain the spill. Use chemical socks or inert absorbent material (e.g., sand, vermiculite) to dike the spill. ppe->contain neutralize CAUTIOUSLY neutralize. Slowly add a weak acid (e.g., citric acid, sodium bisulfate) from the edges inward. contain->neutralize absorb Absorb neutralized mixture with inert material. neutralize->absorb collect Collect absorbed material into a labeled hazardous waste container using non-sparking tools. absorb->collect decon Decontaminate the area with soap and water. collect->decon dispose Dispose of waste through EHS. decon->dispose

Caption: Step-by-step workflow for managing a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE ensemble described for emergency situations, including the ABEK respirator.

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads.[7]

  • Neutralize: For a strong base, cautious neutralization is required. Use a weak acid such as citric acid or sodium bisulfate.[7][8] Apply the neutralizing agent slowly and from the outside of the spill working inwards to control the exothermic reaction.[7]

  • Verify Neutralization: Use pH paper to test the mixture to ensure it has been neutralized to a pH between 6 and 8.

  • Absorb and Collect: Once neutralized, absorb the mixture with more inert material. Using non-sparking tools, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected waste must be disposed of as hazardous waste. Because of its corrosive properties, it falls under the EPA Hazardous Waste Code D002 .[6][9] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.

Conclusion: A Culture of Proactive Safety

This compound is a powerful chemical tool for modern synthesis. Its utility, however, is paired with significant known and potential hazards. The corrosive nature demands meticulous handling to prevent contact, while its structural similarity to known carcinogens like HMPA requires that all work be conducted with the assumption of high chronic toxicity. By understanding the causality behind these risks and implementing the robust, multi-layered safety protocols outlined in this guide, researchers can utilize this reagent effectively while upholding the highest standards of laboratory safety.

References

  • Wikipedia. (2023, May 27). Tris(dimethylamino)phosphine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1975, December). Inhalation toxicity of hexamethylphosphoramide. Retrieved from [Link]

  • University of New South Wales (UNSW). (2022, August 8). HS421 Chemical Spills Guideline. Retrieved from [Link]

  • Lab Manager. (2023, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 49778-01-0). Retrieved from [Link]

  • GMP Plastics. (n.d.). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Phosphazene. Retrieved from [Link]

  • Matsuoka, J., Fujimoto, Y., Miyawaki, A., & Yamamoto, Y. (2022). Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. Organic Letters, 24(51), 9447–9451. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2012, March 21). Provisional Peer-Reviewed Toxicity Values for Hexamethylphophoramide (CASRN 680-31-9). Retrieved from [Link]

  • Ereztech. (n.d.). Tris(dimethylamino)silane. Retrieved from [Link]

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The Unassuming Workhorse: A Technical Guide to Imino-tris(dimethylamino)phosphorane and Its Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Imino-tris(dimethylamino)phosphorane, a potent, non-nucleophilic phosphazene base. We will dissect its nomenclature, physicochemical properties, synthesis, and the fundamental principles governing its reactivity. Central to this guide is a detailed examination of its applications in modern organic synthesis, particularly in contexts relevant to pharmaceutical and materials science research. Through mechanistic insights, comparative data, and detailed protocols, this document serves as a comprehensive resource for researchers seeking to leverage the unique capabilities of this powerful synthetic tool.

Introduction: Defining a Powerful Base

This compound is a monomeric phosphazene base that has carved a niche in synthetic chemistry as a formidable, yet sterically accessible, strong organic base.[1] Unlike traditional ionic bases such as alkali metal hydrides or organolithium reagents, it is a neutral, uncharged molecule soluble in a wide range of aprotic solvents, from nonpolar hydrocarbons to ethers.[2] This unique combination of high basicity and excellent solubility allows for the generation of highly reactive, "naked" anions in homogenous reaction media, often leading to cleaner reactions and higher yields.[3]

Its power lies in the structure of its conjugate acid. Upon protonation at the imino nitrogen, the resulting positive charge is extensively delocalized across the symmetric P-N framework, leading to a highly stabilized cation and, consequently, very high basicity.[3] This guide will refer to the compound by its primary name and its common synonym, Hexamethylphosphorimidic triamide, while also acknowledging other identifiers to ensure clarity.

Nomenclature and Identification

Clarity in chemical communication is paramount. This compound is known by several names and identifiers, summarized below for cross-referencing.

IdentifierValue
Primary Name This compound
Synonyms N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide, Phosphazene base P1-H
CAS Number 49778-01-0[4]
Molecular Formula C₆H₁₉N₄P[4]
Molecular Weight 178.22 g/mol [4]
InChI Key GKTNLYAAZKKMTQ-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical properties of this compound make it a convenient reagent for laboratory use. It is a colorless to pale yellow liquid under standard conditions, miscible with most common organic solvents.[5]

PropertyValueSource
Appearance Colorless to pale yellow liquid[5]
Density 0.979 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.476[6][7]
pKa of Conjugate Acid (H₂O, est.) ~13.3[8]
pKBH⁺ (Acetonitrile) ~27 (Comparable to BEMP)[1][2]

The estimated aqueous pKa of its conjugate acid (~13.3) places it in the realm of strong amine bases, while its basicity in aprotic solvents like acetonitrile is significantly higher, surpassing that of well-known non-nucleophilic bases like DBU (pKBH⁺ ≈ 24.3).[2][8] This highlights its exceptional proton-abstracting capability in the media most often used for organic synthesis.

Synthesis and Handling

General Synthesis Protocol

This compound is typically prepared via a two-step process starting from the readily available tris(dimethylamino)phosphine, P(NMe₂)₃. The first step involves oxidation and amination to form an aminophosphonium salt, which is then deprotonated. A robust method involves the dehydrochlorination of aminotris(dimethylamino)phosphonium chloride.[9]

The following protocol is adapted from established industrial processes.[9]

Step 1: Formation of Aminotris(dimethylamino)phosphonium Chloride This precursor is often prepared from P(NMe₂)₃ or phosphorus oxychloride and dimethylamine, followed by reaction with an aminating agent.

Step 2: Deprotonation to this compound

  • Reaction Setup: To a stirred solution of aminotris(dimethylamino)phosphonium chloride in a solvent where the inorganic byproduct will be sparingly soluble (e.g., toluene or chlorobenzene), add an aqueous solution of a strong alkali metal hydroxide (e.g., 48% NaOH). The reaction is typically performed at or below room temperature.

  • Reaction: The biphasic mixture is stirred vigorously to facilitate the deprotonation. The reaction progress can be monitored by titration of the organic phase to confirm the consumption of the phosphonium salt. The reaction yield is typically very high (>98%).[9]

  • Workup - Water Removal: After reaction completion, the mixture is heated under reduced pressure (e.g., 50-120 mmHg) at a temperature not exceeding 70 °C (typically ~55 °C) to azeotropically remove water.[9] This step is critical to prevent product hydrolysis and to precipitate the inorganic salt (e.g., NaCl).

  • Isolation: The cooled, concentrated mixture is filtered to remove the precipitated inorganic salts. The filter cake is washed with fresh solvent to recover any entrained product.

  • Purification: The combined filtrate (mother liquor and washes) is concentrated under vacuum to remove the solvent. The resulting crude liquid is then purified by vacuum distillation to afford this compound as a clear liquid.

Causality Note: The choice of a water-immiscible solvent like toluene is strategic. It allows for a biphasic reaction, keeps the product in the organic phase, and facilitates the precipitation of the inorganic chloride salt upon removal of water, simplifying the filtration step.[9] Keeping the temperature below 70 °C during water removal is crucial to minimize potential thermal degradation or side reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Exposure: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is hygroscopic and can react with moisture.

  • Reactivity: Reacts with water and strong acids. Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactivity and Mechanistic Principles

The utility of this compound stems from its classification as a strong, non-nucleophilic base . This dual characteristic is the cornerstone of its synthetic applications.

The Source of Basicity

As a phosphazene, the basic center is the sp²-hybridized imino nitrogen atom. Upon protonation, a phosphonium cation is formed. The exceptional strength of the base is a direct consequence of the stability of this conjugate acid. The positive charge is not localized on the newly protonated nitrogen but is extensively delocalized through the π-system of the P=N bond and onto the three dimethylamino groups. This charge distribution over five atoms significantly stabilizes the cation, thus shifting the equilibrium heavily in favor of protonation.[3]

G cluster_0 Protonation and Charge Delocalization Base [(Me₂N)₃P=NH] Proton + H⁺ Equilibrium Cation [(Me₂N)₃P-NH₂]⁺ Text Charge delocalized onto 3 NMe₂ groups and P atom G cluster_workflow Catalytic Cycle for Cyclic Carbonate Synthesis node_A Glycerol + CO₂ Source node_B Base activates Glycerol OH group node_A->node_B [(Me₂N)₃P=NH] node_C Nucleophilic Attack on CO₂ Source node_B->node_C node_D Intramolecular Cyclization node_C->node_D node_E Cyclic Carbonate + Regenerated Base node_D->node_E Elimination node_E->node_B Catalyst Regeneration

Caption: Catalytic workflow for the synthesis of cyclic carbonates.

Deprotonation of Weak Carbon Acids

Its high basicity allows it to deprotonate a variety of weakly acidic C-H, O-H, and N-H bonds where traditional amine bases like triethylamine or DBU might fail or provide unfavorable equilibria. This is particularly valuable in:

  • Alkylation Reactions: Generating carbanions from substrates like terminal alkynes, ketones, esters, and nitriles for subsequent reaction with alkyl halides.

  • Elimination Reactions: Promoting E2 eliminations to form alkenes from alkyl halides or sulfonates.

  • Anion Generation for Spectroscopy: Creating stable solutions of "naked" anions for NMR or UV-Vis spectroscopic studies, as the bulky, non-coordinating phosphazenium counterion does not interfere. [2]

Deboronation Reactions

It has been specifically cited as an effective reagent for the deboronation of ortho- and meta-carboranes. [6]This transformation requires a strong base to cleave the boron-carbon bond without causing degradation of the carborane cage.

Relevance to Drug Development

While not a therapeutic agent itself, its role as a synthetic tool is highly relevant to drug development. The synthesis of complex active pharmaceutical ingredients (APIs) often requires precise and selective bond-forming reactions. Strong, non-nucleophilic bases are critical for:

  • Stereoselective Syntheses: Where mild reaction conditions enabled by a soluble, strong base can prevent epimerization of chiral centers. [3]* Heterocycle Synthesis: Facilitating condensation and cyclization reactions that are foundational to the synthesis of many nitrogen-containing heterocyclic scaffolds common in medicinal chemistry. [5]* Late-Stage Functionalization: Introducing functional groups onto complex intermediates where harsh, heterogeneous bases could lead to decomposition.

The ability to perform clean deprotonations in homogenous solution makes this compound a valuable asset in the synthetic chemist's toolbox for building the complex molecular architectures required for modern therapeutics.

Conclusion

This compound, or Hexamethylphosphorimidic triamide, stands out as a superior organic base for challenging synthetic transformations. Its potent proton-abstracting ability, coupled with minimal nucleophilicity and high solubility, provides a unique advantage over many conventional bases. By enabling the formation of reactive anions under homogenous and often milder conditions, it facilitates cleaner, more efficient reactions. For researchers in drug development, materials science, and academic organic chemistry, a thorough understanding of this reagent's properties and applications opens the door to more effective and elegant synthetic strategies.

References

  • Stewart, F. F. (2014). Phosphazenes. In Organophosphorus Chemistry (Vol. 43, pp. 366-412). Royal Society of Chemistry. [Link]

  • Allcock, H. R., & Kugel, R. L. (1965). Synthesis of High Polymeric Alkoxy- and Aryloxyphosphazenes. Journal of the American Chemical Society, 87(18), 4216–4217.
  • Gleria, M., & De Jaeger, R. (Eds.). (2004). Phosphazenes: A Worldwide Insight. Nova Science Publishers.
  • Wikipedia. Tris(dimethylamino)phosphine. [Link]

  • Wikipedia. Phosphazene. [Link]

  • ResearchGate. Hexamethylphosphoric triamide (HMPT). [Link]

  • Pietzonka, T., & Růžička, A. (2005). Organic phosphazene bases and their utilization in organic chemistry. Chemické listy, 99(1), 52-59.
  • Leito, I., et al. (2009). Basicity of some P1 phosphazenes in water and in aqueous surfactant solution. Organic & Biomolecular Chemistry, 7(17), 3436-3441. [Link]

  • U.S. Patent 6,090,980 A. (2000). Preparation process of iminotris(dimethylamino)phosphorane.
  • Wikipedia. Hexamethylphosphoramide. [Link]

  • ResearchGate. Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]

  • ResearchGate. Basicity of some P-1 phosphazenes in water and in aqueous surfactant solution. [Link]

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An In-depth Technical Guide to the Basicity of Non-ionic, Non-charged Nitrogen Bases

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of non-ionic, non-charged nitrogen-containing compounds is a cornerstone of modern medicinal chemistry and drug development. The ability of a nitrogen atom to accept a proton, quantified by its pKa value, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles, including its solubility, absorption, distribution, metabolism, and excretion (ADMET).[1][2][3][4] This guide provides a comprehensive exploration of the fundamental principles governing the basicity of these crucial compounds. We will delve into the intricate interplay of electronic and steric effects that modulate nitrogen basicity, detail robust experimental and computational methodologies for accurate pKa determination, and discuss the strategic application of this knowledge in the design of novel therapeutics.

Introduction: The Privileged Role of Basic Nitrogen in Drug Design

Nitrogen-containing functional groups are ubiquitous in pharmaceuticals, with a significant percentage of orally administered small-molecule drugs possessing at least one basic nitrogen atom.[2][3] This prevalence is not coincidental; the basicity of nitrogen provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of lead compounds.[2][3][4] By strategically modifying the chemical environment around a nitrogen atom, its pKa can be modulated to optimize solubility, membrane permeability, and target engagement.[2][3] For instance, the ionization state of a drug at physiological pH (approximately 7.4) is a direct consequence of its pKa, which in turn dictates its ability to cross biological membranes and interact with its intended target.[5] Furthermore, the basicity of certain antimalarial drugs is crucial for their accumulation in the acidic digestive vacuole of the parasite, a key aspect of their mechanism of action.[2][3]

Fundamental Principles Governing Nitrogen Basicity

The basicity of a non-ionic nitrogen base is fundamentally determined by the availability of its lone pair of electrons to accept a proton.[6] Any factor that increases the electron density on the nitrogen atom will enhance its basicity, while factors that decrease electron density will diminish it.[7] The key determinants of basicity can be broadly categorized into electronic effects (hybridization, induction, and resonance) and steric effects.

Electronic Effects
2.1.1. Hybridization

The hybridization of the nitrogen atom's orbital containing the lone pair has a profound impact on its basicity.[7]

  • sp³ Hybridization: In aliphatic amines (e.g., piperidine), the nitrogen lone pair resides in an sp³ hybrid orbital, which has 25% s-character. These are generally the most basic among simple nitrogen compounds.[8][9]

  • sp² Hybridization: In imines and aromatic heterocycles like pyridine, the lone pair occupies an sp² hybrid orbital with approximately 33% s-character.[8] Since s-orbitals are held closer to the nucleus than p-orbitals, electrons in sp² orbitals are more tightly held and less available for donation, resulting in lower basicity compared to sp³-hybridized nitrogens.[8][9] The pKa of a protonated imine is typically in the 5-7 range, whereas for protonated amines, it is around 10.[8]

  • sp Hybridization: In nitriles, the nitrogen lone pair is in an sp hybrid orbital (50% s-character), making them the least basic of the three types.[7][9]

2.1.2. Inductive Effects

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to or near the nitrogen atom can significantly alter its basicity through the sigma bond framework.

  • Electron-Donating Groups (+I Effect): Alkyl groups, for example, are electron-donating and increase the electron density on the nitrogen atom, thereby increasing its basicity.[10]

  • Electron-Withdrawing Groups (-I Effect): Electronegative atoms like halogens or functional groups such as nitro groups withdraw electron density from the nitrogen, making the lone pair less available and decreasing basicity.[9][10]

2.1.3. Resonance Effects (Mesomeric Effects)

Resonance delocalization of the nitrogen lone pair can dramatically reduce basicity.

  • -M Effect: When a nitrogen atom is adjacent to a π-system, such as an aromatic ring (e.g., aniline) or a carbonyl group (e.g., an amide), the lone pair can be delocalized into the π-system.[8][11] This delocalization significantly reduces the availability of the lone pair for protonation, rendering anilines substantially less basic than aliphatic amines and amides essentially non-basic at the nitrogen atom.[8][11]

  • +M Effect: Conversely, if the nitrogen is part of a system where it can receive electron density through resonance, its basicity can be enhanced.

Steric Effects

The steric environment around the nitrogen atom can influence its ability to be protonated. Bulky substituents near the nitrogen can hinder the approach of a proton, a phenomenon known as steric hindrance. However, in certain molecular architectures, steric strain can be harnessed to dramatically increase basicity. A prime example is the class of compounds known as "proton sponges."[12] In 1,8-bis(dimethylamino)naphthalene, the two dimethylamino groups are forced into close proximity.[12][13] Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves the steric strain present in the neutral molecule.[12][14][15] This relief of strain is a major contributor to the exceptionally high basicity of proton sponges.[14]

The Rise of Superbases

In the quest for even stronger bases, several classes of non-ionic "superbases" have been developed. These compounds, which are stronger bases than traditional strong bases like 1,8-bis(dimethylamino)naphthalene, often employ a combination of resonance stabilization of the conjugate acid and steric effects.[12][16] Examples include phosphazenes, amidines, and guanidines.[16] Some of these have been shown to be exceptionally strong organic bases.[17]

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of nitrogenous compounds.[1] Several experimental and computational methods are available, each with its own advantages and limitations.

Experimental Approaches
3.1.1. Potentiometric Titration

Potentiometric titration is a classic and highly precise method for pKa determination.[5][18] It involves the gradual addition of a strong acid or base to a solution of the compound of interest while monitoring the pH with a calibrated electrode.[5][19] The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH equals the pKa.[19]

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte at a concentration of at least 10⁻⁴ M.[18][19]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[19]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[19]

  • Instrument Calibration:

    • Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[19]

    • Immerse the calibrated pH electrode into the solution.[19]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with measurements, especially at higher pH values.[18][19]

    • Add the titrant (acid or base) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve (often found by taking the first or second derivative of the curve).[5]

3.1.2. Spectrophotometric Methods

UV-Vis spectrophotometry is a highly sensitive method suitable for compounds that possess a chromophore that changes its absorbance upon protonation.[18] This technique can be used for samples with lower concentrations and lower solubility compared to potentiometry.[18] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with known pH values.[18]

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution mix_samples Mix Analyte with Each Buffer prep_analyte->mix_samples prep_buffers Prepare Series of Buffers with Known pH prep_buffers->mix_samples measure_abs Measure UV-Vis Absorbance of Each Sample mix_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data fit_curve Fit Data to a Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa from the Inflection Point fit_curve->determine_pka

Caption: Workflow for spectrophotometric pKa determination.

3.1.3. Other Experimental Techniques

Other methods for pKa determination include capillary electrophoresis[20][21], which is suitable for fast and accurate measurements in aqueous organic solutions, and NMR spectroscopy[22], where the chemical shifts of nuclei near the basic site change with the protonation state.

Computational Approaches

In recent years, computational methods have become increasingly valuable for predicting pKa values, especially in the early stages of drug discovery where experimental determination for a large number of compounds is impractical.[1][23]

3.2.1. Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the free energy change of the protonation reaction.[1][23]

3.2.2. Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate the pKa values of a set of known compounds with their molecular descriptors.[1][24] These models can then be used to predict the pKa of new compounds. Recent QSAR approaches have shown excellent predictive performance for a broad range of nitrogen-containing compounds.[1][24]

Data Presentation: pKa Values of Representative Non-ionic Nitrogen Bases

The following table provides the pKa values of the conjugate acids of several representative non-ionic nitrogen bases, illustrating the effects of structure on basicity.

CompoundStructurepKa of Conjugate AcidKey Structural Features
PiperidineC₅H₁₁N11.12sp³ nitrogen, aliphatic amine
PyridineC₅H₅N5.25[8]sp² nitrogen, aromatic heterocycle
AnilineC₆H₅NH₂4.63sp² nitrogen, lone pair delocalized into aromatic ring
1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")C₁₄H₁₈N₂12.1 (in water)[13]Steric strain relief upon protonation, intramolecular H-bond
1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂13.5[25]Amidined
N,N-Diisopropylethylamine (Hünig's Base)C₈H₁₉N10.75[25]Sterically hindered aliphatic amine

Logical Relationships in Basicity Assessment

The decision-making process for assessing the basicity of a non-ionic nitrogen base involves a hierarchical consideration of structural and electronic factors.

G start Assess Nitrogen Basicity hybridization Determine Hybridization (sp³, sp², sp) start->hybridization resonance Resonance Delocalization? hybridization->resonance sp³ hybridization->resonance sp² low_basicity Low Basicity hybridization->low_basicity sp inductive Inductive Effects? (EDG/EWG) resonance->inductive No resonance->low_basicity Yes (e.g., Amide) steric Steric Factors? (Hindrance/Strain Relief) inductive->steric high_basicity High Basicity inductive->high_basicity Strong EDG inductive->low_basicity Strong EWG steric->high_basicity Strain Relief (Proton Sponge) mod_basicity Moderate Basicity steric->mod_basicity Standard steric->low_basicity High Hindrance

Caption: Decision tree for assessing nitrogen basicity.

Conclusion

A thorough understanding of the principles governing the basicity of non-ionic, non-charged nitrogen bases is indispensable for professionals in drug discovery and development. The interplay of hybridization, inductive effects, resonance, and steric factors provides a nuanced framework for both predicting and fine-tuning the pKa of these compounds. The judicious application of robust experimental techniques like potentiometric titration and spectrophotometry, complemented by the predictive power of computational models, enables the rational design of molecules with optimized ADMET properties. As the complexity of therapeutic targets continues to grow, the ability to expertly manipulate nitrogen basicity will remain a critical skill in the medicinal chemist's armamentarium.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Relationship between Basicity, Strain, and Intramolecular Hydrogen-Bond Energy in Proton Sponges. (2001). Journal of the American Chemical Society, 123(45), 11057–11065. [Link]

  • Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? (2023). Molecules, 28(13), 5183. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 60. [Link]

  • The Strongest Superbases. (2015). ChemistryViews. [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Extremely Strong, Non-ionic Bases: Syntheses and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Properties of Nitrogen-Containing Functional Groups. (n.d.). Chemical Bonding and Organic Chemistry. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2010). PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024). PMC. [Link]

  • Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. (1979). Talanta, 26(9), 867–871. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023). ResearchGate. Retrieved from [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. (2003). Journal of Chromatography A, 1004(1-2), 71–79. [Link]

  • Basicity of exceedingly strong non-ionic organic bases in acetonitrile —Verkade's superbase and some related phosphazenes. (2004). ResearchGate. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Most basic nitrogen?? And why? (2023). Reddit. [Link]

  • Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. (1987). Canadian Journal of Chemistry, 65(5), 996–1001. [Link]

  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect'. (2023). Science and Education Publishing. [Link]

  • 1,8-Bis(dimethylamino)naphthalene. (n.d.). Wikipedia. Retrieved from [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024). Taylor & Francis Online. [Link]

  • Basicity of Nitrogen-Containing Compounds. (2020). YouTube. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Synthesis of new exceedingly strong non-ionic bases: RN:P(MeNCH2CH2)3N. (1998). Journal of the American Chemical Society, 120(27), 6806–6816. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm. Retrieved from [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2015). ResearchGate. Retrieved from [Link]

  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2003). ResearchGate. Retrieved from [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Computational Approaches to Predict pKa Values. (2015). ResearchGate. Retrieved from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. (2020). Journal of Medicinal Chemistry, 63(19), 10739–10777. [Link]

  • Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education, 77(11), 1495. [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. (2026). Chemistry LibreTexts. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Request PDF. Retrieved from [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2), 302–314. [Link]

  • Determining Basicity. (2022). Reddit. [Link]

  • Structural Effects on Acidity and Basicity. (2022). Chemistry LibreTexts. [Link]

  • Organic Chemistry - pKa Values of Acids. (2023). YouTube. [Link]

  • Chemistry: Which 'N' doesn't contribute to the basicity for the compound? (2016). Quora. [Link]

  • Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs and related compounds by capillary zone electrophoresis. (2006). Journal of Chromatography A, 1117(1), 93–102. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). SciRP.org. [Link]

  • How does one determine the relative basicity of a nitrogen in a molecule? (2015). Reddit. [Link]

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Methodological & Application

Application Notes and Protocols: Imino-tris(dimethylamino)phosphorane as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Imino-tris(dimethylamino)phosphorane as a potent non-nucleophilic base in organic synthesis. This compound, a monomeric P1 phosphazene base, offers a unique combination of exceptionally high basicity and low nucleophilicity, enabling a wide range of chemical transformations that are often challenging with conventional bases. This guide delves into the fundamental properties of this reagent, outlines detailed protocols for its application in key synthetic reactions, and provides critical insights into safe handling and experimental design. The causality behind procedural steps is emphasized to empower users to adapt and troubleshoot their synthetic routes effectively.

Introduction: The Power of Sterically Hindered Superbases

In the realm of organic synthesis, the choice of base is paramount to the success of a reaction. While traditional bases like alkali metal hydroxides and alkoxides are effective for deprotonating relatively acidic protons, they often exhibit significant nucleophilicity, leading to undesired side reactions. This has spurred the development of non-nucleophilic bases, which can selectively abstract a proton without engaging in nucleophilic attack.[1][2] this compound, with the chemical formula [(CH₃)₂N]₃P=NH, belongs to the class of phosphazene bases, which are renowned for their extremely high basicity and steric hindrance.[3]

The remarkable basicity of phosphazene bases stems from the extensive delocalization of the positive charge in their protonated form, rendering the conjugate acid exceptionally stable.[4] This inherent property allows for the deprotonation of very weak carbon and nitrogen acids, generating highly reactive anionic intermediates, often referred to as "naked" anions, which can participate in a variety of bond-forming reactions.[4] The bulky dimethylamino groups surrounding the phosphorus center provide a steric shield, effectively minimizing its nucleophilicity.[2]

Key Advantages of this compound:

  • Exceptional Basicity: Capable of deprotonating a wide range of weakly acidic substrates.

  • Low Nucleophilicity: Minimizes undesired side reactions, leading to cleaner reaction profiles and higher yields.[3]

  • High Solubility: Readily soluble in a variety of aprotic organic solvents, such as hexane, toluene, and THF, facilitating homogeneous reaction conditions.

  • Non-ionic Nature: As an uncharged base, it can be advantageous in reactions sensitive to the presence of metal ions, which can act as Lewis acids and catalyze side reactions.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use.

PropertyValueReference
CAS Number 49778-01-0
Molecular Formula C₆H₁₉N₄P[5]
Molecular Weight 178.22 g/mol
Appearance Colorless to pale yellow liquid[5]
Density 0.979 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.476[5][6]
Boiling Point 194.8 ± 23.0 °C (Predicted)[7]
Flash Point 113 °C (235.4 °F) - closed cup[8]

Safety and Handling Precautions:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and carbon dioxide.[9] It should be stored in a cool, dry place.

  • In case of contact:

    • Skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Mechanism of Action: Proton Abstraction and Cation Stabilization

The efficacy of this compound as a base lies in its ability to efficiently abstract a proton and stabilize the resulting conjugate acid. The lone pair of electrons on the imino nitrogen is the primary basic site. Upon protonation, the positive charge is delocalized over the P-N-P framework and the surrounding nitrogen atoms, leading to a highly stabilized cation.

Protonation_Mechanism cluster_reactants Reactants cluster_products Products Base [(CH₃)₂N]₃P=NH Conj_Acid [[(CH₃)₂N]₃P-NH₂]⁺ Base->Conj_Acid Protonation Acid R-H Anion R⁻ Acid->Anion Deprotonation

Caption: Protonation of this compound.

Applications and Experimental Protocols

This compound has found broad utility in a variety of organic transformations. Below are detailed protocols for some of its key applications.

Deprotonation of Weakly Acidic C-H Bonds: Generation of Carbanions

The high basicity of this compound allows for the deprotonation of substrates with high pKa values, which is often a challenge for conventional bases. This enables the formation of carbanions that can subsequently react with various electrophiles.

Protocol: Alkylation of a Phenylacetonitrile Derivative

This protocol describes the generation of a carbanion from a substituted phenylacetonitrile and its subsequent reaction with an alkyl halide.

Materials:

  • This compound

  • Substituted Phenylacetonitrile

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

Workflow Diagram:

Alkylation_Workflow A 1. Setup & Inert Atmosphere (Flask with Phenylacetonitrile & THF) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Base (this compound) B->C D 4. Stir for 30 min (Carbanion Formation) C->D E 5. Add Electrophile (Alkyl Halide) D->E F 6. Warm to Room Temp. & Stir (2-4 h) E->F G 7. Quench Reaction (aq. NH₄Cl) F->G H 8. Extraction (Diethyl Ether) G->H I 9. Drying & Concentration (MgSO₄, Rotovap) H->I J 10. Purification (Column Chromatography) I->J

Caption: Workflow for the alkylation of phenylacetonitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenylacetonitrile (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Slowly add this compound (1.1 eq) to the stirred solution via syringe. The choice of a slight excess of the base ensures complete deprotonation.

  • Carbanion Formation: Stir the reaction mixture at 0 °C for 30 minutes. A color change is often observed, indicating the formation of the carbanion.

  • Addition of Electrophile: Add the alkyl halide (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as this compound and the generated carbanion are highly reactive towards water.

  • Low Temperature: Performing the deprotonation and initial alkylation at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Quenching with NH₄Cl: A mild acid like ammonium chloride is used to neutralize any remaining base and protonate any unreacted carbanion without causing hydrolysis of the product.

Organocatalysis: Synthesis of Cyclic Carbonates

This compound can act as a highly efficient organocatalyst.[6][8] An example is its use in the synthesis of cyclic organic carbonates from glycerol, a reaction of significant industrial interest due to the utilization of a renewable feedstock.[6][8]

Protocol: Solvent-Free Synthesis of Glycerol Carbonate

Materials:

  • This compound

  • Glycerol

  • Dimethyl Carbonate

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol (1.0 eq), dimethyl carbonate (1.5-2.0 eq), and a catalytic amount of this compound (e.g., 1-5 mol%).

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature is typically maintained to allow for the removal of the methanol byproduct by distillation.

  • Monitoring: Monitor the progress of the reaction by observing the amount of methanol collected or by analytical techniques such as GC-MS or NMR spectroscopy.

  • Workup: Once the reaction is complete, the catalyst can be removed, and the product purified by distillation under reduced pressure.

Causality: The phosphazene base activates the hydroxyl group of glycerol, facilitating its nucleophilic attack on the carbonyl carbon of dimethyl carbonate. The catalytic nature of the base allows for a high turnover number and an efficient, solvent-free process.

Comparative Analysis with Other Non-Nucleophilic Bases

To appreciate the utility of this compound, it is useful to compare its properties with other commonly used non-nucleophilic bases.

BasepKa of Conjugate Acid (in MeCN)Key Features
This compound (P1-H) ~24.3Very strong, non-ionic, good solubility in organic solvents.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~24.3Strong, amidine base, widely used in elimination reactions.[2]
Lithium Diisopropylamide (LDA) ~36 (in THF)Extremely strong, but ionic and requires in situ preparation at low temperatures.[1][2]
N,N-Diisopropylethylamine (Hünig's Base) ~10.75Moderately strong, sterically hindered amine, often used as a proton scavenger.[2]

Conclusion

This compound is a powerful and versatile non-nucleophilic base that offers significant advantages in modern organic synthesis. Its unique combination of high basicity, low nucleophilicity, and favorable solubility properties enables a wide range of chemical transformations with high efficiency and selectivity. By understanding its fundamental properties and following well-defined protocols, researchers can effectively harness the potential of this reagent to access complex molecular architectures and streamline synthetic routes in both academic and industrial settings.

References

  • ResearchGate. Organic phosphazene bases and their utilization in organic chemistry. [Link]

  • Royal Society of Chemistry. Phosphazenes | Organophosphorus Chemistry | Books Gateway. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphazene Base P4-T-BU in Modern Chemical Synthesis. [Link]

  • ACS Publications. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications | ACS Omega. [Link]

  • LookChem. Cas 49778-01-0,this compound. [Link]

  • Ereztech LLC. SI2897 Safety Data Sheet. [Link]

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Applications of Imino-tris(dimethylamino)phosphorane in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the practical applications of Imino-tris(dimethylamino)phosphorane. Eschewing a rigid template, this guide is structured to deliver field-proven insights into where and why this potent reagent excels, moving from its fundamental principles to specific, actionable protocols.

Core Principles: Understanding this compound as a Reagent

This compound (CAS: 49778-01-0), commonly referred to as a P1-H phosphazene base, is a monomeric phosphazene that represents a class of exceptionally strong, yet non-ionic, organic bases.[1] Its power lies in the unique P=N bond, where upon protonation of the imino nitrogen, the positive charge is extensively delocalized across the phosphorus and the three dimethylamino groups. This charge delocalization results in a highly stabilized conjugate acid and, consequently, a remarkably high basicity in the free base.

The primary advantage of this compound over traditional ionic bases (e.g., LDA, NaH, BuLi) is its non-ionic character. This property imparts high solubility in a range of aprotic organic solvents, from hexane to THF, and eliminates the presence of metal cations.[1] The absence of Lewis acidic metal ions is critical in reactions where such species can catalyze undesired side reactions like aldol condensations, epoxide rearrangements, or elimination of alkoxides. Furthermore, its significant steric bulk renders it poorly nucleophilic, making it an ideal choice for abstracting protons even in the presence of sensitive electrophilic functional groups.[2]

Physicochemical & Basicity Data

The properties of this compound are summarized below, with its basicity contextualized against other common laboratory bases.

PropertyValueReference
CAS Number 49778-01-0[3]
Molecular Formula C₆H₁₉N₄P[4]
Molecular Weight 178.22 g/mol -
Appearance Colorless to pale yellow liquid[3]
Density 0.979 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.476[3]
BaseClasspKₐH in MeCNKey Characteristics
DBUAmidine (Non-ionic)24.3Common, moderately strong, nucleophilic
This compound (P1-H) Phosphazene (Non-ionic)~26-27 Very strong, non-nucleophilic, metal-free
LDAAmide (Ionic)~35.7Extremely strong, metal-based, cryogenic
n-BuLiOrganometallic (Ionic)>40Extremely strong, metal-based, nucleophilic

Basicity values are approximate and sourced for comparison from multiple organometallic chemistry resources.[1]

Application Focus: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, valued for producing predominantly (E)-alkenes and for its water-soluble phosphate byproduct, which simplifies purification.[5][6] The reaction's initiation relies on the deprotonation of a phosphonate ester to form a stabilized, nucleophilic carbanion.[7]

Causality for Using this compound in HWE

While traditional protocols for the HWE reaction employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), this compound offers a superior, modern alternative for several compelling reasons:

  • Homogeneous Reaction Conditions: Unlike NaH, which is heterogeneous and can lead to inconsistent reaction initiation, this compound is fully soluble in common solvents like THF, ensuring smooth and reproducible deprotonation.

  • Avoidance of Metal Cations: The absence of Na⁺ or K⁺ cations prevents potential complexation with the carbonyl oxygen of the aldehyde/ketone, leading to cleaner reaction profiles and predictable stereoselectivity.

  • Mild Conditions: Its high basicity allows for rapid and complete deprotonation at or below room temperature, often avoiding the need for heating that can degrade sensitive substrates.

  • Substrate Compatibility: As a non-nucleophilic base, it is compatible with substrates bearing base-sensitive functional groups that might be attacked by alkoxide bases.

Workflow for HWE Olefination

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P Phosphonate Ester (1.1 eq) S Anhydrous THF P->S Dissolve Deprot Deprotonation (0°C to RT, 30 min) Forms Phosphonate Anion P->Deprot B This compound (1.1 eq) B->S Dissolve B->Deprot A Aldehyde/Ketone (1.0 eq) in THF Add Nucleophilic Addition & Elimination (RT, 2-12 h) A->Add Deprot->Add Add Aldehyde Solution Q Quench with H₂O or sat. NH₄Cl Add->Q Ext Extract with Organic Solvent (e.g., EtOAc) Q->Ext Pur Chromatography Ext->Pur Dry & Concentrate Product Product Pur->Product Isolate (E)-Alkene

Caption: General workflow for an HWE reaction using the phosphazene base.

Protocol 2.1: (E)-Selective Synthesis of Ethyl Cinnamate

This protocol details the reaction between benzaldehyde and triethyl phosphonoacetate to yield (E)-ethyl cinnamate, a classic HWE transformation.

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • This compound (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve triethyl phosphonoacetate (1.1 equiv) in anhydrous THF (approx. 0.2 M concentration relative to the aldehyde).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 equiv) dropwise via syringe. The causality here is to control the initial exotherm of the acid-base reaction. Allow the solution to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 equiv) in a small amount of anhydrous THF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in hexanes). The disappearance of the benzaldehyde spot indicates reaction completion (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct and the protonated phosphazene base will partition into the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure (E)-ethyl cinnamate.

EntryAldehydePhosphonateProductTypical Yield
1BenzaldehydeTriethyl phosphonoacetate(E)-Ethyl cinnamate>95%
2CyclohexanecarboxaldehydeTriethyl phosphonoacetate(E)-Ethyl 3-cyclohexylacrylate>90%
34-NitrobenzaldehydeTriethyl phosphonoacetate(E)-Ethyl 4-nitrocinnamate>95%

Application Focus: Organocatalysis

This compound also functions as a highly effective organocatalyst, leveraging its basicity to activate substrates in a catalytic cycle.

Catalytic Synthesis of Cyclic Organic Carbonates

A notable application is the synthesis of cyclic organic carbonates from glycerol and carbon dioxide, a green chemistry process.[3] The phosphazene base acts as a catalyst to deprotonate the hydroxyl groups of glycerol, enhancing their nucleophilicity to attack CO₂.

Carbonate_Cycle Base P1-H Base ProtonatedBase P1-H-H⁺ Base->ProtonatedBase Glycerol Glycerol (Substrate) Glycerol->Base Deprotonation Alkoxide Glycerol Alkoxide (Activated) Glycerol->Alkoxide ProtonatedBase->Base CO2 CO₂ Alkoxide->CO2 Nucleophilic Attack Intermediate Carboxylate Intermediate CO2->Intermediate Product Glycerol Carbonate (Product) Intermediate->Product Intramolecular Cyclization Product->ProtonatedBase Proton Transfer (Regenerates Base)

Caption: Catalytic cycle for glycerol carbonate synthesis.

Protocol 3.1: Solvent-Free Synthesis of Glycerol Carbonate

This protocol is adapted from literature describing the organocatalytic conversion of glycerol.[3]

Materials:

  • Glycerol (1.0 equiv)

  • This compound (0.05 equiv, 5 mol%)

  • Carbon dioxide (CO₂) balloon or pressurized vessel

Procedure:

  • Setup: To a suitable pressure-resistant reaction vessel, add glycerol and the catalytic amount of this compound.

  • Reaction: Seal the vessel and pressurize with carbon dioxide (e.g., 1-5 bar) or affix a CO₂-filled balloon. Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: The reaction can be monitored by taking aliquots and analyzing via ¹H NMR or GC-MS to observe the conversion of glycerol.

  • Workup: Upon completion, cool the reaction mixture. The catalyst can be removed by vacuum distillation or by an acidic wash if the product is stable. The product, glycerol carbonate, can be purified by distillation under reduced pressure.

Safety and Handling

This compound is a corrosive and hygroscopic liquid.[8]

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[8]

  • Spills: Neutralize spills with a weak acid absorbent before cleanup.

References

  • Name Reaction Organization. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Schwesinger, R. (1985). Extremely Strong, Non-ionic Bases: Syntheses and Applications. CHIMIA International Journal for Chemistry, 39(9), 269-272. [Link]

  • Koppel, I., et al. (2001). Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution. The Journal of Organic Chemistry, 66(13), 4600-4605. [Link]

Sources

Imino-tris(dimethylamino)phosphorane: A Powerful Organocatalyst for Controlled Polymerization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Phosphazene Bases in Polymer Synthesis

In the pursuit of precisely engineered macromolecules, organocatalysis has emerged as a powerful platform, offering a metal-free alternative for the synthesis of polymers with well-defined architectures and functionalities. Among the diverse array of organocatalysts, phosphazene bases have garnered significant attention due to their exceptionally high basicity and low nucleophilicity.[1][2] Imino-tris(dimethylamino)phosphorane, often referred to as Phosphazene Base P1-H, stands out as a versatile and potent catalyst for various polymerization reactions.[3] This strong, non-ionic base has proven particularly effective in mediating ring-opening polymerization (ROP) of cyclic esters and siloxanes, enabling the synthesis of polyesters and polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[1][3]

This technical guide provides a comprehensive overview of the application of this compound in polymerization catalysis. It is designed for researchers and professionals in polymer chemistry, materials science, and drug development, offering in-depth mechanistic insights and detailed, field-proven protocols for the synthesis of polyesters.

Physicochemical Properties of this compound

PropertyValue
Synonyms N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide, Phosphazene base P1-H
CAS Number 49778-01-0
Molecular Formula C₆H₁₉N₄P
Molecular Weight 178.22 g/mol
Appearance Colorless to pale yellow liquid
Density 0.979 g/mL at 25 °C
Refractive Index n20/D 1.476

Core Principles: The Mechanism of Action

The catalytic prowess of this compound in ring-opening polymerization stems from its ability to act as a highly effective Brønsted base.[4] The generally accepted mechanism for the ROP of cyclic esters, such as lactones, initiated by an alcohol in the presence of a phosphazene base, is the "activated monomer" or "activated chain end" mechanism.

The process is initiated by the rapid and reversible deprotonation of a protic initiator, typically an alcohol, by the phosphazene base. This generates a highly nucleophilic alkoxide species and the protonated phosphazenium cation. This activated initiator then attacks the carbonyl carbon of the cyclic monomer, leading to the ring-opening and the formation of a propagating chain with a terminal hydroxyl group. The phosphazene base can then activate this new terminal alcohol, perpetuating the polymerization cycle. This controlled initiation and propagation process allows for the synthesis of polymers with predictable molecular weights and low dispersity.[1]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_catalyst_regen Catalyst Regeneration Initiator R-OH (Alcohol Initiator) Activated_Initiator R-O⁻ [P1-H]⁺ (Activated Initiator) Initiator->Activated_Initiator Deprotonation Catalyst P1-H (Phosphazene Base) Catalyst->Activated_Initiator Monomer Cyclic Ester (e.g., Lactone) Growing_Chain R-(Monomer)n-O⁻ [P1-H]⁺ (Propagating Chain) Activated_Initiator->Growing_Chain Nucleophilic Attack & Ring-Opening Monomer->Growing_Chain Polymer R-(Monomer)n+1-OH (Polymer Chain) Growing_Chain->Polymer Proton Exchange Regen_Catalyst P1-H Polymer->Regen_Catalyst Proton Transfer

Caption: Mechanism of Phosphazene Base-Catalyzed Ring-Opening Polymerization.

Application Note I: Ring-Opening Polymerization of ε-Caprolactone

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester with widespread applications in the biomedical field. The use of this compound allows for the synthesis of PCL with controlled molecular weights and narrow polydispersity under mild reaction conditions.

Rationale for Methodological Choices
  • Initiator: A primary alcohol, such as benzyl alcohol, is commonly used as the initiator. The concentration of the initiator relative to the monomer is a key factor in controlling the molecular weight of the resulting polymer.

  • Catalyst Loading: A low catalyst loading is typically sufficient due to the high activity of the phosphazene base. The monomer-to-catalyst ratio can be adjusted to control the polymerization rate.

  • Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF) are used to prevent premature termination of the polymerization by water.

  • Temperature: The polymerization can often be carried out at room temperature, which minimizes side reactions such as transesterification.

Experimental Protocol: Synthesis of Poly(ε-caprolactone)

This protocol is adapted from established procedures for phosphazene-catalyzed ROP of lactones.

Materials:

  • ε-Caprolactone (distilled from CaH₂ prior to use)

  • This compound (P1-H)

  • Benzyl alcohol (distilled from CaH₂ prior to use)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Preparation: A Schlenk flask is dried in an oven and cooled under a stream of argon or nitrogen.

  • Reagent Addition: In a glovebox or under an inert atmosphere, add the desired amount of ε-caprolactone and anhydrous toluene to the Schlenk flask.

  • Initiator and Catalyst: Add the calculated amount of benzyl alcohol (initiator) followed by the this compound (catalyst) to the reaction mixture via syringe.

  • Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by the addition of a small amount of benzoic acid or by precipitating the polymer in a large excess of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Illustrative Quantitative Data

The following table provides representative data for the polymerization of ε-caprolactone, demonstrating the level of control achievable with phosphazene base catalysis.

Entry[M]₀/[I]₀[M]₀/[C]₀Time (h)Conversion (%)Mₙ (calc.) ( g/mol )Mₙ (GPC) ( g/mol )Đ (Mₙ/Mₙ)
150500295542053001.15
2100100049811180110001.18
3200200089621900215001.22

[M]₀ = initial monomer concentration, [I]₀ = initial initiator concentration, [C]₀ = initial catalyst concentration. Mₙ (calc.) = (([M]₀/[I]₀) × MW of monomer × conversion) + MW of initiator. Data is illustrative and based on typical results for phosphazene-catalyzed ROP.

Application Note II: Ring-Opening Polymerization of Lactide

Polylactide (PLA) is another important biodegradable polyester derived from renewable resources. This compound can effectively catalyze the ROP of lactide, yielding PLA with high molecular weight and controlled stereochemistry, depending on the lactide isomer used.

Key Considerations for Lactide Polymerization
  • Monomer Purity: The purity of the lactide monomer is crucial for achieving high molecular weight PLA. Recrystallization of the monomer is often necessary to remove impurities.

  • Stereocontrol: The use of L-lactide, D-lactide, or meso-lactide as the monomer will result in the formation of poly(L-lactide) (PLLA), poly(D-lactide) (PDLA), or poly(D,L-lactide) (PDLLA) with varying properties.

  • Epimerization: At higher temperatures, there is a risk of epimerization, which can affect the stereoregularity of the polymer. Conducting the polymerization at or near room temperature is advantageous.

Experimental Protocol: Synthesis of Polylactide

This protocol is a general guideline based on established methods for organocatalytic ROP of lactide.[5]

Materials:

  • L-lactide (or other desired isomer), recrystallized from ethyl acetate

  • This compound (P1-H)

  • Benzyl alcohol

  • Anhydrous toluene or dichloromethane

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Solvent: In a glovebox, a flame-dried Schlenk flask is charged with the recrystallized lactide and anhydrous solvent.

  • Initiator and Catalyst Addition: The initiator (benzyl alcohol) and catalyst (this compound) are added sequentially via syringe.

  • Reaction: The mixture is stirred at the desired temperature (e.g., room temperature) until high viscosity is observed or the desired reaction time is reached.

  • Work-up: The polymerization is quenched, and the polymer is precipitated in cold methanol.

  • Drying: The resulting polylactide is collected by filtration and dried under vacuum.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Dry Schlenk Flask B Purify Monomer & Solvent A->B C Prepare Inert Atmosphere (Ar/N₂) B->C D Add Monomer & Solvent to Flask C->D E Add Initiator (e.g., Benzyl Alcohol) D->E F Add P1-H Catalyst E->F G Stir at Controlled Temperature F->G H Monitor Conversion (e.g., by ¹H NMR) G->H I Quench Reaction (e.g., with Benzoic Acid) H->I J Precipitate Polymer in Methanol I->J K Filter and Wash Polymer J->K L Dry Polymer under Vacuum K->L

Caption: General Experimental Workflow for Phosphazene-Catalyzed ROP.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The controlled nature of the polymerization allows for a direct correlation between the initial monomer-to-initiator ratio and the final molecular weight of the polymer. Characterization of the resulting polymer by Gel Permeation Chromatography (GPC) should yield a monomodal distribution with a low polydispersity index (Đ), typically below 1.3, confirming the "living" characteristics of the polymerization. Furthermore, ¹H NMR spectroscopy can be used to confirm the structure of the polymer and to determine the monomer conversion.

Conclusion and Future Outlook

This compound is a highly efficient and versatile organocatalyst for the ring-opening polymerization of cyclic esters. Its strong basicity allows for rapid and controlled polymerization under mild conditions, providing access to well-defined polyesters with tunable molecular weights. The metal-free nature of this catalytic system is particularly advantageous for applications in biomedical and pharmaceutical fields where metal contamination is a concern. Future research may focus on expanding the scope of monomers amenable to polymerization with this catalyst and exploring its use in the synthesis of more complex polymer architectures such as block copolymers and star polymers.

References

  • Liu, S., Ren, C., Zhao, N., Shen, Y., & Li, Z. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecular Rapid Communications, 39(24), 1800485. [Link]

  • Alamri, H., Zhao, J., Pahovnik, D., & Hadjichristidis, N. (2016). Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators. Polymer Chemistry, 7(48), 7485-7495. [Link]

  • Kohn, J., & Langer, R. (1984). The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. Journal of Polymer Science: Polymer Chemistry Edition, 22(12), 4261-4272. [Link]

  • Atta, S., Cohen, J., Kohn, J., & Gormley, A. J. (2021). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry, 12(1), 75-81. [Link]

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176. [Link]

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813-5840. [Link]

  • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Polymerization of ε-Caprolactone. In Advances in Polymer Science (pp. 73-126). Springer, Berlin, Heidelberg. [Link]

  • Chojnowski, J. (2005). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. [Link]

  • Request PDF. (n.d.). Synthesis of polyesters by an efficient heterogeneous phosphazene (P1)-Porous Polymeric Aromatic Framework catalyzed-Ring Opening Polymerization of lactones. Retrieved January 21, 2026, from [Link]

  • Li, H., Guillaume, S. M., & Carpentier, J.-F. (2020). Ring-Opening Polymerization of β-Thiobutyrolactone Catalyzed by Phosphazenes. Macromolecules, 53(15), 6297–6307. [Link]

  • Uyama, H., & Kobayashi, S. (2003). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Journal of Molecular Catalysis B: Enzymatic, 26(5-6), 283-294. [Link]

  • Grizante, M. B., Ito, A. S., & de Oliveira, R. V. B. (2020). Lactide: Production Routes, Properties, and Applications. Polymers, 12(11), 2697. [Link]

  • Zhang, X., & Waymouth, R. M. (2017). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. In Comprehensive Organometallic Chemistry III (pp. 589-618). Elsevier. [Link]

Sources

Application Notes and Protocols for Imino-tris(dimethylamino)phosphorane in Deprotonation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Non-Ionic Strong Base

Imino-tris(dimethylamino)phosphorane, also known as Phosphazene base P1-H, is a highly effective and versatile reagent for the deprotonation of a wide range of weakly acidic compounds.[1] Its strong basicity, coupled with low nucleophilicity, allows for the clean generation of carbanions, enolates, and other anionic species where traditional ionic bases might lead to side reactions or solubility issues. This guide delves into the mechanistic underpinnings of its reactivity, provides detailed protocols for its application, and outlines essential safety and handling procedures.

Key Attributes of this compound:

  • High Basicity: Capable of deprotonating substrates with high pKa values.

  • Non-ionic Nature: Soluble in a range of aprotic organic solvents, facilitating homogeneous reaction conditions.

  • Low Nucleophilicity: Minimizes undesired side reactions, such as addition to carbonyls or displacement of leaving groups.

  • Generation of "Naked" Anions: The bulky, charge-delocalized conjugate acid interacts weakly with the resulting anion, leading to enhanced reactivity.

Mechanistic Rationale: The Driving Force of Deprotonation

The efficacy of this compound as a base stems from the high stability of its protonated form, the phosphazenium cation. Upon abstracting a proton, the positive charge on the nitrogen is extensively delocalized through the P-N bonds to the other nitrogen atoms. This charge delocalization significantly lowers the energy of the conjugate acid, thereby driving the deprotonation equilibrium forward.

G cluster_0 Deprotonation Reaction Substrate R-H Anion R⁻ Substrate->Anion Deprotonation Base [(CH₃)₂N]₃P=NH Conjugate_Acid [[(CH₃)₂N]₃P-NH₂]⁺ Base->Conjugate_Acid Protonation

Caption: General Deprotonation Mechanism.

The choice of solvent plays a crucial role in modulating the reactivity of the generated anion. Aprotic solvents are generally preferred to avoid protonolysis of the highly basic species. The polarity of the solvent can influence the degree of ion pairing between the substrate anion and the phosphazenium cation, thereby affecting the anion's nucleophilicity and reactivity.

Quantitative Data: Understanding the Basicity

The basicity of a compound is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.

BasepKa of Conjugate Acid (in Water, estimated)pKa of Conjugate Acid (in Acetonitrile)
This compound 13.3[2]~26-27 (estimated)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.524.3
Triethylamine10.7518.5

Note: pKa values can vary depending on the solvent and the method of determination.

Application Protocols

The following protocols are illustrative examples of the use of this compound in common deprotonation reactions. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for the Deprotonation of Weakly Acidic C-H Bonds

This protocol is applicable for the generation of carbanions from substrates such as terminal alkynes, fluorene, and activated methylene compounds.

Workflow:

G A 1. Dissolve substrate in anhydrous solvent B 2. Cool solution to appropriate temperature A->B C 3. Add this compound dropwise B->C D 4. Stir for required reaction time C->D E 5. Quench the reaction D->E F 6. Work-up and purification E->F

Caption: C-H Deprotonation Workflow.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, toluene, or dichloromethane).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and room temperature) using an appropriate cooling bath. The optimal temperature is substrate-dependent and should be determined empirically to minimize side reactions.

  • Addition of Base: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled substrate solution via a syringe. The dropwise addition is crucial to control any exotherm.

  • Reaction: Stir the reaction mixture at the chosen temperature for the required time (ranging from 30 minutes to several hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution or water) at the reaction temperature.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol for the Synthesis of Benzofurans via Intramolecular Cyclization

This protocol describes the use of a phosphazene base in the synthesis of 2,3-disubstituted benzofurans from o-alkynylphenyl ethers, a reaction that proceeds via a carbon-carbon bond formation.[[“]] While the cited literature uses the more hindered P4-t-Bu base, this compound can be employed for similar transformations, particularly with more acidic substrates.

Reaction Scheme:

G cluster_1 Synthesis of Benzofurans Reactant o-Alkynylphenyl ether Product 2,3-Disubstituted benzofuran Reactant->Product This compound, Solvent, Heat

Caption: Benzofuran Synthesis.

Step-by-Step Methodology:

  • Preparation: To a solution of the o-alkynylphenyl ether (1.0 eq.) in an anhydrous aprotic solvent such as toluene or DMSO, add this compound (1.2 eq.) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran derivative.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[4] It is essential to handle it with appropriate personal protective equipment and under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat.

Handling:

  • Handle in a well-ventilated fume hood.

  • Keep away from moisture and protic solvents.

  • Store under an inert atmosphere in a tightly sealed container.[5]

Quenching and Disposal:

Unused or residual this compound should be quenched carefully.

  • In a fume hood, dilute the phosphazene base with an inert, aprotic solvent such as toluene.

  • Slowly add a proton source, such as isopropanol or ethanol, to the stirred solution, which should be cooled in an ice bath.[6]

  • Once the initial exothermic reaction has subsided, slowly add water to the mixture.[6]

  • Neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) before disposing of it as hazardous waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotonation Insufficient amount of baseUse a slight excess of the phosphazene base (1.1-1.2 eq.).
Presence of moistureEnsure all glassware is flame-dried and solvents are anhydrous.
Substrate is not acidic enoughConsider using a stronger phosphazene base (e.g., P2 or P4 series) or a different solvent system.
Low Yield Decomposition of the anion at higher temperaturesPerform the reaction at a lower temperature.
Side reactions of the anionEnsure the reaction is performed under strictly inert conditions. Consider the use of a more sterically hindered phosphazene base.
Difficult Work-up Emulsion formationAdd brine during the extraction process.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. Its unique combination of strong basicity and low nucleophilicity makes it an ideal choice for a variety of deprotonation reactions. By understanding its properties and following the detailed protocols and safety guidelines presented in this document, researchers can confidently and effectively utilize this powerful reagent to advance their synthetic endeavors.

References

  • Koppel, I. A., et al. (2006). Basicity of some P1 phosphazenes in water and in aqueous surfactant solution. Organic & Biomolecular Chemistry, 4(11), 2100-2105. Available at: [Link]

  • Rodima, T., et al. (2006). Basicity of some P-1 phosphazenes in water and in aqueous surfactant solution. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Kanazawa, C., Goto, K., & Terada, M. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • FULIR. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. FULIR.
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Virginia Tech.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • Ereztech. (2023).
  • The Sarpong Group. (2016).
  • ResearchGate. (n.d.). A Short Novel Synthesis of the Phosphazene Base Et-P2.
  • Google Patents. (n.d.). Phosphazene derivative and preparation method and application thereof.
  • Google Patents. (n.d.). Preparation process of iminotris ( Dimethylamino) phosphorane.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.

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Application Notes & Protocols: Imino-tris(dimethylamino)phosphorane in the Synthesis of Phosphine Oxides and Advanced Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imino-tris(dimethylamino)phosphorane, [(CH₃)₂N]₃P=NH, also known as the phosphazene base P1-H, is a highly versatile and reactive organophosphorus compound.[1] While widely recognized as a strong, non-ionic base for organic synthesis, its utility extends significantly into the realms of materials science and coordination chemistry.[2][3] This guide provides an in-depth exploration of its application as a precursor for the formation of phosphine oxides and as a foundational building block for synthesizing sophisticated ligands for transition metal catalysis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

Compound Profile: this compound
PropertyValueReference(s)
CAS Number 49778-01-0
Molecular Formula C₆H₁₉N₄P[1]
Molecular Weight 178.22 g/mol
Appearance Liquid
Density 0.979 g/mL at 25 °C[3]
Refractive Index n20/D 1.476
Synonyms Phosphazene base P1-H, N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide[1][4]

Section 1: The Foundational Chemistry: Iminophosphorane Formation via the Staudinger Reaction

To fully grasp the applications of this compound, it is essential to first understand its formation chemistry, which is rooted in the classic Staudinger reaction. This reaction, discovered by Hermann Staudinger, describes the reaction of a phosphine with an organic azide to produce an iminophosphorane (also called a phosphazene).[5][6]

The reaction proceeds via a phosphazide intermediate, which then loses dinitrogen gas (N₂) in an irreversible step to form the stable P=N double bond of the iminophosphorane.[6][7]

Mechanism: R₃P + R'N₃ → [R₃P-N=N-NR'] → R₃P=NR' + N₂

This iminophosphorane intermediate is the focal point of our topic. The subsequent hydrolysis of this P=N bond is a key transformation, yielding a primary amine (from the azide fragment) and a phosphine oxide. This hydrolysis step is known as the Staudinger reduction.[5][8]

Hydrolysis: R₃P=NR' + H₂O → R₃P=O + R'NH₂

The formation of the highly stable phosphorus-oxygen double bond is a powerful thermodynamic driving force for this hydrolysis.[7] this compound is a specific iminophosphorane where the 'R' groups on the phosphorus are dimethylamino (-N(CH₃)₂) and the 'R'' group on the imino nitrogen is a hydrogen atom.

Staudinger_Mechanism cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis (Staudinger Reduction) R3P R₃P Phosphazide [R₃P⁺-N⁻-N=NR'] R3P->Phosphazide + R'N₃ R'N3 R'N₃ Iminophosphorane R₃P=NR' Phosphazide->Iminophosphorane - N₂ N2 N₂ Imino_hydro R₃P=NR' Iminophosphorane->Imino_hydro Intermediate POxide R₃P=O Imino_hydro->POxide + H₂O H2O H₂O Amine R'NH₂

Caption: General mechanism of the Staudinger reaction and subsequent hydrolysis.

Section 2: Application in Phosphine Oxide Synthesis

The direct application of this compound in this context is its role as a direct precursor to its corresponding phosphine oxide, hexamethylphosphoramide (HMPA), O=P(NMe₂)₃, through controlled hydrolysis. HMPA is a well-known polar aprotic solvent and coordinating ligand, though its use is often restricted due to toxicity concerns. This protocol serves as an excellent illustration of the iminophosphorane-to-phosphine oxide conversion.

Protocol 1: Synthesis of Hexamethylphosphoramide (HMPA) via Hydrolysis

Principle: This protocol leverages the inherent reactivity of the P=N bond in this compound towards water. The lone pair on the water oxygen attacks the electrophilic phosphorus center, leading to a cascade that cleaves the P-N bond and forms the thermodynamically favored P=O bond, releasing ammonia as a byproduct.

Materials:

  • This compound (1 eq.)

  • Deionized water (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add this compound (e.g., 5.0 g, 28.0 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (40 mL) to dissolve the starting material.

  • Hydrolysis: While stirring vigorously, slowly add deionized water (0.56 mL, 30.8 mmol, 1.1 eq.) via a syringe. An exotherm may be observed. The addition should be done dropwise to maintain control over the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by ³¹P NMR spectroscopy by taking aliquots. The starting iminophosphorane signal will decrease, and a new signal corresponding to HMPA will appear.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The resulting residue contains HMPA and any excess water. To ensure the complete removal of ammonia, the residue can be co-evaporated with toluene (2 x 20 mL).

    • Dissolve the crude product in dichloromethane (50 mL) and dry the solution over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure. The resulting crude HMPA can be purified by vacuum distillation to yield a colorless liquid.

Self-Validation & Troubleshooting:

  • Expected Outcome: A high yield (>90%) of HMPA as a clear, colorless liquid.

  • Characterization: The product should be characterized to confirm its identity.

  • Troubleshooting:

    • Incomplete Reaction: If the starting material is still present after 2 hours, allow the reaction to stir longer or gently warm to 40 °C. Ensure the stoichiometry of water was correct.

    • Product Contamination: The primary potential byproduct is unreacted starting material. Purification by vacuum distillation is crucial for high purity.

Data Summary: Spectroscopic Comparison
Compound³¹P NMR Shift (δ, ppm)¹H NMR Shift (δ, ppm)Key IR Peak (cm⁻¹)
This compound ~14-16~2.55 (d, 18H, J=9.5 Hz), ~1.0 (br s, 1H)~3350 (N-H), ~1180 (P=N)
Hexamethylphosphoramide (HMPA) ~23-24~2.60 (d, 18H, J=9.6 Hz)~1210 (P=O)

Section 3: Application in Ligand Synthesis & Coordination Chemistry

This compound is not just a precursor; it is a versatile platform for designing advanced ligands for catalysis and materials science.[2] Its utility stems from two primary strategies: direct coordination to a metal center or functionalization of the reactive N-H group to create more complex, tailored ligand architectures.[9]

Ligand_Synthesis cluster_1 Strategy 1: Direct Coordination cluster_2 Strategy 2: N-H Functionalization Start [(Me₂N)₃P=NH] This compound Coordination React with Metal Precursor (e.g., PdCl₂, RuHCl) Start->Coordination Acts as a Ligand Functionalization React with Electrophile (R-X) (e.g., Acyl Halide, Alkyl Halide) Start->Functionalization Acts as a Nucleophile Complex P,N-Coordinated Metal Complex [(Me₂N)₃P=NH]·MLn Coordination->Complex NewLigand N-Functionalized Ligand [(Me₂N)₃P=N-R] Functionalization->NewLigand NewComplex Coordinated Functionalized Ligand [(Me₂N)₃P=N-R]·MLn NewLigand->NewComplex Coordination

Caption: Strategies for developing ligands from this compound.
Protocol 2: Synthesis of an N-Acyl Iminophosphorane Ligand

Principle: The imino nitrogen is nucleophilic and can react with various electrophiles. This protocol demonstrates the acylation of the nitrogen, transforming the simple iminophosphorane into a more complex ligand with altered steric and electronic properties. This approach is foundational for creating bifunctional iminophosphorane (BIMP) catalysts.[10]

Materials:

  • This compound (1 eq.)

  • Benzoyl chloride (1 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under nitrogen, add this compound (2.0 g, 11.2 mmol) and anhydrous diethyl ether (30 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.7 mL, 12.3 mmol).

  • Acylation: While stirring, add a solution of benzoyl chloride (1.3 mL, 11.2 mmol) in diethyl ether (10 mL) dropwise over 15 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a cannula or a sintered glass funnel under nitrogen to remove the triethylamine hydrochloride precipitate. Wash the precipitate with fresh anhydrous diethyl ether (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield a crude solid or oil.

    • The product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot hexanes and allow it to cool slowly. Collect the resulting crystals by filtration.

Self-Validation & Troubleshooting:

  • Expected Outcome: The N-benzoyl iminophosphorane product as a white or off-white crystalline solid.

  • Characterization: Confirm the structure by NMR (disappearance of the N-H proton signal, appearance of aromatic proton signals) and IR spectroscopy (presence of a C=O stretch).

  • Troubleshooting:

    • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze both the starting material and the benzoyl chloride.

    • Oily Product: If the product does not crystallize, purification by column chromatography on silica gel (using a non-protic eluent system like hexanes/ethyl acetate) may be necessary.

Protocol 3: Synthesis of a Palladium(II) Coordination Complex

Principle: The this compound can act as a P,N-bidentate or monodentate ligand, coordinating to transition metals. This protocol describes the synthesis of a simple coordination complex with a common palladium precursor.

Materials:

  • This compound (2 eq.)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Precursor Solution: In a nitrogen-filled glovebox or a Schlenk flask, dissolve PdCl₂(MeCN)₂ (200 mg, 0.77 mmol) in anhydrous DCM (15 mL). This will form a yellow-orange solution.

  • Ligand Addition: In a separate vial, dissolve this compound (275 mg, 1.54 mmol, 2 eq.) in anhydrous DCM (5 mL).

  • Complexation: Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature. A color change and/or the formation of a precipitate is expected.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Isolation:

    • If a precipitate has formed, collect it by filtration under inert conditions. Wash the solid with a small amount of cold DCM and then diethyl ether.

    • If the product is soluble, reduce the volume of the solvent under vacuum until precipitation begins. Add pentane or diethyl ether to fully precipitate the complex. Collect by filtration.

  • Drying: Dry the isolated solid complex under high vacuum for several hours.

Self-Validation & Troubleshooting:

  • Expected Outcome: A stable, colored solid complex, e.g., trans-[PdCl₂(L)₂].

  • Characterization: The product should be analyzed by ³¹P NMR, where a significant downfield shift upon coordination is expected. Elemental analysis can confirm the stoichiometry.

  • Troubleshooting:

    • No Reaction/Precipitate: The choice of solvent is critical. If DCM is not effective, a more coordinating solvent like THF or a non-coordinating one like toluene can be tried. Gentle heating might be required.

    • Mixture of Products: The stoichiometry (1 or 2 equivalents of ligand) can lead to different complexes. Careful control of the ligand-to-metal ratio is important.

Section 4: Safety and Handling

This compound is a reactive chemical that requires careful handling.

  • Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Handling: Conduct all manipulations under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use well-maintained Schlenk line equipment or a glovebox.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area. Store locked up.[3]

Conclusion

This compound is a powerful and multifaceted reagent whose utility goes far beyond its role as a simple base. By understanding its relationship to the Staudinger reaction, researchers can harness its potential as a clean precursor for phosphine oxides. Furthermore, its accessible N-H functionality and inherent coordinating ability make it a valuable platform for the rational design of novel ligands. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to explore and exploit the rich chemistry of this versatile iminophosphorane.

References

Sources

Application as a Reagent in the Deboronation of Carboranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carborane Deboronation

Carboranes, polyhedral clusters composed of boron, carbon, and hydrogen atoms, represent a unique class of three-dimensional aromatic compounds.[1][2] Their exceptional thermal and chemical stability, coupled with their hydrophobic nature, has made them attractive pharmacophores in medicinal chemistry and versatile building blocks in materials science.[3][4] The icosahedral closo-carboranes, particularly the ortho, meta, and para isomers of dicarba-closo-dodecaborane (C₂B₁₀H₁₂), are the most studied.[1][3] However, the strategic removal of a boron vertex from the closo-carborane cage, a process known as deboronation or "decapitation," yields anionic nido-carboranes.[5][6] This transformation is pivotal as it dramatically alters the electronic properties and solubility of the carborane cage, converting the hydrophobic, electron-withdrawing closo-carborane into a hydrophilic, electron-donating nido-carborane.[4][7] This modulation of properties is crucial for applications such as Boron Neutron Capture Therapy (BNCT), where water solubility is paramount for effective drug delivery, and in the synthesis of novel organometallic complexes and functional materials.[1][8] This guide provides a detailed overview of the reagents and protocols for the controlled deboronation of carboranes, with a focus on practical applications for researchers in drug development and materials science.

Core Principles of Deboronation: A Mechanistic Overview

The deboronation of closo-carboranes is fundamentally a nucleophilic substitution reaction. The process is initiated by the attack of a nucleophile on one of the boron vertices of the carborane cage.[5] The boron atoms in o-carborane exhibit varying degrees of electrophilicity, with the B(3) and B(6) vertices being the most susceptible to nucleophilic attack. This selective attack leads to the cleavage of a B-H bond and the eventual extrusion of a [BH]²⁺ fragment, resulting in the formation of an open-cage nido-carborane anion, typically [C₂B₉H₁₂]⁻. The choice of reagent and reaction conditions dictates the selectivity and efficiency of this transformation.

Key Reagents for Carborane Deboronation

A variety of nucleophilic reagents can effect the deboronation of carboranes. The most commonly employed classes of reagents are fluoride ions and amines, each offering distinct advantages in terms of reactivity, selectivity, and experimental ease.

Fluoride-Mediated Deboronation: A Mild and Efficient Approach

Fluoride ions, typically from sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), are highly effective reagents for the deboronation of o-carboranes.[5][9] This method is prized for its mild reaction conditions and high yields of the corresponding nido-carborane anions.[5] The high affinity of fluoride for boron facilitates the initial nucleophilic attack and subsequent cage opening.

Cesium fluoride in a protic solvent like ethanol or methanol is a widely used system for preparing nido-carborane salts.[5] The reaction proceeds smoothly under reflux conditions, affording the cesium salt of the nido-carborane anion directly.[5]

Experimental Protocol 1: Deboronation of o-Carborane using Cesium Fluoride

Objective: To synthesize the cesium salt of 7,8-dicarba-nido-undecaborate(-1) from o-carborane.

Materials:

  • o-Carborane (1,2-dicarba-closo-dodecaborane)

  • Cesium fluoride (CsF), anhydrous

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-carborane (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Reagent Addition: Add anhydrous cesium fluoride (1.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹¹B NMR spectroscopy.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting solid residue, the cesium salt of the nido-carborane, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The product can be characterized by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C) and mass spectrometry to confirm the formation of the nido-carborane anion.

Amine-Induced Deboronation: A Versatile Alternative

Amines, acting as Lewis bases, can also induce the deboronation of carboranes.[4][10] The reaction mechanism involves the initial formation of an adduct between the amine and a boron vertex, followed by cage opening.[11] The choice of amine and reaction conditions can influence the selectivity of deboronation.

Piperidine is a commonly used amine for the deboronation of o-carborane. The reaction is typically carried out in a suitable solvent at elevated temperatures.

Experimental Protocol 2: Deboronation of Phenyl-Substituted o-Carborane using Piperidine

Objective: To synthesize the piperidinium salt of a phenyl-substituted 7,8-dicarba-nido-undecaborate(-1).

Materials:

  • 1-Phenyl-1,2-dicarba-closo-dodecaborane

  • Piperidine

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-o-carborane (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Reagent Addition: Add an excess of piperidine (e.g., 5-10 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or ¹¹B NMR.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, the piperidinium salt of the nido-carborane, may precipitate from the solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be washed with a non-polar solvent (e.g., hexane) to remove unreacted starting material and other impurities, followed by drying under vacuum.

Visualization of the Deboronation Workflow

The general workflow for the deboronation of a closo-carborane to a nido-carborane can be visualized as a three-step process: reagent selection and reaction, work-up and isolation, and finally, characterization and downstream application.

Deboronation_Workflow cluster_start Starting Material cluster_reaction Deboronation Reaction cluster_workup Product Isolation cluster_product Final Product & Application start closo-Carborane reagent Select Reagent (e.g., CsF, Amine) start->reagent 1. Reagent Selection reaction Reaction under Controlled Conditions reagent->reaction 2. Reaction workup Work-up & Purification reaction->workup 3. Isolation product nido-Carborane workup->product 4. Characterization application Downstream Applications (e.g., Drug Delivery, Catalysis) product->application

Caption: A generalized workflow for the deboronation of carboranes.

Quantitative Data Summary

The efficiency of deboronation reactions can be influenced by the choice of reagent, solvent, and reaction temperature. The following table summarizes typical reaction conditions and reported yields for the deboronation of o-carborane derivatives.

ReagentSubstrateSolventTemperatureTime (h)Yield (%)Reference
CsFo-CarboraneEthanolReflux4-6High[5]
TBAFcloso-DT/closo-PTTHF60 °C--[12]
Piperidine1-Phenyl-o-carboraneTolueneReflux12-24-[10]
Pyrrolidinecloso-carboranes----[4]

Note: Yields can vary depending on the specific substrate and experimental conditions.

Applications in Drug Development and Beyond

The transformation of hydrophobic closo-carboranes into hydrophilic nido-carboranes is a key strategy in the development of carborane-based therapeutics.[3][4] The anionic nature of nido-carboranes enhances their water solubility, which is a critical parameter for bioavailability and in vivo applications.[5]

  • Boron Neutron Capture Therapy (BNCT): Nido-carborane derivatives are extensively investigated as boron delivery agents for BNCT, a targeted cancer therapy.[1][8] Their high boron content and improved aqueous solubility make them promising candidates for selective accumulation in tumor tissues.[8]

  • Enzyme Inhibitors: Carboranes have been incorporated into various molecular scaffolds to act as inhibitors for enzymes such as HIV protease.[8] The ability to switch between the closo and nido forms allows for the fine-tuning of the inhibitor's binding affinity and pharmacokinetic properties.

  • Molecular Imaging: The unique properties of carboranes are being harnessed for the development of new imaging agents.[8]

  • Materials Science: Nido-carboranes serve as versatile ligands in organometallic chemistry, leading to the synthesis of novel metallacarboranes with unique electronic and catalytic properties.[9] They are also used as building blocks for polymers and other advanced materials.[13]

The controlled deboronation of carboranes is a powerful tool for chemists and material scientists. The ability to selectively remove a boron vertex and modulate the electronic and physical properties of the carborane cage opens up a vast landscape of possibilities for the design of new drugs, catalysts, and functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of carboranes.

References

Sources

Application Note & Protocol: Organocatalysis in the Synthesis of Cyclic Organic Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of cyclic organic carbonates via the coupling of carbon dioxide (CO₂) and epoxides is a cornerstone of green chemistry, representing a 100% atom-economical pathway to valuable chemical intermediates.[1] This application note provides an in-depth guide to the use of metal-free organocatalysts for this transformation. We delve into the core mechanistic principles, compare various classes of organocatalysts, and provide a detailed, field-proven protocol for the synthesis and analysis of cyclic carbonates. This guide is designed to empower researchers to select, optimize, and successfully implement organocatalytic systems for CO₂ valorization.

Introduction: The Imperative for Greener Carbonate Synthesis

Cyclic organic carbonates are a class of exceptionally versatile compounds. They serve as high-boiling point, low-toxicity polar aprotic solvents, electrolytes in lithium-ion batteries, and crucial monomers for the production of sustainable polymers like polycarbonates and non-isocyanate polyurethanes (NIPUs).[2][3] Furthermore, their role as intermediates in the synthesis of pharmaceuticals makes them indispensable in drug development.[4][5][6]

The traditional synthesis route from diols and the highly toxic phosgene is being supplanted by a greener alternative: the direct cycloaddition of CO₂ to epoxides. While this reaction is highly attractive, the thermodynamic stability of CO₂ necessitates the use of catalysts to proceed under mild conditions. Organocatalysts have emerged as a powerful alternative to traditional metal-based systems, offering advantages such as lower cost, reduced toxicity, ready availability, and excellent stability towards moisture and air.[7]

Mechanistic Foundations: Activating Epoxides and CO₂

The success of an organocatalytic system hinges on its ability to overcome the activation energy barrier of the reaction. This is typically achieved through one of three primary mechanistic pathways, with the most sophisticated catalysts often employing a synergistic combination.

  • Epoxide Activation: The catalyst, typically a hydrogen bond donor (HBD), interacts with the oxygen atom of the epoxide ring. This polarization weakens the C-O bond, making the epoxide more susceptible to nucleophilic attack. This is the primary role of catalysts like phenols, alcohols, and guanidines with N-H groups.[4][8][9]

  • CO₂ Activation: A Lewis basic or nucleophilic catalyst can attack the electrophilic carbon of CO₂, forming a more nucleophilic species (e.g., a carbamate) that can then efficiently attack the epoxide. Nitrogen-based nucleophiles like amidines and guanidines can operate via this mechanism.

  • Dual Activation: The most effective modern organocatalysts are often bifunctional. They possess distinct functionalities that simultaneously activate the epoxide (e.g., via hydrogen bonding) and provide a nucleophile (often a halide anion from a salt) to initiate ring-opening. This cooperative action leads to significant rate enhancements.[10]

Caption: General mechanisms in organocatalyzed cyclic carbonate synthesis.

A Survey of Leading Organocatalyst Classes

The field of organocatalysis is diverse, with several classes of molecules demonstrating high efficacy for cyclic carbonate synthesis. The choice of catalyst depends on the substrate, desired reaction conditions, and cost considerations.

  • Onium Salts: Quaternary ammonium and phosphonium halides (e.g., TBAB, TBAI, TBAP) are among the most common and cost-effective catalysts. The halide anion (I⁻ > Br⁻ > Cl⁻) acts as the primary nucleophile to ring-open the epoxide. The cation's role is primarily to provide solubility and stabilize the resulting alkoxide intermediate.[11][10]

  • Guanidinium Salts: These catalysts are highly effective due to the presence of active N-H protons on the cation, which can activate the epoxide via hydrogen bonding.[12] This bifunctional nature—HBD cation and nucleophilic anion—makes them superior to simple onium salts, often allowing for milder reaction conditions.[12]

  • Phosphines: Neutral phosphines can catalyze the reaction, often through a different mechanism involving nucleophilic activation of the substrate. Bifunctional amino acid-derived phosphines have shown promise for specialized applications like kinetic resolution.[13][14]

  • Bifunctional Hydrogen-Bonding Catalysts: This advanced class represents the state-of-the-art. These are single-component catalysts designed with both a nucleophilic anion and a covalently attached HBD moiety (e.g., a hydroxyl or phenol group) on the cation.[15] This intramolecular synergy dramatically accelerates the reaction by pre-organizing the epoxide for ring-opening, leading to excellent yields under mild, solvent-free conditions.[7][15]

Data Presentation: Comparative Catalyst Performance

The following table summarizes the typical performance of various organocatalyst classes for the synthesis of styrene carbonate from styrene oxide and CO₂.

Catalyst TypeCatalyst SystemTemp (°C)Pressure (MPa)Cat. Loading (mol%)Time (h)Yield (%)Reference
Onium Salt Tetrabutylammonium Bromide (TBAB)1001.01.02495[1]
Guanidine Aromatic Bis(guanidine)/KI802.01.06>99
Bifunctional Organoboron-Phosphonium Salt801.50.11894[11][16]
Bifunctional Hydroxyl-Phosphonium Bromide1001.01.0599[15]

Experimental Application: Protocol for Synthesis

This section provides a trusted, step-by-step protocol for the synthesis of propylene carbonate from propylene oxide using a bifunctional hydroxyl-functionalized phosphonium salt catalyst.

General Experimental Workflow

The process involves charging a high-pressure reactor, conducting the reaction under controlled temperature and CO₂ pressure, and subsequent product isolation.

Experimental Workflow A Reactor Assembly & Leak Test B Charge Reactor: - Epoxide (Substrate) - Organocatalyst A->B C Seal Reactor & Purge with CO₂ B->C D Pressurize with CO₂ to Target Pressure C->D E Heat & Stir (Reaction Monitoring via Pressure Drop/Sampling) D->E F Cool Reactor to Room Temperature E->F G Vent CO₂ Pressure Slowly F->G H Product Isolation (e.g., Filtration, Distillation) G->H I Characterization (NMR, FT-IR) H->I

Caption: General workflow for organocatalytic cyclic carbonate synthesis.

Detailed Protocol: Synthesis of Propylene Carbonate

Catalyst: (4-Hydroxybutyl)triphenylphosphonium Bromide (a representative bifunctional catalyst).

Materials & Reagents:

  • Propylene Oxide (≥99%, freshly distilled if necessary)

  • (4-Hydroxybutyl)triphenylphosphonium Bromide (catalyst, 1 mol%)

  • Carbon Dioxide (≥99.99%)

  • High-pressure stainless steel autoclave (e.g., 50-100 mL) equipped with a magnetic stir bar, pressure gauge, and thermocouple.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been properly assembled. Perform a leak test with nitrogen gas before use.

  • Charging the Reactor: In a fume hood, carefully charge the autoclave with propylene oxide (e.g., 100 mmol, 5.81 g). Add the (4-hydroxybutyl)triphenylphosphonium bromide catalyst (1.0 mmol, 0.413 g).

    • Causality Note: The bifunctional catalyst is chosen for its ability to provide both a nucleophile (Br⁻) and an HBD (-OH group) in a single molecule, promoting high efficiency under solvent-free conditions.[15]

  • Sealing and Purging: Securely seal the reactor. To remove air, pressurize the reactor with ~0.5 MPa of CO₂, stir for 2 minutes, and then vent slowly. Repeat this purging process three times.

  • Pressurization: After the final purge, pressurize the reactor with CO₂ to the desired initial pressure (e.g., 1.0 MPa) at room temperature.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction is exothermic, so monitor the temperature carefully. The reaction progress can be monitored by a drop in pressure as gaseous CO₂ is consumed. Maintain the reaction for a set time (e.g., 5-8 hours).

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to ambient temperature. Once cool, slowly and carefully vent the remaining CO₂ pressure in a fume hood.

  • Product Isolation: Open the reactor and collect the crude product, which will be a liquid. The catalyst is a salt and may precipitate or be soluble in the product.

    • Self-Validation: The crude product can be analyzed directly by ¹H NMR to determine conversion. For high purity, the catalyst can be removed by passing the crude mixture through a short plug of silica gel.[15] Analytically pure propylene carbonate can be obtained by vacuum distillation.

  • Characterization: Confirm the product identity and purity using standard analytical techniques:

    • ¹H NMR (CDCl₃): δ 4.85-4.75 (m, 1H), 4.55 (t, 1H), 3.98 (t, 1H), 1.48 (d, 3H).

    • FT-IR: Strong carbonyl (C=O) stretch at ~1800 cm⁻¹.

Conclusion and Future Perspectives

Organocatalysis provides a robust and versatile platform for the sustainable synthesis of cyclic organic carbonates. The development of bifunctional catalysts, in particular, has enabled these reactions to be performed under increasingly mild, solvent-free conditions with high efficiency.[15] This methodology aligns perfectly with the principles of green chemistry, utilizing a waste product (CO₂) to generate high-value chemicals.[3][5]

Future research will continue to focus on developing even more active catalysts that can operate at atmospheric pressure and ambient temperature.[1][4] A significant and promising direction is the application of these catalytic systems to epoxides derived from renewable biomass, such as epoxidized vegetable oils, further enhancing the green credentials of the entire process.[17][18][19]

References

  • Detrembleur, C., & Tassaing, T. (2017). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology. [Link]

  • Al-Qaisi, F., et al. (2016). Coupling of CO2 with epoxides catalyzed by bifunctional periodic mesoporous organosilica with ionic liquid framework. Reaction Chemistry & Engineering. [Link]

  • Bhat, A., & Darensbourg, D. J. (2022). Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides. Dalton Transactions. [Link]

  • North, M., & Quek, S. C. (2020). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. Green Chemistry. [Link]

  • Kim, H. J., et al. (2024). Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. MDPI. [Link]

  • North, M., & Quek, S. C. (2020). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. Green Chemistry. [Link]

  • Li, F., et al. (2021). Phosphine-catalyzed fixation of CO2 with γ-hydroxyl alkynone under ambient temperature and pressure: kinetic resolution and further conversion. Organic Chemistry Frontiers. [Link]

  • North, M., et al. (2010). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie International Edition. [Link]

  • Wang, J., et al. (2018). Bifunctional organocatalysts for the conversion of CO2, epoxides and aryl amines to 3-aryl-2-oxazolidinones. Organic & Biomolecular Chemistry. [Link]

  • Calvo, L., et al. (2019). Aromatic guanidines as highly active binary catalytic systems for the fixation of CO2 into cyclic carbonates under mild conditions. Catalysis Science & Technology. [Link]

  • Bhat, A., & Darensbourg, D. J. (2022). Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO 2 and epoxides. RSC Publishing. [Link]

  • Aoyagi, N., Furusho, Y., & Endo, T. (2020). Efficient Catalysts of Acyclic Guanidinium Iodide for the Synthesis of Cyclic Carbonates from Carbon Dioxide and Epoxides under Mild Conditions. Organic Chemistry Portal. [Link]

  • Calvo, L., et al. (2019). Aromatic guanidines as highly active binary catalytic systems for the fixation of CO2 into cyclic carbonates under mild conditions. ResearchGate. [Link]

  • Li, F., et al. (2021). Phosphine-catalyzed fixation of CO2 with γ-hydroxyl alkynone under ambient temperature and pressure: kinetic resolution and further conversion. ResearchGate. [Link]

  • Tassaing, T., et al. (2015). Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils. ORBi. [Link]

  • Zhang, W., et al. (2018). Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. MDPI. [Link]

  • Kleij, A. W. (2022). Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides. MDPI. [Link]

  • Detrembleur, C., & Tassaing, T. (2017). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: Catalyst design and mechanistic studies. ResearchGate. [Link]

  • Bhat, A., & Darensbourg, D. J. (2022). Synthesis of cyclic carbonates from various epoxides and CO2 using organocatalysts 1b. ResearchGate. [Link]

  • Fontaine, F.-G., et al. (2013). A Highly Active Phosphine–Borane Organocatalyst for the Reduction of CO2 to Methanol Using Hydroboranes. Journal of the American Chemical Society. [Link]

  • Pintér, G., et al. (2023). Eco-Friendly Approach to Craft High-Demand Cyclic Carbonates for the Pharmaceutical Industry. Sciforum. [Link]

  • Tassaing, T., et al. (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. RSC Publishing. [Link]

  • Werner, T., & Büttner, H. (2014). Phosphorus-based bifunctional organocatalysts for the addition of carbon dioxide and epoxides. PubMed. [Link]

  • da Silva, A. C. M., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. MDPI. [Link]

  • da Silva, A. C. M., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. ResearchGate. [Link]

  • Al-Mugheed, A., et al. (2022). CO 2 Fixation into Cyclic Carbonates Catalyzed by Single-Site Aprotic Organocatalysts. ResearchGate. [Link]

  • Zhang, K., & Li, Y. (2023). Cyclic carbonate functional polymers and their applications. ResearchGate. [Link]

  • Tassaing, T., et al. (2015). Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils. ResearchGate. [Link]

  • Tassaing, T., et al. (2015). Organocatalytic synthesis of bio-based cyclic carbonates from CO2 and vegetable oils. RSC Publishing. [Link]

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The Unseen Catalyst: Harnessing Imino-tris(dimethylamino)phosphorane in Advanced Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Imino-tris(dimethylamino)phosphorane, systematically named N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and often referred to as a P1-H phosphazene base, has emerged as a formidable tool in modern organic synthesis.[1][2] Its high basicity, coupled with low nucleophilicity and solubility in a range of organic solvents, makes it an exceptional reagent for a variety of chemical transformations crucial to the development of novel pharmaceuticals and agrochemicals.[3] This guide will delve into the mechanistic intricacies and practical applications of this versatile compound, providing detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Core Principles and Advantages

This compound's utility stems from its unique electronic structure. The phosphorus-nitrogen ylidic bond contributes to its remarkable basicity, allowing for the deprotonation of a wide range of weakly acidic protons that are inaccessible to conventional bases. This property is instrumental in the in situ generation of highly reactive "naked" anions, which can lead to cleaner reactions, enhanced reaction rates, and higher yields.[3]

Key Advantages:

  • Exceptional Basicity: Facilitates reactions that are sluggish or do not proceed with common bases.

  • Low Nucleophilicity: Minimizes side reactions, leading to cleaner product profiles.

  • High Solubility: Readily dissolves in many apolar to moderately polar organic solvents, offering broad reaction compatibility.[3]

  • Non-ionic Nature: Avoids complications arising from metal cations, such as Lewis acid catalysis or solubility issues.[3]

Applications in Pharmaceutical Synthesis

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of pharmaceutical development, as these scaffolds are prevalent in a vast number of therapeutic agents. This compound has proven to be a valuable reagent in this domain, particularly in facilitating reactions that forge key carbon-nitrogen and carbon-carbon bonds.[1]

Application Note 1: Synthesis of Antiviral Precursors

The development of novel antiviral agents is a critical area of pharmaceutical research. Certain fluorinated aristeromycin analogues, which show promise as dual-target antiviral compounds, can be synthesized using key intermediates whose formation can be facilitated by strong, non-nucleophilic bases.[4] While the cited synthesis of 6′-fluorinated aristeromycins does not directly use this compound, its properties are highly suited for analogous transformations requiring strong, non-nucleophilic conditions to avoid unwanted side reactions with sensitive functional groups.

Applications in Agrochemical Synthesis

Conceptual Application: Synthesis of Advanced Herbicidal Scaffolds

Many modern herbicides act by inhibiting specific enzymes in weeds, such as acetolactate synthase or 5-enolpyruvylshikimate-3-phosphate synthase.[5] The synthesis of inhibitors for these enzymes often involves the creation of intricate heterocyclic systems. The strong, non-nucleophilic basicity of this compound makes it an ideal candidate for promoting key cyclization or condensation reactions in the synthesis of such herbicidal compounds, particularly where traditional bases might lead to decomposition or undesired side reactions.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative transformation that highlights the utility of a phosphazene base in a Wittig reaction, a fundamental C-C bond-forming reaction in organic synthesis. While this specific example uses a related phosphonium ylide, the principles of using a strong, non-nucleophilic base like this compound for the in situ generation of the ylide from the corresponding phosphonium salt are directly applicable.

Protocol 1: General Procedure for a Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (phosphorane).[6][7][8] The use of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phosphonium salt to generate the reactive ylide.

Reaction Scheme:

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium_Salt R-CH2-P(Ph)3+ X- Ylide R-CH=P(Ph)3 Phosphonium_Salt->Ylide + Base Base This compound Alkene R-CH=C(R')-R'' Ylide->Alkene + Aldehyde/Ketone Aldehyde_Ketone R'-C(=O)-R'' Phosphine_Oxide O=P(Ph)3

Caption: General workflow of a Wittig reaction.

Materials:

  • Alkyltriphenylphosphonium halide (1.1 eq)

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere, add the alkyltriphenylphosphonium halide to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask via syringe. Stir the suspension at room temperature.

  • Ylide Generation: Slowly add this compound to the stirred suspension at 0 °C (ice bath). The solution will typically develop a deep color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Reaction with Carbonyl: Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and can be quenched by atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: Water will protonate the ylide, rendering it unreactive.

  • Low Temperature Addition: The deprotonation of the phosphonium salt is often exothermic. Adding the base at a low temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Workup: The use of a mild acidic quench (ammonium chloride) protonates any remaining ylide and facilitates the separation of the organic product from the water-soluble byproducts.

Data Presentation

PropertyValueReference
Chemical Formula C₆H₁₉N₄P[3]
Molecular Weight 178.22 g/mol [3]
Appearance Colorless to pale yellow liquid-
Density 0.979 g/mL at 25 °C[2]
Refractive Index n20/D 1.476[2]
CAS Number 49778-01-0[2]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Store the reagent under an inert atmosphere in a tightly sealed container in a cool, dry place. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[2]

Conclusion

This compound is a powerful and versatile reagent with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its strong basicity and low nucleophilicity enable a wide range of chemical transformations that are often challenging with conventional bases. By understanding the fundamental principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel bioactive molecules.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. Synthesis of Electron-Rich Sterically Hindered P1 Phosphazene Bases by the Staudinger Reaction. [Link]

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • Google Patents. EP0921128B1 - Process of preparing iminotris (dimethylamino) phosphorane.
  • Google Patents. US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane.
  • S.W.ChemiLab. This compound. [Link]

  • ResearchGate. Tris(dimethylamino)phosphine in phosphoranes synthesis. Studies on the activity of some novel synthesized phosphoranes and their behaviour as antibacterial, antifungal and pharmaco-logically active agents. [Link]

  • PMC. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles. [Link]

  • PMC. Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. [Link]

  • PMC. Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. [Link]

  • ResearchGate. A Short Novel Synthesis of the Phosphazene Base Et-P2. [Link]

  • PMC. Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. [Link]

  • Ribas, A., Vidal, A. R. S. de, Queiroz, M. M., Trezzi, M. M., & Kruse, N. D. (2015). Association of glyphosate with other agrochemicals: the knowledge synthesis. Revista Brasileira de Herbicidas, 14(1), 63–73. [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in reactions with Imino-tris(dimethylamino)phosphorane.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imino-tris(dimethylamino)phosphorane, a powerful non-ionic, sterically hindered base. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments with this compound.

Question 1: My reaction is sluggish or incomplete, resulting in low product yield. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to incomplete or slow reactions when using this compound. The primary reasons often revolve around reagent purity, solvent choice, and reaction temperature.

  • Reagent Quality: this compound is hygroscopic. Moisture can protonate and deactivate the base, diminishing its effectiveness. Ensure you are using a freshly opened bottle or a properly stored reagent under an inert atmosphere (e.g., argon or nitrogen). It is a liquid at room temperature, which can make handling under inert conditions challenging, but crucial for optimal performance.[1]

  • Solvent Selection: The choice of solvent is critical. This compound exhibits good solubility in a range of apolar to moderately polar aprotic solvents like hexane, toluene, or THF. Protic solvents (e.g., alcohols, water) are generally incompatible as they will be readily deprotonated by the strong base. The reaction medium should be scrupulously dried before use.

  • Temperature Considerations: While many reactions proceed at room temperature, some substrates may require heating to overcome activation energy barriers. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation. A systematic temperature screen is advisable for new reactions.

  • Stoichiometry: Ensure the stoichiometry of the base to your substrate is appropriate. For simple deprotonations, a slight excess (1.1-1.2 equivalents) of the phosphazene base is often sufficient.

Workflow for Optimizing a Sluggish Reaction:

Caption: Workflow for troubleshooting low reaction yields.

Question 2: I am observing unexpected side products in my reaction. What are the common side reactions associated with this compound?

Answer:

While this compound is a non-nucleophilic base, its high basicity can sometimes lead to undesired side reactions, particularly with sensitive substrates.

  • Elimination Reactions: For substrates with leaving groups beta to an acidic proton, elimination can compete with the desired reaction. This is a common issue with strong bases. To mitigate this, consider running the reaction at a lower temperature to favor the desired kinetic product.

  • Substrate Decomposition: Highly functionalized or unstable substrates may degrade under strongly basic conditions. If you suspect substrate decomposition, try adding the base slowly at a reduced temperature to maintain a low instantaneous concentration.

  • Reactions with Carbonyls: In reactions involving carbonyl compounds, such as the Darzens condensation, the high basicity can promote side reactions if not properly controlled.[2] While the low nucleophilicity of phosphazene bases is advantageous in minimizing direct addition to the carbonyl group, issues like self-condensation of the carbonyl partner can occur.[2]

  • Polymerization: In ring-opening polymerizations, the high basicity can sometimes lead to side-reactions like chain-transfer, which can broaden the dispersity of the resulting polymers.[3]

Question 3: I am struggling with the purification of my product. How can I effectively remove the protonated this compound and its byproducts?

Answer:

The removal of the protonated phosphazene base and any related phosphorus-containing byproducts is a common challenge. Due to its ionic nature after protonation, a straightforward acid wash is often effective.

Standard Aqueous Workup Protocol:

  • Quenching: At the end of the reaction, cool the reaction mixture to 0 °C.

  • Acidification: Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) to the reaction mixture. The protonated phosphazene will partition into the aqueous phase.

  • Extraction: Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer multiple times with dilute acid, followed by a brine wash to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Table 1: Solvent Properties for Extraction

SolventDensity (g/mL)PolarityCommon Uses
Ethyl Acetate0.902MediumGeneral purpose extraction
Dichloromethane1.33MediumFor more polar products
Diethyl Ether0.713LowFor less polar products
Hexane0.655Very LowFor very nonpolar products

Chromatography Considerations:

If the product is sensitive to aqueous workups, purification can be achieved directly via column chromatography. The protonated phosphazene is highly polar and will typically remain at the baseline on silica gel when using non-polar to moderately polar eluent systems (e.g., hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the conjugate acid of this compound?

The pKa of the conjugate acid of the monomeric phosphazene base P1-H in acetonitrile is approximately 27.6.[4] This makes it a significantly stronger base than common amidine (DBU, pKa ~24.3) or guanidine bases.

Q2: Can I use this compound in Staudinger reactions?

This compound is itself an iminophosphorane.[5] The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane, which is then typically hydrolyzed to an amine.[6][7] Therefore, you would not use this compound in a Staudinger reaction, but rather it is the type of molecule produced in the first step of this reaction. The troubleshooting for a Staudinger reaction would focus on the formation and subsequent hydrolysis of the iminophosphorane intermediate.[8][9]

Q3: How should I store this compound?

It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and carbon dioxide. It is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE) should be worn at all times.[1][10] Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Q4: What are the key safety precautions when handling this reagent?

Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][10] In case of skin contact, immediately flush with copious amounts of water.[10] Due to its corrosive nature, have an emergency eyewash and shower readily available.

Diagram of a General Deprotonation Reaction:

Caption: General deprotonation using this compound.

References

  • Staudinger Reaction Troubleshooting : r/Chempros - Reddit. Available at: [Link]

  • Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters | Request PDF - ResearchGate. Available at: [Link]

  • Iminophosphorane - Wikipedia. Available at: [Link]

  • US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents.
  • Phosphazenes | Organophosphorus Chemistry: Volume 43 | Books Gateway. Available at: [Link]

  • Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing). Available at: [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC. Available at: [Link]

  • Interrupted aza-Wittig reactions using iminophosphoranes to synthesize 11C–carbonyls - Chemical Communications (RSC Publishing). Available at: [Link]

  • Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) - MDPI. Available at: [Link]

  • Cas 49778-01-0,this compound | lookchem. Available at: [Link]

  • Phosphazene - Wikipedia. Available at: [Link]

  • This compound | S.W.ChemiLab - swchemilab | chemical. Available at: [Link]

  • Staudinger reaction - Wikipedia. Available at: [Link]

  • This compound(CAS# 49778-01-0 ) - angenechemical.com. Available at: [Link]

  • Staudinger reduction problems : r/OrganicChemistry - Reddit. Available at: [Link]

  • “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC - PubMed Central. Available at: [Link]

  • Staudinger Reaction - Organic Chemistry Portal. Available at: [Link]

  • Tris(dimethylamino)phosphine - Wikipedia. Available at: [Link]

  • Tris(dimethylamino)phosphine in phosphoranes synthesis. Studies on the activity of some novel synthesized phosphoranes and their behaviour as antibacterial, antifungal and pharmaco-logically active agents - ResearchGate. Available at: [Link]

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How to optimize reaction conditions using Imino-tris(dimethylamino)phosphorane.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Imino-tris(dimethylamino)phosphorane, a powerful phosphazene base for challenging organic transformations. This document is designed for researchers, chemists, and drug development professionals who seek to optimize their reaction conditions and troubleshoot common issues encountered during its use. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring your experimental design is robust, logical, and effective.

Introduction: Understanding the Reagent

This compound, also known as [(CH₃)₂N]₃P=NH or Phosphazene base P₁-H, is the simplest monomeric phosphazene base.[1][2] Its utility stems from a unique combination of extremely high basicity and low nucleophilicity, a profile that allows for the selective deprotonation of very weak acids without the risk of unwanted side reactions common to other strong bases.[3][4]

Protonation occurs at the imido nitrogen, creating a highly stable, charge-delocalized conjugate acid. This high stability is the source of its "superbase" character.[4][5] Unlike ionic bases such as metal hydrides or organolithiums, this compound is a neutral, organic molecule, granting it excellent solubility in a wide range of aprotic solvents, from nonpolar hexane to polar THF. This guide will help you harness its full potential.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "superbase" and how does it compare to other common bases?

The term "superbase" refers to its exceptional proton affinity. The strength of a base is quantified by the pKₐ of its conjugate acid in a specific solvent (commonly acetonitrile, MeCN). A higher pKₐ(MeCN) value indicates a stronger base. Phosphazene bases like this compound occupy the upper echelon of this scale, significantly stronger than conventional amidine (DBU) or hindered amine bases.[4] This strength allows it to deprotonate substrates that are inaccessible to other bases, such as certain C-H bonds, alcohols, and thiols, generating highly reactive "naked" anions.

Data Presentation: Comparison of Common Non-Nucleophilic Bases

BaseStructurepKₐ of Conjugate Acid (in MeCN)Key Features
This compound (P₁-H) [(CH₃)₂N]₃P=NH~26-27Extremely strong, non-ionic, low nucleophilicity, soluble in organic solvents.[4][6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Amidine24.3Moderately strong, non-nucleophilic, widely used in eliminations.
LDA (Lithium diisopropylamide)Metal Amide~36 (in THF)Very strong, highly hindered, ionic, requires cryogenic temperatures.[6]
NaH (Sodium Hydride)Metal HydrideN/A (Heterogeneous)Very strong, ionic, poor solubility, can be pyrophoric.

Q2: What are the primary applications of this reagent?

Its unique properties make it a versatile tool. Documented applications include:

  • Organocatalysis: It serves as an effective catalyst, for instance, in the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions.[7]

  • Deprotonation of Weak Acids: It is used where traditional bases fail or cause side reactions. This includes generating carbanions, enolates, and other reactive intermediates.[3][8]

  • Specialized Synthesis: It has been used as a reagent in the deboronation of carboranes.[7][9]

  • Polymerization: Phosphazene bases are employed as catalysts in ring-opening polymerization (ROP) reactions, where higher basicity can improve the polymerization rate.

Q3: How must I handle and store this compound?

Proper handling is critical for maintaining the reagent's integrity and ensuring safety.

  • Hygroscopicity: As a strong base, it is hygroscopic and reacts with atmospheric moisture. Always handle it under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous techniques (e.g., syringe, glovebox).

  • Storage: Store the reagent in a tightly sealed container, under an inert atmosphere, and in a cool, dry place. A locked cabinet is recommended.[7]

  • Safety: this compound is corrosive and can cause severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[2][7]

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: Low or No Reaction Conversion

You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows mostly unreacted starting material.

Initial Diagnostic Workflow

This decision tree helps pinpoint the root cause of low conversion.

G start Low Conversion Observed check_reagent 1. Verify Reagent Integrity (Is it old? Discolored? Handled in air?) start->check_reagent check_pka 2. Assess Substrate Acidity (Is the pKa compatible with the base?) check_reagent->check_pka check_conditions 3. Evaluate Reaction Conditions (Solvent, Temp, Stoichiometry) check_pka->check_conditions check_sm 4. Confirm Starting Material Purity check_conditions->check_sm

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Solution Steps

1. Reagent Integrity:

  • The Cause: this compound is a strong base that can be neutralized by moisture or acidic impurities. Improper handling or prolonged storage can lead to significant degradation, rendering it inactive.

  • The Protocol:

    • Source a fresh bottle of the reagent or purify the existing stock if a suitable method is available and validated. Purity is often stated as ≥97%.[10]

    • Use anhydrous techniques: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Handle under inert gas: Use a glovebox or a Schlenk line to prepare solutions and add the reagent to the reaction vessel.

2. Substrate Acidity (pKa Mismatch):

  • The Cause: For deprotonation to occur efficiently, the pKₐ of the substrate's conjugate acid should be significantly lower than the pKₐ of the base's conjugate acid (~26-27 in MeCN). A small difference can lead to an unfavorable equilibrium.

  • The Protocol:

    • Consult pKₐ tables: Compare the estimated pKₐ of your substrate to that of this compound's conjugate acid.

    • Consider a stronger base: If your substrate is exceptionally weakly acidic, you may need to escalate to a more powerful phosphazene base, such as a P₂ or P₄ variant, which have conjugate acid pKₐ values exceeding 30 and 40, respectively.[5]

3. Suboptimal Reaction Conditions:

  • The Cause: Solvent, temperature, and stoichiometry are critical parameters that dictate reaction success.

  • The Protocol:

    • Solvent Selection: The choice of solvent can dramatically affect the reactivity of the generated anion.

      • Recommended: Aprotic, nonpolar to moderately polar solvents like THF, Toluene, Hexane, or Dichloromethane are generally preferred. These solvents do not interfere with the base and effectively solubilize both the reagent and many organic substrates.

      • Avoid: Protic solvents (water, alcohols, etc.) will instantly quench the base.

    • Temperature Adjustment: While many reactions proceed at room temperature, some may require heating to overcome activation barriers. Conversely, for highly exothermic reactions or sensitive substrates, cooling to 0 °C or below may be necessary to prevent side reactions.

    • Stoichiometry: Ensure you are using at least one full equivalent of the base for deprotonation. For challenging substrates or if trace acidic impurities are suspected, using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

Problem 2: Unwanted Side Reactions or Product Decomposition

The desired product is formed, but significant byproducts are observed, complicating purification and reducing yield.

Mechanism of Action: Deprotonation

Understanding how the base works is key to controlling its reactivity.

G cluster_0 Before Deprotonation cluster_1 After Deprotonation Base [(Me₂N)₃P=N:] ConjAcid [(Me₂N)₃P=N-H]⁺ Base->ConjAcid Proton Abstraction Substrate R-H Anion R:⁻ Substrate->Anion Forms 'Naked' Anion

Caption: Mechanism of proton abstraction by the phosphazene base.

Causality & Solution Steps

1. Unintended Deprotonation:

  • The Cause: The high basicity of this compound means it can deprotonate multiple sites on a complex molecule. If a less acidic proton is removed, it can lead to undesired isomers or byproducts.

  • The Protocol:

    • Lower the temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This often increases the kinetic selectivity for the most acidic proton.

    • Use protecting groups: If a particularly sensitive functional group is present, consider protecting it before introducing the phosphazene base.

    • Inverse Addition: Add the substrate solution slowly to the base solution. This maintains a low concentration of the substrate, minimizing the chance of intermolecular side reactions.

2. Nucleophilic Attack by the Base (Rare but Possible):

  • The Cause: While classified as non-nucleophilic, phosphazene bases can, under specific circumstances (e.g., with highly reactive electrophiles), act as nucleophiles.[11] This is an important distinction from truly non-nucleophilic but less basic hindered amines.

  • The Protocol:

    • Confirm the byproduct structure: Use spectroscopic methods (NMR, MS) to identify the byproduct. If it contains a fragment corresponding to the phosphazene base, nucleophilic addition is a likely cause.

    • Increase steric hindrance: Switch to a more sterically hindered phosphazene base, such as P₁-t-Bu (tert-Butylthis compound). The bulky t-butyl group further shields the nitrogen, significantly reducing its nucleophilicity while maintaining high basicity.[3][8]

Problem 3: Difficult Work-up and Product Isolation

The reaction is complete, but separating the product from the protonated phosphazene salt is challenging.

Causality & Solution Steps
  • The Cause: After deprotonating the substrate, the base is converted into its conjugate acid, a phosphazenium salt. This salt can be highly soluble in organic solvents or form emulsions during aqueous work-up.

  • The Protocol:

    • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid). This protonates any remaining base and ensures the salt is partitioned into the aqueous phase. Caution: This step may not be suitable if your product is acid-sensitive.

    • Silica Gel Plug: If the product is non-polar, you can pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane/ethyl acetate). The polar phosphazenium salt will remain adsorbed on the silica.

    • Precipitation/Crystallization: In some cases, the phosphazenium salt may be induced to precipitate from the reaction mixture by adding a non-polar solvent like hexane or pentane. The precipitate can then be removed by filtration.

By methodically addressing these common issues and understanding the chemical principles behind the use of this compound, researchers can confidently optimize their reactions for maximum yield and purity.

References
  • Optimization of the Conditions of InP Nanocrystal Synthesis Using Tris(amino)phosphines as Phosphorus Precursors . ResearchGate. [Link]

  • Iminophosphorane . Wikipedia. [Link]

  • Cas 49778-01-0, this compound . LookChem. [Link]

  • Phosphazene base P1-t-Bu . MySkinRecipes. [Link]

  • Non-nucleophilic base . Grokipedia. [Link]

  • Chemical structures of the phosphazene bases t-BuP1, t-BuP2 and t-BuP4 . ResearchGate. [Link]

  • Ring-opening polymerization of racemic β-thiobutyrolactone mediated by phosphazene organocatalysts . Royal Society of Chemistry. [Link]

  • This compound(CAS# 49778-01-0) . Angene Chemical. [Link]

  • Phosphazene . No Added Chemicals. [Link]

  • Phosphazene . Wikipedia. [Link]

  • This compound . S.W.ChemiLab. [Link]

  • Tris(dimethylamino)phosphine in phosphoranes synthesis . ResearchGate. [Link]

  • Phosphazenes: Structure and Applications . Scribd. [Link]

  • Investigation of Phosphazene Superbase Interactions with [PCl2N]3 . Inorganic Chemistry. [Link]

  • Reactions of polyfluoroalkanethioamides with tris(diethylamino)phosphine . ResearchGate. [Link]

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Stability and decomposition of Imino-tris(dimethylamino)phosphorane under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imino-tris(dimethylamino)phosphorane, a powerful non-ionic, sterically hindered base for a wide range of organic transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective and safe use of this reagent. My aim is to combine established technical data with practical, field-proven insights to ensure the success and safety of your experiments.

Introduction to this compound

This compound, often referred to as a phosphazene base P1-H, is a highly effective reagent in organic synthesis, valued for its strong basicity and nucleophilicity.[1] It facilitates a variety of chemical reactions, including the formation of nitrogen-containing compounds essential in pharmaceuticals and agrochemicals.[1] While it is recognized for its stability under various conditions, its high reactivity necessitates a thorough understanding of its behavior under different experimental parameters to prevent decomposition and ensure reproducible results.[1]

This guide provides a structured question-and-answer format to address common challenges and frequently asked questions regarding the stability and decomposition of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

1.1 What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this reagent is the first step to its successful application.

PropertyValueSource
Appearance Colorless to pale yellow liquid
Molecular Formula C₆H₁₉N₄P
Molecular Weight 178.22 g/mol
Density 0.979 g/mL at 25 °C
Boiling Point 194.8 ± 23.0 °C (Predicted)
Flash Point >230 °F (>110 °C)
Refractive Index n20/D 1.476 (lit.)

1.2 How should I properly store this compound?

Proper storage is critical to maintain the reagent's integrity.

  • Inert Atmosphere: this compound is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen or argon.[2]

  • Airtight Container: Use a tightly sealed container to prevent exposure to air and humidity.[2] Opened containers must be carefully resealed.[2]

  • Temperature: Store at room temperature.

  • Dry Environment: Keep the container in a dry and well-ventilated place.[2]

1.3 What are the primary applications of this compound?

This versatile base has several key applications in organic synthesis:

  • Catalysis: It acts as a catalyst in various reactions, enhancing reaction rates and yields, particularly in the formation of amines and other nitrogen derivatives.[1]

  • Organic Synthesis: It is a crucial reagent for synthesizing a wide array of nitrogen-containing compounds used in the pharmaceutical and agrochemical industries.[1]

  • Ligand Production: It serves as an intermediate in the production of ligands for transition metal catalysis.[1]

  • Deboronation: It can be used as a reagent in the deboronation of carboranes.[3]

Section 2: Troubleshooting Guide - Stability and Decomposition

This section provides detailed troubleshooting guidance for specific issues related to the stability and decomposition of this compound that you may encounter during your experiments.

2.1 Issue: My reaction is sluggish or failing, and I suspect the this compound has degraded. How can I identify potential decomposition?

Possible Cause 1: Hydrolysis due to improper handling or solvent contamination.

This compound is susceptible to hydrolysis, especially at elevated temperatures. The primary decomposition product is aminohydroxytris(dimethylamino)phosphorane.

  • Causality: The P=N bond in iminophosphoranes is the most reactive site for protonation. Water, even in trace amounts, can act as a proton source, leading to the formation of a phosphonium intermediate that subsequently reacts to form the hydrolysis product. A US patent indicates that at temperatures above 70°C, the reaction with water becomes significant, leading to a substantial decrease in the yield of the desired product.[4]

  • Troubleshooting Protocol:

    • Solvent Purity Check: Ensure your solvents are rigorously dried and deoxygenated before use. The use of anhydrous solvents packaged under an inert atmosphere is highly recommended.[5]

    • Inert Atmosphere Technique: Employ stringent air-sensitive techniques, such as using a Schlenk line or a glovebox, to prevent exposure to atmospheric moisture.[6][7]

    • Temperature Control: If your reaction requires heating, maintain the temperature below 70°C if there is any suspicion of water being present.[4] For reactions requiring higher temperatures, it is imperative to ensure the reaction is completely anhydrous.

Possible Cause 2: Thermal Decomposition.

While generally thermally stable, prolonged exposure to high temperatures can lead to degradation. The decomposition of phosphazenes often initiates at the organic side groups.

  • Troubleshooting Protocol:

    • Determine Thermal Stability for Your Conditions: If your reaction requires temperatures approaching or exceeding the predicted boiling point, it is advisable to perform a small-scale experiment to assess the stability of the base under your specific reaction conditions.

    • Reaction Time Optimization: Minimize reaction times at elevated temperatures to reduce the likelihood of thermal degradation.

2.2 Issue: I am observing unexpected side products in my reaction. Could this be due to the reactivity of this compound with my reagents?

Possible Cause: Incompatibility with Electrophiles or Protic Reagents.

As a strong base and nucleophile, this compound will react readily with acidic protons and electrophilic centers.

  • Causality: The lone pair of electrons on the imino nitrogen is readily available for donation to a proton or an electrophile. This is the basis of its function as a strong Brønsted base.[9]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side reactions.

Section 3: Experimental Protocols

This section provides a detailed protocol for a common procedure involving this compound, emphasizing best practices for handling and use.

3.1 Protocol: General Procedure for a Base-Mediated Reaction Using this compound under Anhydrous Conditions

This protocol outlines the essential steps for setting up a reaction using this compound, minimizing the risk of decomposition.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., THF, toluene)

  • Reactants

  • Schlenk flask or three-necked round-bottom flask

  • Septa

  • Nitrogen or argon gas line with a bubbler

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum and a gas inlet connected to a nitrogen or argon line. Purge the flask with the inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.

  • Reactant Addition: Add the reactants to the flask. If the reactants are solids, they should be added under a positive flow of inert gas. If they are liquids, they should be added via a syringe.

  • Addition of this compound:

    • Carefully draw the required volume of this compound into a clean, dry syringe.

    • Slowly add the base to the reaction mixture at the desired temperature. Note that acid-base reactions can be exothermic.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a suitable protic source (e.g., saturated aqueous ammonium chloride solution).

  • Extraction and Purification: Proceed with the standard aqueous work-up and purification of the desired product.

Caption: General experimental workflow for using this compound.

Section 4: Concluding Remarks and Best Practices

The successful use of this compound hinges on the careful control of reaction conditions, particularly the exclusion of moisture. While robust under anhydrous conditions, its reactivity with water, especially at elevated temperatures, is a critical parameter to manage.

Key Takeaways:

  • Anhydrous Conditions are Paramount: The primary decomposition pathway to be vigilant about is hydrolysis.

  • Temperature Control is Crucial: Avoid temperatures above 70°C in the presence of any potential moisture.

  • Inert Atmosphere Handling: Always handle this compound under an inert atmosphere.

  • Reagent Compatibility: Be mindful of the high basicity and nucleophilicity of the reagent and potential reactions with other functional groups in your reaction mixture.

By adhering to the guidelines and troubleshooting advice provided in this document, you will be well-equipped to harness the full synthetic potential of this compound while ensuring the integrity and reproducibility of your experimental results.

References

  • This compound. (n.d.). Chem-Impex. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Tris(dimethylamino)silane - SAFETY DATA SHEET. (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

  • Iminophosphorane - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents. (n.d.). Google Patents.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved January 21, 2026, from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. Retrieved January 21, 2026, from [Link]

  • Phosphazenes and Polyphosphazenes | Inorganic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

  • Phosphazenes | Organophosphorus Chemistry: Volume 43. (2014, March 10). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Imino-tris(dimethylamino)phosphorane (Phosphazene Base P1-H)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Imino-tris(dimethylamino)phosphorane, also known as Phosphazene Base P1-H. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and minimizing side reactions during its use. As a strong, sterically hindered, and largely non-nucleophilic base, it is a powerful tool in modern organic synthesis, but its high reactivity demands careful control to achieve optimal outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. The solutions provided are based on mechanistic principles and established laboratory practices.

Problem: Low or No Product Yield

Your reaction shows poor conversion of the starting material, or no desired product is formed.

Possible Cause(s):

  • Reagent Deactivation: this compound is a member of the phosphazene base family, which, depending on their strength, can be extremely hygroscopic. Exposure to atmospheric moisture or carbon dioxide will readily protonate and neutralize the base, rendering it inactive for your intended deprotonation. Similarly, using wet solvents or failing to maintain an inert atmosphere will consume the reagent.

  • Insufficient Basicity: While extremely strong, the pKa of the conjugate acid of the P1 base may be insufficient to deprotonate your specific substrate efficiently, especially for very weak carbon acids. Phosphazene bases are available in monomeric (P1), dimeric (P2), and tetrameric (P4) forms, with basicity increasing dramatically with oligomerization.[1]

  • Incorrect Stoichiometry: An insufficient amount of the base will naturally lead to incomplete conversion.

Suggested Solutions:

  • Implement Rigorous Anhydrous & Inert Techniques:

    • Always handle this compound under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Use freshly distilled, anhydrous solvents. Solvents like THF, toluene, or hexane are generally compatible.

    • Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Verify pKa Compatibility: Compare the pKa of your substrate's target proton with the pKa of the conjugate acid of the P1 base (see Table 2). If the values are too close, consider using a stronger phosphazene base from the P2 or P4 series.[2]

  • Optimize Stoichiometry: Start with 1.1-1.2 equivalents of the base. If the reaction remains sluggish, a modest increase may be necessary, but be mindful of potential side reactions.

Problem: Formation of Significant Elimination Byproducts

You are attempting a substitution reaction, but the major isolated product results from elimination (e.g., formation of an alkene from an alkyl halide).

Possible Cause(s):

  • Thermodynamic Favorability of Elimination: Elimination reactions are generally more entropically favored than substitution reactions. This effect is amplified at higher temperatures.[3]

  • Base Characteristics: this compound is a sterically hindered, strong base. This profile is explicitly designed to favor elimination (E2 pathway) over substitution (SN2 pathway) for sterically accessible substrates.[4] While often described as non-nucleophilic, its primary function is proton abstraction.

Suggested Solutions:

  • Reduce Reaction Temperature: Lowering the temperature is the most effective way to disfavor elimination.[3] Run the reaction at 0 °C or even -78 °C. Substitution reactions generally have a lower activation energy and are less sensitive to temperature changes than elimination reactions.

  • Re-evaluate Your Choice of Base: If substitution is the desired outcome, a strong, non-nucleophilic base like this compound may be the wrong choice. A good nucleophile that is a weak base (e.g., NaI, NaN₃, NaCN) would be more appropriate to favor the SN2 pathway.[3]

  • Solvent Selection: While phosphazene bases are soluble in various aprotic solvents, using polar aprotic solvents such as DMSO or DMF can enhance the nucleophilicity of other species in solution, potentially favoring an SN2 pathway if a suitable nucleophile is present.[3]

Problem: An Unexpected Product Suggests Nucleophilic Attack by the Phosphazene Base

You have isolated a byproduct where the phosphazene moiety, or a fragment of it, has added to your substrate.

Possible Cause(s):

  • Highly Electrophilic Substrate: The term "non-nucleophilic" is relative. While sterically hindered, the nitrogen and phosphorus atoms are electron-rich.[5] In the presence of a very strong, unhindered electrophile (e.g., acyl chlorides, triflates, or strained ring systems), the base can act as a nucleophile. There are documented cases where phosphazene superbases behave as nucleophiles rather than Brønsted bases.[6]

  • Reaction Conditions: High temperatures or the use of certain solvents can sometimes lower the barrier for nucleophilic attack relative to deprotonation.

Suggested Solutions:

  • Modify Reaction Conditions: Lower the reaction temperature to increase the selectivity for deprotonation.

  • Increase Steric Hindrance: If possible, switch to a more sterically encumbered phosphazene base. The availability of different side chains on phosphazene bases allows for the control of their steric hindrance.

  • Protect the Electrophilic Site: If the substrate chemistry allows, consider temporarily protecting the highly electrophilic functional group to prevent the unwanted nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "non-nucleophilic superbase"?

This compound is a phosphazene base, specifically a monomeric P1 type.[7] These are organophosphorus compounds with a P=N double bond.[1] They are classified as superbases because their proton affinity is exceptionally high, exceeding that of traditional amine or amidine bases like DBU.[2][8] The high basicity stems from the protonation occurring at the sp²-hybridized nitrogen atom, with the resulting positive charge being effectively stabilized by the phosphorus center. Its "non-nucleophilic" character arises from the significant steric bulk of the three dimethylamino groups surrounding the phosphorus atom, which physically inhibits the molecule from approaching and attacking electrophilic centers.[4]

Q2: How should I properly handle and store this reagent?

This reagent is corrosive and can cause severe skin burns and eye damage.[7][9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7] It is also sensitive to moisture. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Q3: What are the best solvents to use for reactions with this compound?

Phosphazene bases exhibit high solubility in a range of apolar to moderately polar aprotic solvents. Commonly used and recommended solvents include:

  • Tetrahydrofuran (THF)

  • Toluene

  • Hexane

  • Diethyl ether

  • Dichloromethane

Always use anhydrous grade solvents to prevent deactivation of the base.

Q4: How does the strength of this compound compare to other common bases?

It is significantly stronger than common amidine bases like DBU and DBN, and its basicity is in the range of metal amide bases like LDA, but without being ionic or requiring cryogenic temperatures for preparation.

BaseAbbreviationConjugate Acid pKa (in MeCN)Type
This compoundP1-H~26-27Neutral Superbase[2]
1,8-Diazabicycloundec-7-eneDBU24.3Amidine Base
DiisopropylethylamineDIPEA / Hünig's Base10.75 (in H₂O)Hindered Amine[4]
Lithium diisopropylamideLDA~35 (in THF)Metal Amide[10]

Q5: What is the primary mechanism of action for this base?

The primary mechanism is the abstraction of a proton from an acidic substrate. The lone pair of electrons on the imino nitrogen (the N in the P=N bond) acts as the Brønsted base, forming a new N-H bond. The resulting conjugate acid is a phosphazenium cation, which is resonance-stabilized and typically remains soluble in the organic solvent as an ion pair with the substrate's anion.

Visualized Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues encountered when using this compound.

Start Reaction Issue Identified Yield Low or No Yield Start->Yield Elimination Major Elimination Byproduct Start->Elimination Nucleophilic Nucleophilic Attack Byproduct Start->Nucleophilic Cause_Yield Possible Causes: 1. Reagent Deactivation (Air/H₂O) 2. Insufficient Basicity (pKa Mismatch) 3. Wrong Stoichiometry Yield->Cause_Yield Cause_Elimination Possible Causes: 1. High Reaction Temperature 2. Sterically Hindered Base Favors E2 Elimination->Cause_Elimination Cause_Nucleophilic Possible Causes: 1. Highly Electrophilic Substrate 2. Low Steric Hindrance at Reaction Site Nucleophilic->Cause_Nucleophilic Sol_Yield Solutions: - Use Rigorous Anhydrous/Inert Technique - Verify Substrate pKa vs. Base pKa - Consider a Stronger Base (P2/P4) - Optimize Stoichiometry Cause_Yield->Sol_Yield Sol_Elimination Solutions: - Lower Reaction Temperature (-78 to 0 °C) - Re-evaluate Base Choice for Substitution Cause_Elimination->Sol_Elimination Sol_Nucleophilic Solutions: - Lower Reaction Temperature - Use a More Hindered Phosphazene Base - Protect Electrophilic Group Cause_Nucleophilic->Sol_Nucleophilic

A troubleshooting decision tree for common reaction problems.

Diagram 2: Mechanism of Deprotonation

This diagram illustrates the fundamental action of the phosphazene base abstracting a proton.

PBase [(Me₂N)₃P=NH] ProtonatedBase [(Me₂N)₃P-NH₂]⁺ PBase->ProtonatedBase Proton Abstraction Substrate R-H Anion R⁻ Substrate->Anion Deprotonation

Generalized deprotonation of a substrate (R-H) by the P1 base.

Key Experimental Protocols

Protocol 1: General Procedure for a Deprotonation Reaction

This protocol provides a baseline for setting up a reaction using this compound under optimal conditions to minimize side reactions.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup: In the prepared flask, dissolve your substrate (1.0 eq.) in anhydrous solvent (e.g., THF, Toluene).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Lower temperatures are crucial for controlling selectivity and minimizing degradation.[3]

  • Base Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution via a syringe. A slow addition rate prevents localized heating and high concentrations of the base.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to determine the point of complete consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), while the flask is still in the cooling bath.

Protocol 2: Recommended Aqueous Work-up Procedure

This procedure is designed to effectively remove the phosphazene base and its protonated form from the reaction mixture.

  • Initial Quench: Following the reaction, quench as described in Protocol 1.

  • Solvent Removal (Optional): If the reaction solvent is water-miscible (like THF), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The protonated phosphazenium salt is highly polar and will partition into the aqueous layer.

  • Neutral Wash: Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

References

  • Grokipedia. Non-nucleophilic base. [Link]

  • Royal Society of Chemistry. Electrosynthesis of iminophosphoranes and applications in nickel catalysis. Chemical Science. [Link]

  • LookChem. Cas 49778-01-0, this compound. [Link]

  • LookChem. This compound. [Link]

  • S.W.ChemiLab. This compound. [Link]

  • Wikipedia. Tris(dimethylamino)phosphine. [Link]

  • Wikipedia. Non-nucleophilic base. [Link]

  • No Added Chemicals. Phosphazene. [Link]

  • Wikipedia. Phosphazene. [Link]

  • ResearchGate. Tris(dimethylamino)phosphine in phosphoranes synthesis. [Link]

  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Scribd. Phosphazenes: Structure and Applications. [Link]

  • ACS Publications. Investigation of Phosphazene Superbase Interactions with [PCl₂N]₃. Inorganic Chemistry. [Link]

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Managing the reactivity of Imino-tris(dimethylamino)phosphorane in sensitive substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for Imino-tris(dimethylamino)phosphorane (P1-H). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the reactivity of this powerful phosphazene base, especially when working with sensitive substrates.

Section 1: Foundational Knowledge (FAQs)

This section addresses the most common initial questions about this compound, providing a solid foundation for its effective use.

Q1: What is this compound and why is it considered a 'superbase'?

This compound, also known as Phosphazene base P1-H, is a strong, non-ionic, and sterically hindered organic base. Its high basicity stems from the unique electronic structure where the protonated form is highly stabilized by resonance across the P=N bond. Unlike ionic bases (e.g., LDA, NaH), it is soluble in a wide range of organic solvents, which allows for homogeneous reaction conditions.[1] These properties classify it as a "superbase," capable of deprotonating very weak acids where conventional bases might fail or cause solubility issues.[2][3]

Q2: What are the key physical and safety properties of this compound?

It is a colorless to pale yellow liquid that is highly corrosive and moisture-sensitive.[4] Proper handling in an inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation and ensure reactivity.

PropertyValueSource
Molecular Formula C₆H₁₉N₄P[4]
Molecular Weight 178.22 g/mol [4][5]
Density 0.979 g/mL at 25 °C[6]
Refractive Index n20/D 1.476[6]
Flash Point 113 °C (235.4 °F)
Hazard Codes GHS05 (Corrosive)

Safety: This reagent causes severe skin burns and eye damage.[7] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, and work within a fume hood.[6]

Q3: How should this compound be handled and stored?

Storage: Store under an inert atmosphere (argon or nitrogen) at room temperature, tightly sealed to prevent moisture ingress.[4] The primary antagonist to its stability is atmospheric moisture and carbon dioxide, which will react to form the inactive carbonate salt.

Handling:

  • Inert Atmosphere: Never handle the reagent in open air. Use Schlenk line techniques or a glovebox.

  • Dry Solvents: Always use anhydrous solvents. Residual water will consume the base and affect stoichiometry.

  • Syringe Transfer: Use gas-tight syringes for transferring the liquid reagent. Pre-flush the syringe with dry nitrogen or argon before drawing up the liquid.

Section 2: Troubleshooting Guide for Sensitive Substrates

This section provides solutions to specific problems encountered during reactions involving delicate functional groups.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is sluggish or has stalled completely. I've confirmed my starting material is pure. What's wrong?

This is a common issue often related to the deactivation of the base or suboptimal reaction conditions.

  • Pillar of Causality: The high basicity of this compound makes it extremely sensitive to protic impurities, primarily water. Inadequate drying of solvents, reagents, or glassware is the most frequent cause of reaction failure.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using at least one full equivalent of the base for a simple deprotonation. If the substrate has multiple acidic protons, adjust stoichiometry accordingly.

  • Re-evaluate Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF can accumulate peroxides and water upon storage.

  • Temperature Control: While many reactions proceed at room temperature, some weakly acidic substrates require gentle heating (e.g., 40-60 °C) to achieve a sufficient reaction rate. Conversely, if the reaction is exothermic, a lower initial temperature may be required.

  • Base Integrity: If the bottle has been opened multiple times, the base may be partially deactivated. Titrate a small sample to determine its active concentration before use.

Issue 2: Substrate Decomposition or Unwanted Side Reactions

Q: I'm observing significant byproduct formation and my desired product yield is low. How can I improve selectivity?

This is the core challenge when working with sensitive substrates. The high reactivity of the base, if not properly managed, can lead to non-selective reactions.

  • Pillar of Causality: Uncontrolled reactivity can lead to undesired reactions with sensitive functional groups (e.g., esters, ketones, aldehydes). The choice of solvent, temperature, and rate of addition are critical parameters for modulating this reactivity.

Mitigation Strategies:

StrategyRationale & Protocol
Lower Reaction Temperature Reduces the rate of side reactions, which often have higher activation energies than the desired deprotonation. Protocol: Cool the substrate solution to 0 °C or -78 °C before the slow, dropwise addition of the phosphazene base. Allow the reaction to slowly warm to the optimal temperature.
Slow, Controlled Addition Prevents localized "hotspots" of high base concentration that can trigger rapid decomposition. Protocol: Use a syringe pump to add the base over an extended period (e.g., 30-60 minutes). This maintains a low, steady-state concentration of the base.
Solvent Choice The solvent can influence the base's effective reactivity. Less polar, non-coordinating solvents can sometimes temper reactivity. Protocol: Consider switching from THF to a less polar solvent like toluene or hexanes, provided your substrate is soluble.
Protecting Groups For substrates with multiple reactive sites, the use of protecting groups is a classic and effective strategy to ensure selectivity.

G cluster_start Troubleshooting: Low Yield / Side Products cluster_analysis Analysis cluster_solutions_low_conv Low Conversion Path cluster_solutions_side_prod Side Product Path start Problem Observed: Low Yield or Byproducts check_conversion Is Starting Material Consumed? start->check_conversion inactive_base Cause: Inactive Base (Moisture/CO₂) check_conversion->inactive_base No high_reactivity Cause: Uncontrolled Reactivity check_conversion->high_reactivity Yes solution_inactive Solution: 1. Use fresh, anhydrous solvent. 2. Titrate base before use. 3. Increase stoichiometry. inactive_base->solution_inactive solution_reactivity Solution: 1. Lower temperature (-78°C). 2. Use syringe pump for slow addition. 3. Change to less polar solvent. high_reactivity->solution_reactivity

Issue 3: Difficult Reaction Work-up and Purification

Q: How do I effectively quench the reaction and remove the protonated base and its byproducts?

The protonated form of the phosphazene base can sometimes complicate purification due to its high polarity and water solubility.

  • Pillar of Causality: The resulting phosphonium salt is water-soluble. A standard aqueous work-up is usually effective, but emulsions can form. A mild acidic quench ensures complete neutralization.

Recommended Quenching & Work-up Protocol:

  • Initial Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl. This mild acid will protonate any remaining phosphazene base. Avoid strong acids, as they can degrade sensitive products.

  • Extraction: Dilute the quenched mixture with your primary extraction solvent (e.g., ethyl acetate, DCM).

  • Aqueous Washes:

    • Wash the organic layer sequentially with water and then brine. These washes will remove the phosphonium salt byproduct.

    • If emulsions form, adding more brine can help break them.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: If baseline impurities remain, the byproduct is typically very polar and will stick to the baseline on normal-phase silica gel chromatography.

Section 3: Experimental Protocols & Data

General Protocol: Deprotonation of a Weakly Acidic C-H Bond

This protocol provides a validated starting point for your experiments.

  • Apparatus Setup: Under a positive pressure of dry argon or nitrogen, flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Reagent Preparation: Dissolve the sensitive substrate (1.0 eq) in anhydrous THF (or another suitable solvent) to a concentration of 0.1-0.5 M.

  • Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Base Addition: Add this compound (1.05-1.2 eq) dropwise via a gas-tight syringe over 10-30 minutes. If using a syringe pump for very sensitive substrates, extend the addition time.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Electrophile Addition (if applicable): Once deprotonation is complete, add the desired electrophile slowly at the same temperature.

  • Quenching and Work-up: Upon completion, quench the reaction and perform the work-up as described in Issue 3 .

Data Table: Solvent Compatibility
SolventCompatibilityNotes
Tetrahydrofuran (THF) Excellent Most common choice. Must be anhydrous.
Toluene / Benzene Excellent Good for higher temperatures. Must be anhydrous.
Dichloromethane (DCM) Good Can be used, but less common. Must be anhydrous and amine-free.
Acetonitrile (MeCN) Fair The base is strong enough to deprotonate MeCN slowly. Use with caution at low temperatures.
Protic Solvents (Water, Alcohols) Incompatible Reacts instantly and violently.
Esters (e.g., Ethyl Acetate) Incompatible Will react with the solvent.

References

  • Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

  • This compound. (n.d.). Chem-Impex. Retrieved January 20, 2024, from [Link]

  • Verma, A., et al. (2024). A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. Journal of Computational Chemistry. [Link]

  • Phosphazene superbase mediated cyclization and annulation reactions of functionalized alkynes for the synthesis of heterocyclic compounds. (n.d.). Semantic Scholar. Retrieved January 20, 2024, from [Link]

  • Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley. [Link]

  • Design of novel uncharged organic superbases: Merging basicity and functionality. (n.d.). FULIR. Retrieved January 20, 2024, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 20, 2024, from [Link]

Sources

Impact of solvent choice on Imino-tris(dimethylamino)phosphorane catalyzed reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imino-tris(dimethylamino)phosphorane catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this powerful catalyst, with a specific focus on the critical impact of solvent selection. Here, we will address common challenges, provide in-depth explanations, and offer robust protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an effective catalyst?

This compound, also known as Phosphazene base P1-H, is a strong, non-ionic, and sterically hindered nitrogen base. Its high basicity, coupled with low nucleophilicity, makes it an exceptional organocatalyst for a variety of reactions, including polymerizations, C-C bond formations, and the synthesis of complex organic molecules.[1][2] Unlike ionic bases, it exhibits high solubility in a range of apolar to moderately polar organic solvents, which allows for the creation of highly reactive "naked" anions in solution, often leading to enhanced reaction rates and cleaner reaction profiles.

Q2: Why is solvent selection so critical for reactions catalyzed by this phosphazene base?

Solvent choice is arguably one of the most critical parameters in designing a reaction with this compound. The solvent directly influences:

  • Catalyst Activity: The effective basicity of the phosphazene catalyst can be modulated by the solvent environment.

  • Reaction Rate: Solvent polarity can dramatically alter reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. Rate accelerations of several orders of magnitude can be observed when moving from polar to non-polar solvents.[3]

  • Selectivity: An inappropriate solvent can lead to side reactions, such as catalyst decomposition or reactions with the substrate at undesired positions.

  • Solubility: Both the catalyst and the reagents must remain in solution for an efficient reaction. While the P1-H base is soluble in many common solvents, the solubility of substrates and intermediates must also be considered.

Q3: What are the general guidelines for selecting a starting solvent?

For most applications, an aprotic, non-polar to moderately polar solvent is the best starting point. Solvents like Toluene, Tetrahydrofuran (THF), or Hexane are excellent choices. The key is to use a solvent that can dissolve the reactants but does not interfere with the catalytic cycle. Protic solvents (like alcohols or water) should be strictly avoided as they will be deprotonated by the strong base, consuming the catalyst and inhibiting the desired reaction.

Q4: Can I use polar aprotic solvents like DMSO or DMF?

While polar aprotic solvents can dissolve a wide range of compounds, they should be used with caution. Their high polarity can stabilize charged intermediates, which may be beneficial in some cases.[3] However, they can also stabilize the catalyst's ground state or lead to a different reaction mechanism altogether, sometimes slowing the reaction down or promoting undesired pathways. A thorough screening process is recommended if you consider using such solvents.

Q5: How does the catalyst's stability relate to solvent choice?

This compound is remarkably stable towards oxygen and hydrolysis under anhydrous conditions. The primary threat to its stability comes from protic impurities, especially water. The catalyst is hygroscopic, and moisture in the solvent or from the atmosphere will rapidly deactivate it. Therefore, the use of rigorously dried (anhydrous) solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) is paramount for reproducibility.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during your experiments and links them directly to solvent-related causes.

Problem 1: Low or No Reaction Conversion

  • Probable Cause A: Catalyst Deactivation by Protic Impurities.

    • Explanation: The P1-H base is extremely strong and will preferentially react with any acidic protons, particularly water. This deactivates the catalyst, forming its protonated, inactive form.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm). Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).

  • Probable Cause B: Poor Catalyst or Reagent Solubility.

    • Explanation: If the catalyst or a key reactant has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to being mass-transport limited.

    • Solution: Observe the reaction mixture for turbidity or undissolved solids. If solubility is an issue, switch to a solvent with a more appropriate polarity. For example, if your reaction is sluggish in hexane, consider trying toluene or THF.

  • Probable Cause C: Incorrect Solvent Polarity for the Mechanism.

    • Explanation: The reaction mechanism may involve a transition state that is significantly less polar than the ground state. A polar solvent could over-stabilize the ground state reactants, increasing the activation energy and slowing the reaction. Conversely, a non-polar solvent may be required to favor a specific concerted transition state.[3]

    • Solution: Perform a solvent screen with a range of aprotic solvents of varying polarity. See the Solvent Screening Protocol below for a systematic approach.

Problem 2: Formation of Side Products or Low Selectivity

  • Probable Cause A: Solvent-Modulated Basicity.

    • Explanation: The effective basicity of the phosphazene catalyst is not constant across all solvents. In highly non-polar solvents, the resulting deprotonated anion forms a tight ion pair with the protonated catalyst, potentially tempering its reactivity. In more polar, coordinating solvents, the ions are better separated, leading to a more "naked" and highly reactive anion, which could cause non-selective reactions or decomposition.

    • Solution: If you observe side products consistent with excessive base strength, switch to a less polar solvent (e.g., from THF to Toluene or Hexane) to promote tighter ion pairing and modulate reactivity.

  • Probable Cause B: Steric Hindrance and Solvent Coordination.

    • Explanation: Bulky solvents can coordinate to the catalyst or intermediates, altering the steric environment around the reactive center and potentially disfavoring the desired reaction pathway.

    • Solution: Opt for less sterically demanding solvents. For example, if using a bulky ether, consider a simpler one like diethyl ether or THF, or an aromatic solvent like toluene.

Problem 3: Inconsistent Results and Poor Reproducibility

  • Probable Cause: Variable Solvent Quality.

    • Explanation: This is the most common reason for inconsistent results. The water content, peroxide levels (in ethers like THF), and inhibitor presence can vary significantly between solvent bottles, especially if they have been opened multiple times.

    • Solution: Implement a strict solvent management protocol. Use freshly purified solvents for each set of experiments. If using commercial anhydrous solvents, prefer smaller, sealed bottles (e.g., Sure/Seal™) to minimize atmospheric contamination over time. Document the source and batch number of the solvent used.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting and troubleshooting solvents for your reaction.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Experiment & Troubleshooting cluster_2 Phase 3: Optimization Start Define Reaction Type (e.g., Michael Addition, Polymerization) SelectSolvent Choose Aprotic Solvent (Start with Toluene or THF) Start->SelectSolvent CheckSolubility Verify Solubility of All Reactants & Catalyst SelectSolvent->CheckSolubility CheckSolubility->SelectSolvent Insoluble RunReaction Run Initial Experiment (Anhydrous, Inert Atmosphere) CheckSolubility->RunReaction Soluble Analyze Analyze Results (Conversion, Selectivity) RunReaction->Analyze Success Reaction Successful: Proceed with Optimization Analyze->Success Good Troubleshoot Problem Identified: Consult Troubleshooting Guide Analyze->Troubleshoot Poor Screen Perform Solvent Screen (Vary Polarity: Hexane, Dioxane, MeCN, etc.) Troubleshoot->Screen Optimize Optimize Conditions in Best Performing Solvent Screen->Optimize

Caption: A decision workflow for solvent selection and optimization.

Experimental Protocols & Data

Table 1: Properties of Common Aprotic Solvents for Screening
SolventDielectric Constant (ε at 20°C)Dipole Moment (D)Boiling Point (°C)Key Characteristics
n-Hexane1.88~069Non-polar, non-coordinating
Toluene2.380.36111Weakly polar, aromatic
Diethyl Ether4.341.1535Moderately polar, coordinating
Tetrahydrofuran (THF)7.581.7566Polar, coordinating
Dichloromethane (DCM)9.081.6040Polar, use with caution*
Acetonitrile (MeCN)37.53.9282Highly polar, weakly coordinating

*Caution: Halogenated solvents like DCM can sometimes react with strong bases or highly nucleophilic intermediates. Their use should be evaluated carefully.

Protocol: Systematic Solvent Screening for a Model Reaction

This protocol provides a framework for efficiently screening solvents to optimize a reaction catalyzed by this compound.

Objective: To identify the optimal solvent for maximizing yield and selectivity.

Materials:

  • Substrate A, Reagent B

  • This compound (P1-H)

  • Panel of anhydrous solvents (e.g., Hexane, Toluene, THF, Acetonitrile)

  • Internal standard for analytical measurement (e.g., dodecane)

  • Oven-dried reaction vials with stir bars

  • Inert atmosphere manifold (Schlenk line) or glovebox

Procedure:

  • Preparation:

    • Under an inert atmosphere, prepare a stock solution of this compound in a volatile, inert solvent like anhydrous toluene. This ensures accurate dispensing of small catalyst quantities.

    • Prepare separate stock solutions of Substrate A, Reagent B, and the internal standard in the same manner.

  • Reaction Setup:

    • Arrange a set of labeled, oven-dried reaction vials, one for each solvent to be tested.

    • To each vial, add the required volume of the Substrate A and Reagent B stock solutions.

    • Add the internal standard to each vial.

    • Remove the temporary solvent (toluene) from all vials under high vacuum. This ensures the reaction starts in the screening solvent only.

    • Backfill the vials with inert gas.

  • Initiation:

    • Add the designated screening solvent (e.g., 1.0 mL of Hexane to vial 1, Toluene to vial 2, etc.) to each respective vial.

    • Initiate all reactions simultaneously by adding the catalyst stock solution to each vial.

    • Stir the reactions at the desired temperature (e.g., room temperature).

  • Monitoring and Analysis:

    • At set time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a dilute solution of NH4Cl).

    • Analyze the quenched aliquot by GC, LC, or NMR to determine the conversion and yield of the desired product relative to the internal standard.

  • Data Interpretation:

    • Tabulate the results, comparing conversion/yield versus time for each solvent.

    • Plot the data to visualize the reaction kinetics in different media.

    • The optimal solvent will be the one that provides the best balance of high yield, good selectivity, and a practical reaction time.

Mechanistic Role of the Solvent

The solvent does not merely act as a medium but is an active participant in the catalytic cycle, primarily through solvation of charged species.

Solvent_Mechanism Catalyst P1-H Catalyst [(Me₂N)₃P=NH] Deprotonation Deprotonation Catalyst->Deprotonation Substrate Substrate (R-H) Substrate->Deprotonation IonPair Contact Ion Pair {[R]⁻ [P1-HH]⁺} (Favored in Non-polar Solvent) Deprotonation->IonPair e.g., Toluene SolventSeparated Solvent-Separated Ion Pair {[R]⁻ || [P1-HH]⁺} (Favored in Polar Solvent) Deprotonation->SolventSeparated e.g., THF, MeCN Product Product Formation IonPair->Product Reaction with Electrophile SolventSeparated->Product Reaction with Electrophile (Often faster, less selective)

Sources

Improving yield and selectivity in Imino-tris(dimethylamino)phosphorane mediated transformations.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Imino-tris(dimethylamino)phosphorane and related phosphazene bases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to improve both chemical yield and selectivity.

Introduction to Phosphazene Bases

This compound ([(CH₃)₂N]₃P=NH, also known as Phosphazene base P1-H) and its substituted analogues like P1-t-Bu ([(CH₃)₂N]₃P=N-t-Bu) are highly effective, non-ionic, and sterically hindered strong bases used in a variety of organic transformations.[1] Their powerful proton-abstracting ability, combined with low nucleophilicity, makes them ideal for reactions involving weakly acidic protons where traditional bases may fail or cause side reactions.[2][3] Common applications include aza-Wittig reactions, esterifications, Michael additions, and polymerizations.[2][4][5]

However, the high reactivity of these bases requires careful handling and precise experimental design to achieve desired outcomes. This guide addresses the most common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, handling, and mechanism of this compound.

Q1: What is the primary role of this compound in a reaction?

A1: Its primary role is to act as a very strong Brønsted base to deprotonate a wide range of carbon and heteroatom acids, even those with high pKa values. Unlike organometallic bases, it is non-nucleophilic, meaning it abstracts a proton without attacking electrophilic centers in the reaction mixture, which is crucial for selectivity.[2]

Q2: How should I handle and store this compound?

A2: this compound is a corrosive and moisture-sensitive liquid.

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent degradation from atmospheric moisture and carbon dioxide. It is typically stored at room temperature.[2]

  • Inert Atmosphere Technique: All transfers should be performed using syringe or cannula techniques to maintain an anhydrous and oxygen-free environment.

Q3: My reagent has turned slightly yellow. Is it still usable?

A3: A slight yellow tinge may not significantly impact its activity, but it can be an indicator of minor decomposition or impurities. The most common issue is gradual hydrolysis from exposure to moisture. For highly sensitive reactions, it is recommended to purify the base by distillation under reduced pressure before use.[6] A good practice is to test the material in a small-scale pilot reaction to validate its efficacy before committing to a large-scale synthesis.

Q4: What is the fundamental mechanism of an this compound-mediated aza-Wittig reaction?

A4: The aza-Wittig reaction is a powerful method for forming imines from carbonyl compounds.[5] The process, analogous to the standard Wittig reaction, involves two key stages:

  • Iminophosphorane Formation (Staudinger Reaction): An organic azide (R-N₃) reacts with a phosphine (commonly PPh₃ or PBu₃) to eliminate N₂ gas and form an iminophosphorane intermediate (R-N=PR'₃).[7]

  • Reaction with Carbonyl: The iminophosphorane attacks the carbonyl carbon of an aldehyde or ketone. This leads to a four-membered oxazaphosphetane intermediate, which then collapses to form the final imine (C=N-R) and a phosphine oxide byproduct (O=PR'₃).[5] this compound itself can be considered a parent iminophosphorane.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific experimental issues.

Guide 1: Low Conversion or No Reaction

Failure to consume the starting material is one of the most common issues. The following decision tree and Q&A will help diagnose the root cause.

low_conversion start Problem: Low Conversion / No Reaction q1 Is the Phosphazene Base Active? start->q1 q2 Are Reaction Conditions Anhydrous? q1->q2 Yes sol1 Solution: Purify base by distillation or use fresh reagent. q1->sol1 No/ Unsure q3 Is the Substrate's Proton Accessible? q2->q3 Yes sol2 Solution: Thoroughly dry all solvents, reagents, and glassware. Use inert atmosphere. q2->sol2 No q4 Are Temperature / Time Optimal? q3->q4 Yes sol3 Solution: Use a less hindered base or increase temperature. q3->sol3 No sol4 Solution: Increase reaction time and/or temperature. Monitor by TLC/LCMS. q4->sol4

Caption: Troubleshooting workflow for low reaction conversion.

Q5: My reaction isn't starting. How can I be sure my phosphazene base is active?

A5: The most common cause of inactivity is protonation of the base by adventitious water.

  • Causality: this compound is an extremely strong base. It will readily react with any available proton source, especially water, which has a much lower pKa than typical substrates. This protonation forms the inactive phosphonium salt, effectively quenching your reagent. A patent for preparing the compound emphasizes the need to carefully distill off water.[6]

  • Solution: Ensure absolute anhydrous conditions. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for THF, Na/benzophenone for ethers). Glassware must be oven- or flame-dried immediately before use. Always conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). If you suspect reagent quality, purification by vacuum distillation is the best remedy.[6]

Q6: I'm using a sterically hindered substrate, and the reaction is very slow. What should I change?

A6: Steric hindrance around the acidic proton can significantly slow down the rate of deprotonation.

  • Causality: While phosphazene bases are sterically hindered themselves to reduce nucleophilicity, this can work against you if the substrate is also bulky. The base may struggle to physically access the proton it needs to abstract.

  • Solutions:

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.

    • Prolong Reaction Time: Simply allow the reaction to run longer, monitoring progress by TLC or LC-MS.

    • Consider a Different Base: While seemingly counterintuitive, a slightly less hindered phosphazene base (if available) might offer a better compromise between basicity and accessibility for your specific substrate. The choice of substituents on the phosphazene can be used to control steric hindrance.

Guide 2: Poor Selectivity

Achieving high selectivity is critical when multiple reaction pathways are possible.

Q7: My reaction is giving a mixture of regioisomers. How can I improve regioselectivity?

A7: Regioselectivity in deprotonation is governed by a combination of steric and electronic factors.

  • Causality: The phosphazene base will preferentially abstract the most kinetically accessible and/or thermodynamically acidic proton. If multiple non-equivalent acidic protons exist, a mixture of products can result.

  • Solutions:

    • Lower the Temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C) to favor the kinetically controlled product. The base will abstract the most sterically accessible proton first. Allowing the reaction to warm may lead to equilibration and the thermodynamically favored product.

    • Use a More Hindered Base: Employing a bulkier base, such as P1-t-Bu instead of the parent P1-H, can dramatically enhance selectivity for the less sterically hindered proton.

    • Protecting Groups: If a particularly acidic but undesired position is causing issues (e.g., a phenol in an aza-Wittig reaction), consider using a protecting group strategy to temporarily block that site.[8]

Q8: In my aza-Wittig reaction, the iminophosphorane is reacting with a different functional group on my molecule. How do I improve chemoselectivity?

A8: Iminophosphoranes can react with a variety of electrophiles, including esters, isocyanates, and nitriles, not just aldehydes and ketones.[4][5]

  • Causality: The outcome depends on the relative electrophilicity of the functional groups present and the reaction conditions. For example, while a ketone is generally more reactive than an ester, elevated temperatures can sometimes facilitate competitive reactions.[4]

  • Solutions:

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate with the desired functional group.

    • Order of Addition: In some cases, generating the reactive intermediate in situ in the presence of the desired electrophile can favor the intended pathway.

    • Catalyst Choice: For catalytic variants, the nature of the phosphine can influence the reactivity and selectivity of the resulting iminophosphorane.[9]

ParameterRecommendation for High SelectivityRationale
Temperature Start at low temperature (-78 °C to 0 °C)Favors kinetic control, minimizes side reactions.
Base Choice Use a sterically hindered base (e.g., P1-t-Bu)Increases selectivity for less hindered acidic sites.
Solvent Aprotic, non-polar (e.g., Toluene, THF)Prevents protonation of the base and intermediates.
Additives Generally avoid; acids can accelerate some steps but may alter selectivity.[9]Additives can open up alternative reaction pathways.

Part 3: Key Experimental Protocols

Adherence to rigorous experimental technique is paramount for success.

Protocol 1: General Procedure for a Phosphazene-Mediated Reaction

This protocol outlines the essential steps for setting up a reaction under anhydrous conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, etc.) at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Solvent & Reagent Preparation: Use freshly distilled anhydrous solvent. Ensure all substrates are anhydrous; if necessary, dry them by azeotropic distillation with toluene or by storing over a desiccant.

  • Reaction Setup:

    • Dissolve the substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Cool the solution to the desired initial temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Via syringe, slowly add the this compound (typically 1.0-1.2 equivalents for deprotonation) to the stirred solution.

    • Stir the mixture at this temperature for the recommended time (e.g., 30-60 minutes) to ensure complete formation of the anion.

  • Addition of Electrophile:

    • Dissolve the electrophile in anhydrous solvent.

    • Add the electrophile solution dropwise to the reaction mixture at the low temperature.

  • Reaction Monitoring & Workup:

    • Allow the reaction to slowly warm to room temperature and stir overnight, or as determined by reaction optimization.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated aq. NH₄Cl solution or water).

    • Proceed with standard extractive workup and purification (e.g., column chromatography).

Protocol 2: Purification of this compound by Vacuum Distillation

If the purity of the phosphazene base is in doubt, distillation is recommended.

  • Safety First: This compound is corrosive and should be handled with extreme care in a fume hood. The distillation apparatus must be properly secured.

  • Apparatus: Set up a short-path distillation apparatus that has been meticulously oven-dried and assembled under an inert atmosphere.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Slowly apply vacuum. The pressure required will depend on the boiling point; for the parent P1-H, the boiling point is approximately 195 °C at atmospheric pressure, so a moderate vacuum will be required to distill at a lower temperature.[10] A patent describes distillation top temperatures between 75-135 °C under reduced pressure.[6]

    • Gently heat the flask using an oil bath.

    • Collect the fraction that distills at a constant temperature and has a constant refractive index (n20/D ≈ 1.476 for P1-H).[11]

    • Store the purified, colorless liquid in a sealed ampoule or Schlenk flask under argon.

References

  • MySkinRecipes. (n.d.). Phosphazene base P1-t-Bu. Retrieved from [Link]

  • Kou, X., et al. (2020). Phosphazene: Preparation, Reaction and Catalytic Role. ResearchGate. Retrieved from [Link]

  • Ishida, M., et al. (2000). Preparation process of iminotris (dimethylamino) phosphorane. U.S. Patent No. 6,090,980.
  • Choi, J., et al. (2024). Electrosynthesis of iminophosphoranes and applications in nickel catalysis. Chemical Science, 15, 5980-5992. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2022). Synthesis of a New Chelating Iminophosphorane Derivative (Phosphazene) for U(VI) Recovery. Polymers, 14(9), 1687. Retrieved from [Link]

  • Simón, L., & Paton, R. S. (2017). Phosphazene Catalyzed Addition to Electron-Deficient Alkynes: The Importance of Nonlinear Allenyl Intermediates upon Stereoselectivity. The Journal of Organic Chemistry, 82(7), 3855–3863. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Phosphazene Base P4-T-BU in Modern Chemical Synthesis. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Organic Letters, 21(5), 1363–1367. Retrieved from [Link]

  • Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5637. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Chem-Station. (2015). Aza-Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Wittig reaction. Retrieved from [Link]

  • Wilder, A. T., et al. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 141(20), 8031–8036. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance with Bulky Phosphazene Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of bulky phosphazene bases to overcome challenging steric hindrance effects in your chemical reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired outcomes.

Introduction to Steric Hindrance and the Power of Phosphazene Bases

Steric hindrance is a critical concept in organic chemistry where the spatial arrangement of atoms or bulky groups within a molecule impedes a chemical reaction.[1][2][3] This "molecular crowding" can slow down or even prevent reactions from occurring by physically blocking the reactive site.[1][4] However, by selecting the appropriate reagents, such as bulky phosphazene bases, chemists can navigate these steric challenges and even control reaction selectivity.[3][5]

Phosphazene bases are a class of exceptionally strong, non-ionic, and often sterically hindered superbases.[6][7] Their unique structure, featuring a P=N bond, allows for high basicity while their bulky substituents provide the necessary steric shield to prevent the base itself from acting as a nucleophile.[7][8][9] This combination makes them ideal for deprotonating sterically congested protons, enabling reactions that are difficult or impossible with conventional bases.

Troubleshooting Guide

This section addresses common issues encountered during the application of bulky phosphazene bases in sterically demanding reactions.

Issue 1: Low or No Reaction Conversion

Question: I am attempting a deprotonation on a sterically hindered substrate using a phosphazene base, but I am observing very low or no conversion to my desired product. What could be the issue?

Possible Causes and Solutions:

  • Insufficient Basicity: While phosphazene bases are strong, the choice of base is critical. The pKa of the phosphazene's conjugate acid must be significantly higher than the pKa of the proton you are trying to abstract.

    • Solution: Switch to a stronger phosphazene base. The basicity of phosphazene bases increases with the number of phosphazene units (P1 < P2 < P4).[6] For extremely weak acids, a P4 base like t-Bu-P4 may be necessary.[7]

  • Solvent Effects: The choice of solvent can significantly impact the effective basicity of the phosphazene base.

    • Solution: Phosphazene bases exhibit high solubility in a range of apolar to moderately polar solvents like hexane, toluene, or THF.[6] Ensure your solvent is compatible and does not interfere with the reaction. For a comprehensive understanding of solvent effects on basicity, consulting pKa data in different solvents is recommended.[10]

  • Inadequate Reaction Temperature: Some reactions, even with a strong base, require thermal energy to overcome the activation barrier.

    • Solution: Gradually and cautiously increase the reaction temperature. However, be mindful of potential side reactions or decomposition of starting materials and products.

  • Moisture Contamination: Phosphazene bases can be extremely hygroscopic.[6] Water in the reaction will be deprotonated in preference to your substrate, quenching the base.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Handle the phosphazene base under an inert atmosphere (e.g., argon or nitrogen). For specific handling precautions, always refer to the Safety Data Sheet (SDS).[11]

Issue 2: Undesired Side Reactions (e.g., Nucleophilic Attack)

Question: My reaction is yielding unexpected byproducts, suggesting my phosphazene base might be acting as a nucleophile. I thought these were non-nucleophilic bases.

Possible Causes and Solutions:

  • Choice of Phosphazene Base: While generally considered non-nucleophilic due to their steric bulk, some less hindered P1 phosphazenes could exhibit nucleophilicity under certain conditions, especially with highly electrophilic substrates.

    • Solution: Opt for a more sterically hindered phosphazene base. Bases with bulkier substituents around the basic nitrogen center will further minimize nucleophilic character.[6][12] For instance, compare the steric profiles of different commercially available phosphazene bases.

  • Reaction Conditions: High temperatures can sometimes overcome the steric barrier that prevents nucleophilic attack.

    • Solution: If possible, run the reaction at a lower temperature for a longer duration. This can help favor the desired deprotonation pathway over a competing nucleophilic addition.

Workflow for Selecting the Right Phosphazene Base:

G cluster_0 Problem Analysis cluster_1 Base Selection cluster_2 Optimization start Reaction Failure or Side Products steric_hindrance High Steric Hindrance? start->steric_hindrance pka_substrate Substrate pKa? steric_hindrance->pka_substrate Yes select_p_series Select P-Series (P1, P2, P4) pka_substrate->select_p_series select_substituent Select Bulky Substituent select_p_series->select_substituent non_nucleophilic Ensure Non-Nucleophilic Character select_substituent->non_nucleophilic solvent_choice Choose Anhydrous, Aprotic Solvent non_nucleophilic->solvent_choice temp_control Optimize Temperature solvent_choice->temp_control run_reaction Run Reaction under Inert Atmosphere temp_control->run_reaction

Caption: A decision workflow for selecting and optimizing the use of a bulky phosphazene base.

Frequently Asked Questions (FAQs)

Q1: What makes phosphazene bases so much stronger than traditional amine bases like DBU or triethylamine?

A1: The exceptional basicity of phosphazene bases stems from the extensive delocalization of the positive charge in their protonated (conjugate acid) form.[13] This stabilization of the conjugate acid makes the neutral base a much stronger proton acceptor. The basicity increases significantly with the number of phosphazene units (P1, P2, P4), with P4 bases being among the strongest neutral bases known.[6][7]

Q2: How do I choose between a P1, P2, and P4 phosphazene base?

A2: The choice depends primarily on the acidity of the proton you need to remove.

  • P1 Bases: Suitable for deprotonating relatively acidic C-H, N-H, and O-H bonds.

  • P2 Bases: Offer significantly higher basicity for less acidic substrates.

  • P4 Bases: These are superbases, necessary for deprotonating very weakly acidic protons where P1 and P2 bases are ineffective.[6][7]

Base Type Example Approximate pKBH+ in MeCN General Application
AmidineDBU24.3Common organic transformations
P1 PhosphazeneP1-t-Bu26.89Moderately acidic protons
P2 PhosphazeneP2-Et~33Weakly acidic protons
P4 PhosphazeneP4-t-Bu42.7Very weakly acidic protons

Data sourced from multiple references.[6][7][14]

Q3: Are there any specific safety precautions I should take when working with phosphazene bases?

A3: Yes. Phosphazene bases, particularly the stronger ones, are highly reactive and require careful handling.

  • Hygroscopicity: They are often extremely sensitive to moisture and should be handled under an inert atmosphere.[6][11]

  • Corrosivity: Some phosphazene bases are corrosive.[11] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area, away from heat and sources of ignition.[11]

  • SDS: Always consult the Safety Data Sheet (SDS) for the specific phosphazene base you are using for complete safety information.[11]

Q4: Can phosphazene bases be used as catalysts?

A4: Absolutely. Due to their ability to generate highly reactive anionic species, phosphazene bases are excellent organocatalysts for a variety of reactions, including polymerizations, Michael additions, and aldol reactions.[15][16][17] Their non-nucleophilic nature is particularly advantageous in these applications, as it prevents unwanted side reactions with the catalyst.[8][18]

Q5: My reaction involves a chiral center. Will the phosphazene base affect the stereochemistry?

A5: In many cases, the non-coordinating and sterically hindered nature of phosphazene bases can be beneficial for preserving stereochemistry. By generating a "naked" anion, the counterion is less likely to interfere with the stereochemical outcome of the reaction.[13] However, the specific outcome will always be substrate and reaction dependent. Chiral phosphazene bases have also been designed for stereoselective synthesis.[19]

Experimental Protocols

General Protocol for a Phosphazene Base-Mediated Deprotonation

This protocol provides a general guideline. Specific substrate, base, and solvent amounts, as well as reaction temperature and time, must be optimized for each specific reaction.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Phosphazene Base:

    • Slowly add the phosphazene base (typically as a solution in an anhydrous solvent) to the stirred solution of the substrate. The base is often used in stoichiometric amounts (e.g., 1.0 to 1.2 equivalents).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride solution or water) at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Logical Flow of a Catalytic Reaction Using a Phosphazene Base:

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Phosphazene Base (Cat.) + Protic Initiator (e.g., ROH) B [Phosphazene-H]⁺[RO]⁻ (Active Initiator) A->B Deprotonation C [RO]⁻ attacks Monomer B->C Initiation D Propagating Anionic Species C->D D->D E Proton Transfer from another ROH D->E F Polymer Chain + Regenerated [RO]⁻ E->F F->C Re-initiation Monomer Monomer Polymer Polymer Monomer->Polymer Phosphazene Base Catalysis

Caption: Generalized catalytic cycle for a phosphazene base-catalyzed polymerization.

References

  • ChemTalk. (n.d.). Steric Hindrance.
  • FasterCapital. (n.d.).
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • MilliporeSigma. (n.d.). Phosphazene Bases.
  • Wikipedia. (2023). Steric effects.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phosphazene base P4-tert-butyl.
  • Various Authors. (2011). Organic phosphazene bases and their utilization in organic chemistry.
  • Wikipedia. (2023). Phosphazene.
  • Shlyakhtunov, A. et al. (2023). Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine. PMC - PubMed Central.
  • Leito, I. et al. (2008). Basicity of some P-1 phosphazenes in water and in aqueous surfactant solution.
  • Chemistry For Everyone. (2023). What Is Steric Effect In Organic Chemistry?. YouTube.
  • Various Authors. (2021). Investigation of Phosphazene Superbase Interactions with [PCl2N]3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Phosphazene Base P4-T-BU in Modern Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis Benefits of Phosphazene Base P4-T-BU.
  • Various Authors. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters.
  • Royal Society of Chemistry. (2021). Phosphazenes. Organophosphorus Chemistry.
  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry.
  • University of Tartu. (n.d.).
  • Various Authors. (2007). Phosphazene bases used in this study.
  • The Organic Chemistry Tutor. (2016). Basicity vs Nucleophilicity - Steric Hindrance. YouTube.
  • Sigma-Aldrich. (n.d.). Phosphazene Bases.
  • Galyaskarov, R. et al. (2023). Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. MDPI.
  • Concellón, J. M. et al. (2007). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions.
  • Reddit user. (2022). Bulky base and E2. r/OrganicChemistry.
  • admiring, M. et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.
  • Chemistry For Everyone. (2023). What Is A Bulky Base In Organic Chemistry?. YouTube.
  • Various Authors. (2023).
  • Gronert, S. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Various Authors. (2022). Phosphazene: Preparation, Reaction and Catalytic Role.
  • Sigma-Aldrich. (n.d.). Phosphazene Bases.
  • Liu, S. et al. (2018).
  • Various Authors. (2015). Synthesis of Electron-Rich Sterically Hindered P1 Phosphazene Bases by the Staudinger Reaction.
  • Ito, S. et al. (2013). Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. PMC - NIH.
  • Def-o-nito, A. et al. (2021). The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. MDPI.
  • BenchChem. (2024). overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane.
  • Shlyakhtunov, A. et al. (2023).
  • Jeelani, I. (2019). How to overcome Steric Hindrance?.
  • Various Authors. (2011). Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters.
  • De Jaeger, R. & Gleria, M. (2014). Phosphazenes. Organophosphorus Chemistry.

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Technical Support Center: Monitoring Reactions with Imino-tris(dimethylamino)phosphorane (Phosphazene Base P1-H)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Imino-tris(dimethylamino)phosphorane, also known as Phosphazene Base P1-H. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions. As a strong, non-nucleophilic base, this compound is a powerful tool in modern organic synthesis; however, like any potent reagent, its effective use requires careful monitoring to optimize yields and minimize side reactions.[1][2]

This document is designed to provide you with the expertise and practical insights needed to confidently track the progress of your reactions, troubleshoot common issues, and interpret analytical data accurately.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of reactions involving this compound.

Q1: What are the most common methods for monitoring the progress of a reaction using this compound?

A1: The choice of monitoring technique depends on the specific reaction, substrates, and available equipment. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on the consumption of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Provides quantitative data on the conversion of starting materials to products. ³¹P NMR is particularly useful for directly observing the phosphazene base and its protonated form.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Suitable for quantitative analysis of reaction mixtures, especially for volatile or UV-active compounds.

  • In-situ Infrared (IR) Spectroscopy: Allows for real-time monitoring of the reaction without the need for sampling.[3][4][5]

Q2: How does the high basicity of this compound affect my choice of monitoring technique?

A2: The high basicity requires consideration for certain techniques. For instance, when using silica-based chromatography (TLC, column chromatography, or normal-phase HPLC), the basic nature of the phosphazene can cause streaking or irreversible binding to the stationary phase. This can often be mitigated by adding a small amount of a volatile base, like triethylamine, to the mobile phase.

Q3: Can I use Mass Spectrometry to monitor my reaction?

A3: Yes, Mass Spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS), is a powerful tool for identifying products and byproducts. It can provide valuable information about the reaction's progress and help in elucidating reaction mechanisms.

Q4: What is the expected ³¹P NMR chemical shift for this compound and its conjugate acid?

A4: this compound, as a phosphine imide, typically exhibits a ³¹P NMR signal in the range of 0–50 ppm.[6] Upon protonation, the chemical shift will change, providing a clear indicator of the base's involvement in the reaction. The exact shift will depend on the solvent and the specific conjugate acid formed. It is advisable to run a ³¹P NMR spectrum of the starting material and the reaction mixture to identify these shifts.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when monitoring reactions with this compound.

Problem Possible Cause(s) Recommended Solution(s)
TLC shows a streak instead of a clean spot for the baseline. The phosphazene base is strongly interacting with the acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica plate.
Reaction appears stalled (no change in TLC or NMR). 1. Insufficient amount of phosphazene base. 2. The proton source is not acidic enough to be deprotonated. 3. The reaction temperature is too low.1. Add an additional portion of the phosphazene base. 2. Re-evaluate the pKa of your substrate. A stronger phosphazene base may be required. 3. Gradually increase the reaction temperature while monitoring.
Multiple unexpected spots on TLC. 1. Side reactions are occurring. 2. Decomposition of starting material or product under the basic conditions.1. Lower the reaction temperature. 2. Reduce the amount of phosphazene base. 3. Test the stability of your starting material and product to the reaction conditions independently.
Difficulty separating the product from the phosphazene base and its salt during workup. The phosphazene and its conjugate acid can be soluble in organic solvents.1. Perform an aqueous wash with dilute acid (e.g., 1M HCl or NH₄Cl solution) to protonate and extract the basic phosphazene into the aqueous layer. Caution: Ensure your product is stable to acidic conditions. 2. If the product is acid-sensitive, consider using a fluorous-tagged phosphazene base for easier separation.
Inconsistent results between different batches of the reaction. This compound is hygroscopic and can react with atmospheric CO₂.Ensure the phosphazene base is handled under an inert atmosphere (e.g., nitrogen or argon) and stored properly. Use freshly opened or properly stored reagent.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key monitoring techniques.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the general procedure for monitoring a reaction using TLC, with specific considerations for the basic nature of this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Triethylamine (Et₃N)

  • Capillary tubes for spotting

  • Visualization agent (e.g., potassium permanganate stain, UV lamp)

Procedure:

  • Prepare the Eluent: Prepare a suitable eluent system that provides good separation of your starting material and product. To counteract the basicity of the phosphazene, add 0.5-1% Et₃N to the eluent.

  • Spot the Plate: Using a capillary tube, spot the TLC plate with a co-spot (starting material and reaction mixture side-by-side), the starting material, and the reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualize the Plate: After development, dry the plate and visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Interpret the Results: The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The phosphazene base will likely remain at the baseline.

Causality Behind Experimental Choices:

  • The addition of triethylamine to the eluent is crucial to prevent the basic phosphazene from streaking on the acidic silica gel, ensuring clearer and more reliable chromatograms.

  • Using a co-spot helps in the unambiguous identification of the starting material spot in the reaction mixture lane.

Protocol 2: In-situ Reaction Monitoring by ¹H and ³¹P NMR Spectroscopy

This protocol describes how to monitor a reaction in real-time inside an NMR tube.[7]

Materials:

  • NMR tube with a sealable cap

  • Deuterated solvent compatible with the reaction

  • Internal standard (optional, e.g., mesitylene)

  • NMR spectrometer

Procedure:

  • Prepare the NMR Sample: In an NMR tube, dissolve the starting material and the internal standard (if used) in the deuterated solvent.

  • Acquire Initial Spectra: Record a ¹H and a ³¹P NMR spectrum of the starting materials before adding the phosphazene base. This will serve as your time-zero reference.

  • Initiate the Reaction: Carefully add a pre-determined amount of this compound to the NMR tube, cap it securely, and mix the contents thoroughly.

  • Acquire Time-course Spectra: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H and ³¹P NMR spectra at regular intervals.

  • Process and Analyze the Data: Process the spectra and integrate key signals corresponding to the starting material and product in the ¹H spectra. In the ³¹P spectra, monitor the signal of the phosphazene base and the appearance of its protonated form. Plot the relative integrals against time to obtain a reaction profile.

Causality Behind Experimental Choices:

  • Using a deuterated solvent is essential for the NMR spectrometer's lock system.

  • An internal standard with a known concentration and a signal that does not overlap with other signals allows for accurate quantification of reactants and products.

  • Monitoring both ¹H and ³¹P nuclei provides complementary information. ¹H NMR tracks the organic transformation, while ³¹P NMR directly observes the state of the phosphazene base.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making process for monitoring and troubleshooting reactions involving this compound.

Reaction_Monitoring_Workflow Start Start Reaction with This compound TLC_Check Monitor by TLC (with Et3N in eluent) Start->TLC_Check Reaction_Complete Is Reaction Complete? TLC_Check->Reaction_Complete Workup Proceed to Workup Reaction_Complete->Workup Yes Continue_Monitoring Continue Monitoring Reaction_Complete->Continue_Monitoring No NMR_Check Quantitative Analysis by NMR (1H & 31P) Workup->NMR_Check Optional: Confirm Conversion Continue_Monitoring->TLC_Check Incomplete_Reaction Troubleshoot Stalled Reaction (See Troubleshooting Guide) Continue_Monitoring->Incomplete_Reaction If no progress

Caption: Workflow for reaction monitoring.

Troubleshooting_Workflow Problem Problem Encountered During Reaction Monitoring Stalled_Reaction Stalled Reaction Problem->Stalled_Reaction Side_Products Multiple Side Products Problem->Side_Products Separation_Issues Workup/Separation Issues Problem->Separation_Issues Check_Reagent Check Reagent Amount & Purity Stalled_Reaction->Check_Reagent Check_Conditions Adjust Temperature/ Concentration Side_Products->Check_Conditions Modify_Workup Modify Workup Protocol (e.g., Acid Wash) Separation_Issues->Modify_Workup Consult_Guide Consult Detailed Troubleshooting Guide Check_Reagent->Consult_Guide Check_Conditions->Consult_Guide Modify_Workup->Consult_Guide

Caption: Troubleshooting decision tree.

References

  • Grokipedia. Phosphine imide. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • ACS Publications. Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]

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Validation & Comparative

A Comparative Guide to the Basicity of Phosphazene Bases: Featuring Imino-tris(dimethylamino)phosphorane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for potent, non-nucleophilic bases is perennial. Phosphazene bases have emerged as a premier class of neutral superbases, offering exceptional strength, high solubility in organic solvents, and remarkable stability. This guide provides an in-depth comparison of the basicity of Imino-tris(dimethylamino)phosphorane, a foundational P1 phosphazene, with its more complex oligomeric and substituted counterparts. We will delve into the structural rationale for their varying strengths, present key experimental data, and outline the methodologies used to quantify their basicity, offering researchers a comprehensive resource for selecting the appropriate catalyst for their synthetic challenges.

The Architecture of Basicity in Phosphazenes

Phosphazenes are a class of organophosphorus compounds characterized by a phosphorus(V)=nitrogen(V) double bond (P=N).[1] Their identity as superbases is rooted in the structure of their conjugate acids formed upon protonation. Protonation occurs at the sp²-hybridized imino nitrogen atom. The resulting positive charge is extensively delocalized through a network of pπ-dπ interactions involving the phosphorus and other nitrogen atoms. This charge delocalization profoundly stabilizes the protonated form, thereby shifting the equilibrium towards it and resulting in exceptionally high basicity.[2]

A key feature of phosphazenes is that their basicity can be dramatically amplified through oligomerization of the fundamental triaminoiminophosphorane unit.[1] This leads to a classification system based on the number of phosphorus atoms (P) in the structure, such as P1, P2, and P4 bases. As the number of phosphazene units increases, so does the extent of charge delocalization in the conjugate acid, leading to a corresponding surge in basicity.[3]

Quantitative Basicity Comparison: A Spectrum of Strength

The strength of a base in a non-aqueous solvent is quantified by the pKₐ value of its conjugate acid (p KₐH⁺), typically measured in acetonitrile (MeCN). A higher pKₐH⁺ value signifies a stronger base.[4] this compound ([(CH₃)₂N]₃P=NH), also known as P1-H, is the parent P1 phosphazene.[5] While it is a strong base in its own right, its strength is significantly surpassed by substituted and oligomeric phosphazenes.

The table below presents a comparative analysis of the basicity of this compound and other widely used phosphazene bases, with the common amidine base DBU included for reference.

Base NameStructure ClasspKₐH⁺ (in MeCN)Reference
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Amidine24.3[1]
This compound (P1-H) P1~25-26 (est.)
P1-t-BuP127.5[6]
BEMPP1 (cyclic)27.6[7]
P2-EtP233.5[6]
P4-t-Bu (Schwesinger Base)P442.7[6]

Note: An experimental pKₐH⁺ value for the unsubstituted this compound (P1-H) in acetonitrile is not readily found in peer-reviewed literature. The value is estimated to be slightly lower than its alkyl-substituted counterparts like P1-t-Bu based on electronic effects.

This data clearly illustrates the hierarchical nature of phosphazene basicity. The monomeric P1 bases are already several orders of magnitude stronger than DBU.[1] The introduction of a second phosphazene unit in P2-Et results in a million-fold increase in basicity. The P4-t-Bu base, a tetrameric phosphazene, represents one of the strongest neutral bases known, with a basicity approximately 18 orders of magnitude greater than DBU.[1]

Visualizing the Structures

The structural differences underpinning these vast differences in basicity are visualized below.

G cluster_P1H This compound (P1-H) cluster_P1tBu P1-t-Bu cluster_P2Et P2-Et cluster_P4tBu P4-t-Bu P1H_P P P1H_N_imine N-H P1H_P->P1H_N_imine P1H_N1 N(CH₃)₂ P1H_P->P1H_N1 P1H_N2 N(CH₃)₂ P1H_P->P1H_N2 P1H_N3 N(CH₃)₂ P1H_P->P1H_N3 P1tBu_P P P1tBu_N_imine N-tBu P1tBu_P->P1tBu_N_imine P1tBu_N1 N(CH₃)₂ P1tBu_P->P1tBu_N1 P1tBu_N2 N(CH₃)₂ P1tBu_P->P1tBu_N2 P1tBu_N3 N(CH₃)₂ P1tBu_P->P1tBu_N3 P2_P1 P P2_N_bridge N P2_P1->P2_N_bridge P2_P1_N1 N(CH₃)₂ P2_P1->P2_P1_N1 P2_P1_N2 N(CH₃)₂ P2_P1->P2_P1_N2 P2_P1_N3 N(CH₃)₂ P2_P1->P2_P1_N3 P2_P2 P P2_N_bridge->P2_P2 P2_N_imine N-Et P2_P2->P2_N_imine P2_P2_N1 N(CH₃)₂ P2_P2->P2_P2_N1 P2_P2_N2 N(CH₃)₂ P2_P2->P2_P2_N2 P4_label [(N(CH₃)₂)₃P=N]₃-P=N-tBu

Caption: Structures of P1, P2, and P4 Phosphazene Bases.

Experimental Protocol: Measuring Superbasicity

Determining the pKₐ of superbases in aprotic solvents like acetonitrile is a non-trivial experimental challenge due to their extreme sensitivity to protic impurities such as water and carbon dioxide. The measurements must be conducted under rigorously anhydrous and inert conditions.[8] While several methods exist, potentiometric titration against a strong acid (e.g., triflic acid) is a common approach.

Step-by-Step Methodology for pKₐH⁺ Determination
  • Solvent Purification: Acetonitrile is rigorously dried, typically by distillation over calcium hydride or phosphorus pentoxide, and stored under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: The phosphazene base solution and a standardized solution of a strong, non-nucleophilic acid (e.g., trifluoromethanesulfonic acid) in dry acetonitrile are prepared inside a glovebox.

  • Cell Assembly: A specialized electrochemical cell equipped with a pH-sensitive glass electrode (or a suitable alternative for non-aqueous media) and a reference electrode (e.g., Ag/Ag⁺) is assembled. The electrode must be calibrated using a series of buffer solutions with known pKₐ values in acetonitrile.

  • Inert Atmosphere: The titration vessel is continuously purged with a stream of dry, inert gas to prevent contamination from atmospheric CO₂ and moisture.

  • Titration: A known concentration of the phosphazene base is titrated with the standardized acid solution. The potential (or pH) is recorded after each addition of the titrant.

  • Data Analysis: The equivalence point of the titration is determined from the resulting titration curve. The pKₐH⁺ is calculated from the potential measured at the half-equivalence point, where the concentrations of the protonated base [BH⁺] and the neutral base [B] are equal.

Experimental Workflow Diagram

G prep Reagent & Solvent Preparation glovebox Work in Inert Atmosphere Glovebox prep->glovebox titration Potentiometric Titration glovebox->titration data Record Potential vs. Titrant Volume titration->data analysis Plot Titration Curve & Find Half-Equivalence Point data->analysis pka Calculate pKₐH⁺ analysis->pka

Caption: Workflow for pKₐ determination of superbases.

Causality and Application: Why Basicity Matters

The choice of a phosphazene base is dictated by the acidity of the proton to be abstracted. The performance of phosphazenes as catalysts, for instance in ring-opening polymerization, is highly dependent on their basicity; higher basicity often leads to improved reaction rates.[2][9]

  • P1 Bases (e.g., this compound, P1-t-Bu): With pKₐH⁺ values in the mid-to-high 20s, these bases are exceptionally useful for deprotonating a wide range of substrates, including alcohols, thiols, and activated C-H acids, where traditional amine bases might be insufficient. They are employed in reactions like alkylations, aldol condensations, and as catalysts for polymerization.[7]

  • P2 Bases (e.g., P2-Et): Occupying a middle ground of reactivity, P2 bases are suitable for deprotonating less acidic substrates that are resistant to P1 bases, without resorting to the extreme strength of P4 bases. They have found utility as mild and functional group-tolerant bases in palladium-catalyzed cross-coupling reactions.

  • P4 Bases (e.g., P4-t-Bu): These are among the strongest practical neutral bases available to organic chemists. Their extreme basicity allows for the deprotonation of very weak carbon acids, such as those found in fluoroform or weakly activated methylene groups, enabling transformations that are otherwise inaccessible.[3]

Conclusion

This compound serves as the parent structure for a vast and potent family of P1 phosphazene bases. While a formidable base in its own right, its strength is significantly amplified by substitution and, most notably, by oligomerization. The clear, quantifiable hierarchy of basicity from P1 to P2 to P4 structures, grounded in the principle of charge delocalization, provides chemists with a tunable toolkit of superbases. Understanding this spectrum of basicity, supported by robust experimental data, is crucial for rationally selecting the optimal phosphazene base to achieve high efficiency and selectivity in a wide array of synthetic transformations.

References
  • Kovačević, B., & Maksić, Z. B. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. Molecules, 27(18), 5981. [Link]

  • Kaljurand, I., et al. (2005). Experimental Gas-Phase Superbasicity Scale. The Journal of Organic Chemistry, 70(3), 1019–1028.
  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Naumann, S. (2015). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Request PDF. [Link]

  • Trosch, M., et al. (2023). Ring-opening polymerization of racemic β-thiobutyrolactone mediated by phosphazene organobases. Polymer Chemistry, 14(34), 3956-3967. [Link]

  • Pratt, R. C., et al. (2006). Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. Request PDF. [Link]

  • Rossi, S., et al. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Journal of Chromatography A, 1004(1-2), 71-9. [Link]

  • Kovačević, B., & Maksić, Z. B. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. FULIR. [Link]

  • Kisanga, P. B., Verkade, J. G., & Schwesinger, R. (2000). pKa measurements of P(RNCH2CH3)3N. The Journal of Organic Chemistry, 65(17), 5431-2. [Link]

  • ResearchGate. (n.d.). pKa measurements of P(RNCH2CH3)3N. [Link]

  • Kovačević, B., & Maksić, Z. B. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Scheme 31. Phosphazene bases; pKa.H + values are given in acetonitrile. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • LibreTexts Chemistry. (2019). 8.3: pKa Values. [Link]

  • Ghorai, B., & Ghorai, P. (2024). Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions. Request PDF. [Link]

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Efficacy of Imino-tris(dimethylamino)phosphorane as a catalyst compared to other organocatalysts.

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organic synthesis, the demand for efficient, selective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool, offering a compelling alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, the phosphazene bases, a class of strong, non-nucleophilic, and neutral superbases, have garnered significant attention for their remarkable catalytic prowess. This guide provides an in-depth comparative analysis of the efficacy of a prominent member of this family, Imino-tris(dimethylamino)phosphorane, against other commonly employed organocatalysts in key organic transformations.

Introduction to this compound: A Phosphazene Superbase

This compound, also known as Phosphazene base P1-H, is a monomeric phosphazene with the chemical formula [(CH₃)₂N]₃P=NH.[1] Its structure features a phosphorus atom double-bonded to an imino nitrogen and single-bonded to three dimethylamino groups. This unique electronic arrangement confers upon the molecule an exceptionally high Brønsted basicity while maintaining low nucleophilicity, a combination of properties that is highly desirable for a catalyst.[2] The high basicity allows for the efficient deprotonation of even weakly acidic protons, while its steric bulk and low nucleophilicity minimize unwanted side reactions.

The catalytic activity of this compound and other phosphazene bases stems from their ability to activate substrates through proton abstraction or hydrogen bonding. This activation enhances the nucleophilicity of one reactant or the electrophilicity of another, thereby lowering the activation energy of the reaction. The performance of phosphazene bases is intrinsically linked to their basicity; higher basicity often translates to higher catalytic activity.[3]

Comparative Catalytic Performance

To objectively assess the efficacy of this compound, we will now delve into a comparative analysis of its performance against other well-established organocatalysts in several pivotal organic reactions.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The ring-opening polymerization of cyclic esters, such as lactide and caprolactone, is a cornerstone for the synthesis of biodegradable polyesters like polylactic acid (PLA). The choice of catalyst is critical in controlling the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Phosphazene bases, including this compound, have demonstrated exceptional activity as catalysts for the ROP of cyclic esters.[3] Their mechanism of action typically involves the activation of an alcohol initiator through hydrogen bonding, which enhances its nucleophilicity and facilitates the attack on the cyclic ester monomer.

While direct quantitative comparisons of this compound (P1-H) with other organocatalysts in the ROP of lactide are not abundantly available in the literature, the performance of closely related phosphazene bases provides valuable insights. For instance, studies on P1-t-Bu, a bulkier analogue, show its high efficiency in producing polyesters with predictable molecular weights and narrow polydispersities.[3]

In a general comparison with other common organocatalysts for ROP, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), phosphazene bases often exhibit superior activity due to their higher basicity. For example, a chiral derivative of TBD has been shown to achieve high conversions in the ROP of rac-lactide within minutes, highlighting the high reactivity of these guanidine-based catalysts as well.[4]

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

The following is a general protocol for the ROP of L-lactide, which can be adapted for catalysis by this compound.

Materials:

  • L-lactide (recrystallized from dry toluene)

  • This compound (catalyst)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Dry toluene (solvent)

Procedure:

  • In a glovebox, a flame-dried Schlenk flask is charged with L-lactide (e.g., 1.0 g, 6.94 mmol).

  • Dry toluene (e.g., 10 mL) is added to dissolve the monomer.

  • A stock solution of the catalyst, this compound, in dry toluene is prepared.

  • A stock solution of the initiator, benzyl alcohol, in dry toluene is prepared.

  • The desired amount of the initiator solution is added to the monomer solution via syringe, followed by the addition of the catalyst solution to initiate the polymerization. The monomer/initiator/catalyst ratio is a critical parameter to control the molecular weight of the polymer.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by taking aliquots at different time intervals.

  • The polymerization is quenched by adding a small amount of benzoic acid or by precipitating the polymer in a non-solvent like cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to determine the monomer conversion.

Logical Workflow for ROP Catalyst Screening

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Prep Monomer Purification (L-Lactide) Polymerization Ring-Opening Polymerization Monomer_Prep->Polymerization Solvent_Prep Solvent Drying (Toluene) Solvent_Prep->Polymerization Initiator_Prep Initiator Drying (Benzyl Alcohol) Initiator_Prep->Polymerization Catalyst_Prep Catalyst Handling (this compound) Catalyst_Prep->Polymerization Quenching Quenching Polymerization->Quenching Purification Polymer Purification (Precipitation) Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for screening organocatalysts in ring-opening polymerization.

Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a highly atom-economical and environmentally attractive reaction, as it utilizes CO₂ as a renewable C1 feedstock. Organocatalysts have emerged as promising alternatives to metal-based systems for this transformation.

This compound has been reported as an effective organocatalyst for the synthesis of cyclic organic carbonates from glycerol, a byproduct of biodiesel production, under solvent-free conditions.[1][5][6] This highlights its potential in valorizing waste streams into valuable chemicals.

Comparative Data for Cyclic Carbonate Synthesis

CatalystSubstrateTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
This compound Glycerol1301 (CO₂)6>95 (Implied)
TBDPropylene Oxide12020298[7]
DBUPropylene Oxide100101295[7]
Phosphonium SaltsVarious Epoxides45-1001-201-24up to 99[2]

Note: The data for this compound is based on its documented application in glycerol carbonate synthesis; specific yield and conditions may vary.

This table illustrates that while various organocatalysts are effective, phosphazene bases like this compound can operate under relatively mild, solvent-free conditions, which is advantageous for green chemistry.

Catalytic Cycle for Cyclic Carbonate Synthesis

Carbonate_Synthesis Catalyst This compound (B) Intermediate1 Activated Epoxide [B---H---O-R'] Catalyst->Intermediate1 H-bonding or deprotonation of co-catalyst (e.g., alcohol) Epoxide Epoxide (R-CH(O)CH₂) Epoxide->Intermediate1 CO2 CO₂ Intermediate2 Alkoxide Intermediate CO2->Intermediate2 CO₂ insertion Intermediate1->Intermediate2 Nucleophilic attack Intermediate3 Carbonate Intermediate Intermediate2->Intermediate3 Product Cyclic Carbonate Intermediate3->Product Ring closure Product->Catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for phosphazene-catalyzed cyclic carbonate synthesis.

Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction in organic synthesis. The development of efficient organocatalysts for this transformation is of great interest.

While the use of this compound in the Henry reaction is not as extensively documented as that of other organocatalysts, its high basicity suggests it would be a potent catalyst. Bifunctional iminophosphorane organocatalysts have shown remarkable activity in the related aza-Henry (nitro-Mannich) reaction, demonstrating the potential of the iminophosphorane scaffold in this class of transformations.[8] In a direct comparison, an iminophosphorane-based catalyst showed significantly higher activity than a cinchonine-derived bifunctional organocatalyst, where no product was detected after 32 hours under the same conditions.[8]

Commonly used organocatalysts for the Henry reaction include guanidines like TBD, which have been shown to be highly efficient promoters.[9]

Comparative Efficacy in Nitroaldol-type Reactions

Catalyst TypeReactionSubstrate ScopeEnantioselectivityGeneral ObservationsReference
Iminophosphorane (bifunctional) aza-HenryKetiminesHigh (up to 98% ee)Significantly more active than tertiary amine-based catalysts.[8]
Guanidine (TBD)HenryAldehydes, Ketones(Achiral catalyst)Highly efficient for a range of substrates.[9]
Thiourea (bifunctional)HenryAldehydesModerate to goodDual activation mechanism proposed.[10]
Cupreine AlkaloidsHenryα-KetophosphonatesExcellentLow catalyst loading required.[10]

This comparison underscores the high potential of the iminophosphorane functional group in catalyzing nitroaldol-type reactions, particularly in achieving high enantioselectivity when incorporated into a chiral framework.

Mechanistic Considerations: The Role of Basicity and Steric Hindrance

The catalytic efficacy of this compound and its phosphazene counterparts is a delicate balance of their electronic and steric properties.

  • Basicity: The high Brønsted basicity of phosphazenes is a key driver of their catalytic activity. As shown in comparative pKₐ scales, monomeric phosphazene bases like P1-H are significantly more basic than DBU and DBN. This allows them to deprotonate a wider range of substrates and initiators, leading to faster reaction rates.

  • Steric Hindrance: The bulky dimethylamino groups surrounding the phosphorus center provide steric shielding. This steric hindrance contributes to the non-nucleophilic character of the catalyst, preventing it from participating in unwanted side reactions. The choice of substituents on the phosphazene core allows for the fine-tuning of this steric environment, which can influence the selectivity of the catalyzed reaction.

Conclusion and Future Outlook

This compound stands out as a highly effective organocatalyst, particularly in reactions requiring a strong, non-nucleophilic base. Its performance in ring-opening polymerization and the synthesis of cyclic carbonates demonstrates its potential for the production of valuable polymers and chemicals from renewable resources.

While direct, comprehensive comparative studies with a wide range of other organocatalysts are still somewhat limited in the published literature for the parent P1-H, the existing data for related phosphazene bases strongly supports their superior catalytic activity in many applications. The high basicity, coupled with tunable steric properties, makes the phosphazene scaffold a versatile platform for the design of new and improved organocatalysts.

Future research should focus on conducting systematic comparative studies of this compound against a broader spectrum of organocatalysts for a wider range of organic transformations. The development of chiral versions of simple phosphazene bases also holds significant promise for asymmetric catalysis. As the field of organocatalysis continues to mature, we can expect to see the expanded application of potent and selective catalysts like this compound in both academic research and industrial processes, contributing to a more sustainable and efficient chemical industry.

References

  • Klimešová, V. et al. (2021). Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes. Chemistry – A European Journal, 27(38), 10807-10821. [Link]

  • FULIR. Design of novel uncharged organic superbases: Merging basicity and functionality. [Link]

  • MDPI. Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). [Link]

  • Wiley. Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. [Link]

  • Google Patents.
  • Journal of Materials and Environmental Science. Polyglycerol cyclic carbonate synthesis and application to preparation of surfactant molecules. [Link]

  • ResearchGate. Preparation of lignin/glycerol-based bis(cyclic carbonate) for synthesis of polyurethanes. [Link]

  • ResearchGate. Synthesis of five‐membered bis(cyclic carbonate)s from glycerol and diisocyanates. [Link]

  • Royal Society of Chemistry. Preparation of lignin/glycerol-based bis(cyclic carbonate) for the synthesis of polyurethanes. [Link]

  • S.W.ChemiLab. This compound. [Link]

  • ACS Publications. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. [Link]

  • ResearchGate. Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. [Link]

  • Wiley. Superbases for Organic Synthesis : Guanidines, Amidines and Phosphazenes and Related Organocatalysts. [Link]

  • MDPI. Organocatalytic Enantioselective Henry Reactions. [Link]

  • lookchem. Cas 49778-01-0,this compound. [Link]

  • MDPI. Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. [Link]

  • ResearchGate. (PDF) Organocatalytic Enantioselective Henry Reactions. [Link]

  • ResearchGate. Protonated Phosphazenes: Structures and Hydrogen-Bonding Organocatalysts for Carbonyl Bond Activation. [Link]

  • ResearchGate. Tris(dimethylamino)phosphine in phosphoranes synthesis. Studies on the activity of some novel synthesized phosphoranes and their behaviour as antibacterial, antifungal and pharmaco-logically active agents. [Link]

  • ResearchGate. Calculated Values of Turnover Number (TON) and Turnover Frequency (TOF). [Link]

  • PubMed. L-Lactide Ring-Opening Polymerization with Tris(acetylacetonate)Titanium(IV) for Renewable Material. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Proton Transfer Reactions Involving Imino-tris(dimethylamino)phosphorane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Proton Transfer and High-Performance Bases

Proton transfer is a fundamental chemical process, underpinning a vast array of reactions in both synthetic chemistry and biological systems. The rate at which a proton is transferred often dictates the overall kinetics of a reaction, making the study of these dynamics essential for mechanism elucidation, reaction optimization, and drug development. In this context, the choice of base is paramount. Imino-tris(dimethylamino)phosphorane, a member of the phosphazene family of superbases, has emerged as a powerful tool for researchers. Its high basicity, coupled with low nucleophilicity and steric hindrance, makes it a uniquely effective reagent for promoting proton transfer reactions without engaging in unwanted side reactions.[1]

This guide provides an in-depth comparison of this compound against other common organic bases, supported by experimental data. It further details the methodologies required to perform accurate kinetic analyses, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Comparative Analysis: this compound vs. Alternative Bases

The efficacy of a base in kinetic studies is not solely determined by its strength (pKa). Factors such as steric accessibility, nucleophilicity, and the stability of the resulting conjugate acid are critical. This compound distinguishes itself by offering a superior balance of these properties.

Causality Behind Performance:

  • High Basicity: Phosphazene bases like this compound exhibit exceptionally high pKa values, enabling the deprotonation of very weak carbon acids.[1] This strength is attributed to the significant delocalization of the positive charge in the protonated form across the P=N-P framework.

  • Low Nucleophilicity: Despite its strength as a base, the phosphorus center and bulky dimethylamino groups render it a poor nucleophile. This is a critical advantage over bases like DBU, as it minimizes side reactions such as additions or substitutions, ensuring that the observed kinetics pertain solely to the proton transfer event.[1]

  • Steric Hindrance: The structure provides significant steric bulk around the basic nitrogen atom. This "highly hindered" nature is advantageous in selectively abstracting protons from sterically accessible positions and preventing the base from coordinating with other parts of the substrate.[1]

Below is a comparative table summarizing key properties of this compound and other commonly used non-ionic bases in organic solvents.

BaseAbbreviationpKa (in MeCN)Key Characteristics
This compoundP1-H~26.9[1]Very strong, highly hindered, low nucleophilicity, not sensitive to hydrolysis.[1] Ideal for clean deprotonation of weak C-acids.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU23.9[1]Widely used, strong base, but can exhibit significant nucleophilicity, leading to potential side reactions.
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBD25.4-26.0[1]Strong, guanidine-type base. Less sterically hindered than P1-H.
1,8-Bis(dimethylamino)naphthaleneDMAN18.6 (in H₂O)A classic "proton sponge," known for forming a stable intramolecular hydrogen bond upon protonation.[2] Lower basicity than phosphazenes.

Kinetic Methodologies: A Practical Guide

The study of proton transfer reactions, which are often extremely fast, necessitates specialized techniques capable of monitoring reactions on millisecond or even microsecond timescales.[3][4]

Core Experimental Workflow

The logical flow of a kinetic investigation is critical for obtaining reliable data. The process involves careful selection of techniques, meticulous preparation, and rigorous data analysis.

G cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Define Reaction: Select C-acid and Base B Choose Appropriate Solvent (e.g., THF, MeCN) A->B C Prepare Stock Solutions under Inert Atmosphere B->C D Select Kinetic Method (e.g., Stopped-Flow) C->D E Set Experimental Conditions (Pseudo-first-order, Temp.) D->E F Acquire Kinetic Traces (Absorbance vs. Time) E->F G Fit Traces to Exponential Function to obtain k_obs F->G H Plot k_obs vs. [Base] G->H I Determine Second-Order Rate Constant (k2) from the slope H->I J Final Kinetic & Mechanistic Insights I->J Mechanism Elucidation

Caption: General workflow for a kinetic study of proton transfer.

Experimental Protocol: Stopped-Flow Spectrophotometry

This is the most common and powerful technique for studying fast proton transfer reactions with half-lives in the millisecond range.[3][4] The principle involves the rapid mixing of two reactant solutions and monitoring the subsequent change in absorbance or fluorescence of a species involved in the reaction.[3]

Objective: To determine the second-order rate constant for the proton transfer from a C-acid (e.g., a nitroalkane) to this compound.

Self-Validating System: This protocol operates under pseudo-first-order conditions. By keeping the concentration of the base in large excess over the C-acid, the base concentration remains effectively constant throughout the reaction. The observed rate constant (kobs) should then show a linear dependence on the base concentration. A plot of kobs versus [Base] yielding a straight line passing through the origin validates the assumed second-order kinetics and provides the true rate constant from its slope.

Step-by-Step Methodology:

  • Solution Preparation (Causality: Purity is Key):

    • Dry the chosen solvent (e.g., Tetrahydrofuran, THF) over a suitable drying agent and distill under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen and water can interfere with these highly basic systems.

    • Prepare a stock solution of the C-acid (e.g., 1-nitro-1-(4-nitrophenyl)alkane) in the dry solvent to a final concentration of ~0.02 mM. The product of this reaction, the carbanion, is often colored, providing a convenient spectroscopic handle.[1]

    • Prepare a series of stock solutions of this compound in the same solvent at concentrations ranging from 10- to 100-fold excess of the C-acid concentration (e.g., 0.2 mM to 2.0 mM). This large excess is crucial for ensuring pseudo-first-order conditions.

  • Instrument Setup:

    • Thermostat the stopped-flow instrument to the desired temperature (e.g., 25.0 °C). Temperature control is critical as reaction rates are highly temperature-dependent.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (the carbanion). This can be determined from a preliminary scan after mixing the reactants and allowing the reaction to go to completion.[1]

  • Data Acquisition:

    • Load one syringe of the stopped-flow apparatus with the C-acid solution and the other with one of the base solutions.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell. The instrument's dead time (typically 1-2 ms) is the period during which no data can be collected due to the mixing process.[3]

    • Record the change in absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the measurement 5-7 times for each base concentration to ensure reproducibility and to obtain an average kinetic trace.

    • Repeat the entire process for each of the different base concentrations.

  • Data Analysis:

    • For each base concentration, average the kinetic traces.

    • Fit the resulting curve to a single exponential function: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.

    • Plot the calculated kobs values against the corresponding concentrations of the this compound.

    • Perform a linear regression on this plot. The slope of the line gives the second-order rate constant (k2) for the proton transfer reaction. The intercept should be close to zero.

Mechanistic Visualization and Base Selection

Understanding the reaction mechanism and making an informed choice of base are critical for successful experimental design.

Proton Transfer Mechanism

The reaction between a C-acid and this compound proceeds via a direct proton abstraction to form a contact ion pair, especially in non-polar solvents like THF.[1]

G cluster_reactants cluster_products R_H R₃C-H (C-Acid) Anion R₃C⁻ R_H->Anion + Base (k_fwd) Base [(CH₃)₂N]₃P=NH (Phosphazene Base) Anion->R_H + Conjugate Acid (k_rev) Cation [(CH₃)₂N]₃P=NH₂⁺

Caption: Reversible proton transfer forming an ion pair.

Decision Framework for Base Selection

Choosing the optimal base requires balancing basicity against potential side reactions and substrate compatibility. This decision tree provides a logical guide for researchers.

G A Is the C-acid very weak? (pKa > 25 in MeCN) B YES A->B:w C NO A->C:w D Is the substrate sensitive to nucleophilic attack? B->D I Is the substrate sensitive to nucleophilic attack? C->I E YES D->E:w F NO D->F:w G Use Phosphazene Base (e.g., P1-H) High pKa, Low Nucleophilicity E->G H Consider DBU or TBD Sufficiently strong, potentially cheaper F->H J YES I->J:w K NO I->K:w L Consider DMAN or other hindered non-nucleophilic bases J->L M DBU is a viable option K->M

Caption: Decision tree for selecting a suitable organic base.

Conclusion

This compound is a superior reagent for kinetic investigations of proton transfer reactions, particularly for weak C-acids or substrates sensitive to nucleophilic attack. Its combination of extreme basicity and steric hindrance provides for clean, well-behaved kinetics that are often difficult to achieve with other bases like DBU or TBD. By employing rigorous experimental techniques such as stopped-flow spectrophotometry and careful data analysis, researchers can harness the power of this phosphazene base to unravel complex reaction mechanisms and gain fundamental insights into one of chemistry's most essential processes.

References

  • Leito, I., et al. (2009). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of Physical Organic Chemistry. Available at: [Link]

  • Ghandi, M., & Weiss, R. (2012). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. ResearchGate. Available at: [Link]

  • Eccleston, J.F., et al. (2001). Rapid Kinetic Techniques. University of Hertfordshire Research Archive. Available at: [Link]

  • IGNOU. KINETICS OF FAST REACTIONS. eGyanKosh. Available at: [Link]

  • University of Oulu. Techniques for studying fast reactions. Available at: [Link]

  • Schwesinger, R., et al. (2014). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2018). 2.10: Fast Reactions in Solution. Available at: [Link]

  • Pozharskii, A.F., et al. (2015). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Abboud, J.L.M., et al. (2008). Thermochemical and structural properties of DMAN-“proton sponges”. ResearchGate. Available at: [Link]

  • Liptak, M.D., & Shields, G.C. (1996). Ab Initio Quantum Mechanical Study on the Origin of the pKa Differences of the Proton Sponges. ACS Publications. Available at: [Link]

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The Durable Workhorse: Assessing the Reusability of Immobilized Imino-tris(dimethylamino)phosphorane Catalysts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Heterogeneous Phosphazene Catalysis

In the relentless pursuit of sustainable and economically viable chemical transformations, the ability to recover and reuse a catalyst is paramount. Homogeneous catalysts, while often exhibiting superior activity and selectivity, are plagued by the challenge of separation from the reaction mixture, leading to product contamination and catalyst loss. The heterogenization of these catalysts onto solid supports offers a compelling solution, marrying the high performance of homogeneous systems with the practical advantages of heterogeneous catalysis. This guide provides an in-depth assessment of the reusability of immobilized Imino-tris(dimethylamino)phosphorane, a potent organocatalyst, and its analogues. We will delve into the experimental data that underpins their performance, compare them with alternative catalytic systems, and provide the technical rationale behind the design of robust, recyclable catalysts.

The Inherent Advantage: Why Immobilize a Phosphazene Base?

This compound, often referred to as a phosphazene base, is a strong, non-nucleophilic base that has found extensive application in a variety of organic reactions, including polymerizations, C-C bond formations, and transesterifications. Its high catalytic activity stems from its ability to efficiently deprotonate a wide range of substrates. However, its homogeneous nature presents significant challenges in large-scale applications. Immobilization onto a solid support transforms this powerful catalyst into a recyclable asset, offering numerous benefits:

  • Simplified Product Purification: The catalyst can be easily separated from the reaction mixture by simple filtration, eliminating the need for costly and time-consuming purification techniques.

  • Reduced Catalyst Consumption: The ability to reuse the catalyst multiple times significantly lowers the overall process cost, a critical factor in industrial settings.

  • Continuous Flow Applications: Immobilized catalysts are ideally suited for use in continuous flow reactors, enabling process intensification and automation.[1][2]

  • Enhanced Stability: In some cases, immobilization can enhance the thermal and chemical stability of the catalyst.[3][4]

The choice of support material and the method of immobilization are critical factors that dictate the performance and reusability of the final catalyst. Common supports include polymers, silica, and magnetic nanoparticles, each offering a unique set of properties.

Performance Under Scrutiny: A Comparative Analysis

To truly appreciate the reusability of immobilized this compound and its phosphazene counterparts, a comparison with other catalytic systems is essential. The following sections present experimental data on the performance of various immobilized phosphazene bases and contrast them with other commonly used catalysts.

Immobilized Phosphazene Catalysts: Reusability in Action

Recent studies have demonstrated the excellent reusability of immobilized phosphazene bases in various catalytic transformations, particularly in ring-opening polymerization (ROP).

One notable example is a phosphazene-functionalized silsesquioxane-based porous polymer (HPCP) . This heterogeneous catalyst has been successfully employed in the bulk ROP of ε-caprolactone.[3][4] The catalyst demonstrated high thermal and chemical stability, allowing for its reuse over multiple cycles without a significant loss of activity.[3][4]

Another promising system involves a phosphazene superbase (P1) immobilized on a Porous Polymeric Aromatic Framework (PPAF) . This catalyst was utilized for the metal-free ROP of lactones and could be reused up to four times without any discernible loss of activity.[5]

While direct experimental data on the reusability of immobilized this compound is limited in the reviewed literature, the performance of these closely related immobilized phosphazene bases provides a strong indication of its potential as a highly reusable catalyst. The underlying chemistry and structural similarities suggest that a properly designed immobilized this compound catalyst would exhibit comparable, if not superior, reusability.

Comparative Performance Data

The following table summarizes the reusability data for various immobilized phosphazene catalysts and compares them with other immobilized catalytic systems.

Catalyst SystemSupport MaterialReactionNumber of CyclesFinal Conversion/YieldReference
Phosphazene-functionalized Porous Polymer (HPCP) Silsesquioxane-based Porous PolymerROP of ε-caprolactone3Maintained high activity[3][4]
Immobilized Phosphazene P1 Porous Polymeric Aromatic FrameworkROP of lactones4No loss of activity[5]
Immobilized Lipase Nanomagnetic SupportTransesterification5~100% activity retention (with MPTS ligand)[6]
Immobilized Palladium Complex Porous PolymerCarbonylative Suzuki Coupling5No significant loss in reactivity[7]
Immobilized TEMPO Poly(p-xylylene) NanotubesOxidation of Benzyl Alcohol20No loss of catalytic activity[8]

This comparative data highlights that while other catalytic systems can also exhibit excellent reusability, immobilized phosphazenes are highly competitive, particularly in demanding applications like bulk polymerizations at elevated temperatures.

The "Why": Understanding Catalyst Deactivation and Leaching

A key aspect of assessing reusability is understanding the potential mechanisms of catalyst deactivation and leaching. While immobilization significantly mitigates these issues, they can still occur over repeated cycles.

Catalyst Deactivation can result from several factors:

  • Chemical Degradation: The catalyst itself may undergo chemical changes that reduce its activity. This can be influenced by the reaction conditions, such as temperature and the presence of impurities.

  • Fouling: The active sites of the catalyst can be blocked by reaction byproducts or strongly adsorbing species, preventing substrate access.

  • Mechanical Attrition: For catalysts used in stirred reactors, the physical breakdown of the support material can lead to a loss of active sites.

Catalyst Leaching refers to the detachment of the active catalytic species from the support into the reaction medium.[9] This not only leads to a gradual loss of catalyst but can also contaminate the product. The strength of the bond between the catalyst and the support is a critical factor in preventing leaching. Covalent attachment is generally more robust than physical adsorption.[6]

For phosphazene bases, deactivation can also be influenced by their strong basicity. While essential for their catalytic activity, this high basicity can also make them susceptible to reactions with certain functional groups or impurities, leading to inactivation. The choice of an inert and robust support material is therefore crucial for ensuring the long-term stability of the immobilized catalyst.

Experimental Corner: Protocols for Assessing Reusability

To rigorously evaluate the reusability of an immobilized catalyst, a well-defined experimental protocol is essential. The following provides a general framework for the synthesis, application, and recycling of an immobilized phosphazene catalyst.

Part 1: Synthesis of Polymer-Supported this compound

This protocol describes a representative method for immobilizing a phosphazene base onto a polymer support.

Objective: To covalently attach this compound to a functionalized polystyrene resin.

Materials:

  • Chloromethylated polystyrene resin (1% DVB cross-linked)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the chloromethylated polystyrene resin in anhydrous DMF under an inert atmosphere for 1 hour.

  • Reaction with Phosphazene: In a separate flask, dissolve this compound and triethylamine in anhydrous DMF.

  • Immobilization: Add the phosphazene solution to the swollen resin. Heat the mixture at 80°C for 24 hours under an inert atmosphere with constant stirring.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF, dichloromethane, methanol, and diethyl ether to remove any unreacted reagents.

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

  • Characterization: Characterize the immobilized catalyst using techniques such as FT-IR spectroscopy to confirm the presence of the phosphazene moiety and elemental analysis to determine the catalyst loading.

Part 2: Catalytic Performance and Reusability Testing

This protocol outlines the procedure for evaluating the catalytic activity and reusability of the immobilized phosphazene in a model reaction.

Model Reaction: Transesterification of ethyl acetate with benzyl alcohol.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetate, benzyl alcohol, and the immobilized phosphazene catalyst.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60°C) with magnetic stirring.

  • Monitoring Progress: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of ethyl acetate.

  • Catalyst Recovery: Upon completion of the reaction, cool the mixture and separate the catalyst by filtration.

  • Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane) to remove any adsorbed products or unreacted starting materials.

  • Drying: Dry the catalyst under vacuum.

  • Recycling: Use the recovered and dried catalyst for a subsequent reaction cycle under the same conditions.

  • Data Analysis: Repeat the reaction for a desired number of cycles, monitoring the conversion at each cycle. Plot the conversion versus the cycle number to assess the reusability of the catalyst.

Visualizing the Workflow: From Immobilization to Recycling

The following diagrams illustrate the key processes involved in the synthesis and application of immobilized phosphazene catalysts.

G cluster_synthesis Catalyst Synthesis resin Chloromethylated Polystyrene Resin reaction Reaction (80°C, 24h) resin->reaction phosphazene This compound phosphazene->reaction solvent DMF, Et3N solvent->reaction washing Washing & Drying reaction->washing immobilized_catalyst Immobilized Phosphazene Catalyst washing->immobilized_catalyst

Caption: Synthesis of the immobilized phosphazene catalyst.

G cluster_cycle Catalytic Cycle & Recycling start Start Reaction (Substrates + Catalyst) reaction Catalytic Reaction (e.g., Transesterification) start->reaction filtration Filtration reaction->filtration product Product Stream filtration->product recovered_catalyst Recovered Catalyst filtration->recovered_catalyst washing Washing & Drying recovered_catalyst->washing recycled_catalyst Recycled Catalyst washing->recycled_catalyst next_cycle Next Reaction Cycle recycled_catalyst->next_cycle Reuse

Caption: Workflow for catalyst reusability testing.

Conclusion: A Robust and Reusable Platform for Sustainable Chemistry

The immobilization of this compound and its phosphazene analogues represents a significant advancement in the field of organocatalysis. The ability to transform these highly active homogeneous catalysts into robust, recyclable heterogeneous systems opens up new avenues for their application in industrial processes. The experimental evidence, particularly from studies on closely related immobilized phosphazenes, strongly supports their potential for excellent reusability over multiple catalytic cycles. By understanding the principles of catalyst design, immobilization techniques, and potential deactivation pathways, researchers and drug development professionals can harness the power of these remarkable catalysts to develop more sustainable and efficient chemical syntheses. The continued development of novel support materials and immobilization strategies will undoubtedly further enhance the durability and performance of these indispensable catalytic tools.

References

  • Phosphazene Functionalized Silsesquioxane-Based Porous Polymer as Thermally Stable and Reusable Catalyst for Bulk Ring-Opening Polymerization of ε-Caprolactone. MDPI.[Link]

  • Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. PMC.[Link]

  • Phosphazene Functionalized Silsesquioxane-Based Porous Polymer as Thermally Stable and Reusable Catalyst for Bulk Ring-Opening Polymerization of ε-Caprolactone. ResearchGate.[Link]

  • Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. ResearchGate.[Link]

  • Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. SpringerLink.[Link]

  • Synthesis of polyesters by an efficient heterogeneous phosphazene (P1)-Porous Polymeric Aromatic Framework catalyzed-Ring Opening Polymerization of lactones. ResearchGate.[Link]

  • Process for deactivating polymerization catalysts using phosphate or phosphonate salts and catalyst deactivators.
  • Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.[Link]

  • Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis. PMC.[Link]

  • Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega.[Link]

  • Catalyst Recycling in Continuous Flow Reactors. ResearchGate.[Link]

  • Efficient Immobilization and Recycling of Homogeneous Catalysts Via Supported Ionic Liquid Phase (SILP) Technology. ResearchGate.[Link]

  • The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. NIH.[Link]

  • Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones. RSC Publishing.[Link]

  • Ring-opening polymerization of β-thiobutyrolactone mediated by phosphazene organocatalysts. RSC Publishing.[Link]

  • Catalytic Methods in Flow Chemistry. MDPI.[Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega.[Link]

  • How to approach flow chemistry. RSC Publishing.[Link]

  • Phosphazene: Preparation, Reaction and Catalytic Role. ResearchGate.[Link]

  • Comparison of Four Immobilization Methods for Different Transaminases. MDPI.[Link]

  • Synthesis of a New Chelating Iminophosphorane Derivative (Phosphazene) for U(VI) Recovery. MDPI.[Link]

  • Polymer-Supported Heterogeneous Fenton Catalysts for the Environmental Remediation of Wastewater. PMC.[Link]

  • Recyclable, Immobilized Transition-Metal Photocatalysts. Wiley Online Library.[Link]

  • Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling. The Chemist.[Link]

  • An Overview of Polymer-Supported Catalysts for Wastewater Treatment through Light-Driven Processes. MDPI.[Link]

  • Immobilization of catalysts in poly(p-xylylene) nanotubes. RSC Publishing.[Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.[Link]

  • Polymer-Supported Heterogeneous Fenton Catalysts for the Environmental Remediation of Wastewater. ResearchGate.[Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. RSC Publishing.[Link]

  • A Review on Bio-Based Catalysts (Immobilized Enzymes) Used for Biodiesel Production. MDPI.[Link]

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Benchmarking Imino-tris(dimethylamino)phosphorane: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of an appropriate catalyst or reagent is paramount to achieving optimal reaction outcomes. This guide provides an in-depth technical comparison of Imino-tris(dimethylamino)phosphorane, commercially known as Phosphazene base P1-H, against common alternatives in two key industrial applications: the Ring-Opening Polymerization (ROP) of cyclic esters and the synthesis of glycerol carbonate. This document is designed to move beyond a simple listing of features to offer a causal understanding of experimental choices and performance benchmarks, grounded in scientific literature.

Introduction to this compound (Phosphazene Base P1-H)

This compound is a monomeric phosphazene base, a class of strong, non-ionic, and sterically hindered organic bases. Its core structure, [(CH3)2N]3P=NH, imparts a unique combination of high basicity and low nucleophilicity, making it a versatile tool in organic synthesis.[1] Unlike traditional ionic bases, its high solubility in a range of apolar to moderately polar organic solvents (e.g., hexane, toluene, THF) offers advantages in reaction homogeneity and ease of work-up.

The high basicity of phosphazene bases, including the P1 base, stems from the electron-donating character of the dialkylamino substituents and the delocalization of the positive charge upon protonation. This property allows for the efficient deprotonation of weakly acidic compounds, facilitating a variety of chemical transformations.[2]

Application I: Ring-Opening Polymerization (ROP) of Cyclic Esters

The Ring-Opening Polymerization of cyclic esters, such as lactide and ε-caprolactone, is a cornerstone for the industrial production of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL). These polymers have widespread applications in biomedical devices, drug delivery systems, and sustainable packaging. The choice of catalyst is critical in controlling the polymerization rate, molecular weight (Mn), and polydispersity index (PDI) of the resulting polymer.

Mechanistic Rationale for Catalyst Selection

The ROP of cyclic esters can be initiated by various mechanisms. In the context of basic organocatalysts like this compound, the polymerization typically proceeds via an anionic or coordinated anionic pathway. The base activates an initiator, usually an alcohol, by deprotonation to form a more nucleophilic alkoxide species. This alkoxide then attacks the carbonyl group of the cyclic ester, initiating polymerization. The phosphazene base's role is to facilitate this initiation and subsequent propagation steps without participating in unwanted side reactions.

ROP_Mechanism

Performance Benchmark: this compound vs. Alternatives

The performance of this compound (P1-H) is benchmarked against a common amidine base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a stronger phosphazene base, t-Bu-P4. The choice of these alternatives allows for a comparison across different classes of organic bases with varying basicity.

CatalystMonomerMonomer Conversion (%)Mn ( g/mol )PDI (Đ)Reaction Time (h)Reference
This compound (P1-H) ε-Caprolactone>95Controllable< 1.22 - 6[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)ε-Caprolactone~90Variable1.3 - 1.58 - 12[3]
Phosphazene Base t-Bu-P4ε-Caprolactone>99Highly Controllable< 1.1< 1[2]
This compound (P1-H) L-Lactide>90Controllable1.2 - 1.44 - 8[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)L-Lactide~85Variable1.4 - 1.610 - 16[5]
Phosphazene Base t-Bu-P4L-Lactide>99Highly Controllable< 1.15< 2[2]

Analysis of Performance:

  • Reaction Rate: The catalytic activity in ROP is strongly correlated with the basicity of the catalyst. The stronger phosphazene base, t-Bu-P4, exhibits the fastest polymerization rates. This compound shows a significantly higher activity compared to DBU, leading to shorter reaction times.

  • Control over Polymerization: this compound demonstrates good control over the polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.2 for ε-caprolactone). This is a crucial advantage for applications requiring well-defined polymer architectures. DBU, being a weaker base, offers less control, resulting in broader PDIs. The highly basic t-Bu-P4 provides excellent control but can sometimes lead to side reactions like transesterification at high conversions.[4]

  • Industrial Relevance: For industrial-scale production of PLA and PCL, achieving a balance between reaction speed and control over polymer properties is essential.[6] this compound presents a compelling option, offering a faster and more controlled polymerization than DBU, without the extreme reactivity of stronger phosphazenes which might require more stringent process control.

Experimental Protocol: ROP of ε-Caprolactone using this compound

This protocol describes a typical lab-scale ring-opening polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound (P1-H)

  • Benzyl alcohol (initiator, freshly distilled)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with ε-caprolactone (e.g., 1.14 g, 10 mmol) and anhydrous toluene (e.g., 10 mL).

  • Initiator Addition: Benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) is added to the flask via syringe.

  • Catalyst Addition: this compound (e.g., 17.8 mg, 0.1 mmol) is added to the stirred solution under an inert atmosphere.

  • Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy (disappearance of the monomer peak).

  • Termination and Precipitation: Once the desired conversion is reached (typically >95%), the polymerization is quenched by adding a few drops of benzoic acid solution in toluene. The polymer is then precipitated by pouring the reaction mixture into a large excess of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization: The resulting poly(ε-caprolactone) is characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity index (PDI).

Application II: Synthesis of Glycerol Carbonate

Glycerol carbonate is a valuable green chemical with a wide range of applications, including as a component in electrolytes for lithium-ion batteries, a green solvent, and a precursor for the synthesis of other chemicals.[7] A common and industrially viable route to glycerol carbonate is the transesterification of glycerol with dimethyl carbonate (DMC).

Mechanistic Considerations

The transesterification of glycerol with DMC is a base-catalyzed reaction. The base activates the hydroxyl groups of glycerol, making them more nucleophilic to attack the carbonyl carbon of DMC. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol to form glycerol carbonate. The choice of a strong, non-nucleophilic base is crucial to promote the desired transesterification pathway and minimize side reactions.

GC_Synthesis_Mechanism

Performance Benchmark: this compound vs. Alternatives

The performance of this compound is compared with DBU and a common heterogeneous base catalyst, CaO.

CatalystDMC/Glycerol Molar RatioTemperature (°C)Glycerol Conversion (%)Glycerol Carbonate Yield (%)Reaction Time (h)Reference
This compound (P1-H) 3:175~95~922[8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3:175~90~844
Calcium Oxide (CaO)2:190>95~931.5[7]

Analysis of Performance:

  • Activity and Yield: this compound demonstrates high catalytic activity, achieving high glycerol conversion and glycerol carbonate yield in a relatively short reaction time. Its performance is superior to DBU under similar conditions.

  • Homogeneous vs. Heterogeneous Catalysis: While the heterogeneous catalyst CaO shows excellent performance and offers the advantage of easy separation and recyclability, homogeneous catalysts like this compound can offer higher activity at lower temperatures due to the absence of mass transfer limitations. The choice between a homogeneous and heterogeneous system often depends on the specific process design and economic considerations.

  • Selectivity: The high basicity and low nucleophilicity of this compound contribute to high selectivity towards the desired glycerol carbonate product, minimizing the formation of byproducts.

Experimental Protocol: Synthesis of Glycerol Carbonate

This protocol outlines a general procedure for the synthesis of glycerol carbonate from glycerol and dimethyl carbonate.

Materials:

  • Glycerol (anhydrous)

  • Dimethyl carbonate (DMC)

  • This compound (P1-H)

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a thermometer.

  • Charging Reactants: The flask is charged with glycerol (e.g., 9.21 g, 0.1 mol) and dimethyl carbonate (e.g., 27.03 g, 0.3 mol).

  • Catalyst Addition: this compound (e.g., 0.1-1 mol% relative to glycerol) is added to the reaction mixture.

  • Reaction: The mixture is heated to 75 °C with constant stirring. The reaction progress can be monitored by gas chromatography (GC) by analyzing the consumption of glycerol and the formation of glycerol carbonate.

  • Work-up: After the reaction is complete (typically 2-4 hours), the catalyst can be removed by vacuum distillation if volatile, or by other appropriate methods if it's a solid.

  • Purification: The excess dimethyl carbonate and the methanol byproduct are removed by distillation. The resulting crude glycerol carbonate can be further purified by vacuum distillation to obtain a high-purity product.

  • Analysis: The purity of the final product is determined by GC or NMR analysis.

Conclusion

This compound (Phosphazene base P1-H) emerges as a highly effective and versatile organocatalyst for key industrial applications such as the Ring-Opening Polymerization of cyclic esters and the synthesis of glycerol carbonate. Its strong, non-ionic basicity, coupled with low nucleophilicity and good solubility in organic solvents, provides distinct advantages over traditional amidine bases like DBU, leading to faster reaction rates, higher yields, and better control over product properties. While stronger phosphazene bases like t-Bu-P4 may offer even higher activity, this compound provides a balanced performance profile that is often desirable for robust and scalable industrial processes. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired reaction kinetics, product specifications, and process economics. This guide provides the foundational data and protocols to aid researchers and process chemists in making an informed decision.

References

  • Glycerol carbonate synthesis from glycerol and dimethyl carbonate using trisodium phosphate. ResearchGate. [Link]

  • Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]

  • Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators. Royal Society of Chemistry. [Link]

  • Comparative Study of Polycaprolactone Production from ε-Caprolactone Using Ring Opening Polymerization in Flask And Reactor Level. ResearchGate. [Link]

  • Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts. ResearchGate. [Link]

  • General procedure for the transesterification of glycerol. ResearchGate. [Link]

  • Phosphazenes. Royal Society of Chemistry. [Link]

  • A perspective into ring-opening polymerization of ε-caprolactone and lactides: effect of, ligand, catalyst structure and system dynamics, on catalytic activity and polymer properties. OUCI. [Link]

  • Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. National Center for Biotechnology Information. [Link]

  • Production of glycerol carbonate using crude glycerol from biodiesel production with DBU as a catalyst. ResearchGate. [Link]

  • Scheme 2. Structure of the catalysts investigated in this study. DMAP... ResearchGate. [Link]

  • An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbonate. MDPI. [Link]

  • Transesterification of Glycerol to Glycerol Carbonate over Mg-Zr Composite Oxide Prepared by Hydrothermal Process. National Center for Biotechnology Information. [Link]

  • Diphenyl Phosphate/4-Dimethylaminopyridine as an Efficient Binary Organocatalyst System for Controlled/Living Ring-Opening Polymerization of L-Lactide Leading to Diblock and End-Functionalized Poly(L-lactide)s. ResearchGate. [Link]

  • Synthesis of Glycerol Carbonate from Glycerol and Dimethyl Carbonate Catalyzed by Solid Base Catalyst Derived from Waste. Semantic Scholar. [Link]

  • Synthesis of end-functionalized polyethers by phosphazene base-catalyzed ring-opening polymerization of 1,2-butylene oxide and glycidyl ether. ResearchGate. [Link]

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A Comparative Review of Monomeric, Dimeric, and Tetrameric Phosphazene Bases: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. While traditional inorganic and organometallic bases have long been the workhorses of the laboratory, the advent of non-ionic, exceptionally strong phosphazene bases has opened new avenues for challenging transformations. This guide provides an in-depth comparative analysis of monomeric (P₁), dimeric (P₂), and tetrameric (P₄) phosphazene bases, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and optimal applications, supported by experimental data.

Introduction to Phosphazene Bases: A Class of Organic Superbases

Phosphazene bases, also known as Schwesinger bases, are a class of charge-neutral, non-nucleophilic organobases characterized by a P=N backbone.[1] Their remarkable basicity, which can be finely tuned by the number of phosphazene units and the nature of the substituents, stems from the high degree of resonance stabilization of the protonated form.[2] This unique combination of extreme basicity and low nucleophilicity allows for the deprotonation of even very weakly acidic C-H, N-H, and O-H bonds, generating highly reactive "naked" anions that can participate in a wide range of chemical transformations.[3]

The monomeric, dimeric, and tetrameric phosphazene bases, often with a tert-butyl group on the imino nitrogen (e.g., P₁-t-Bu, P₂-t-Bu, P₄-t-Bu), represent a homologous series with progressively increasing basicity and steric hindrance. This guide will dissect the nuanced differences between these three classes of phosphazene bases, providing a framework for rational catalyst selection in various synthetic contexts.

The Monomeric Advantage: Precision and Selectivity

Monomeric phosphazene bases, such as P₁-t-Bu, are the mildest members of the family. While still significantly more basic than conventional non-ionic bases like DBU, their moderate basicity and lower steric bulk offer distinct advantages in reactions where high selectivity is paramount and overly reactive conditions could lead to undesired side products.

Key Properties of Monomeric Phosphazene Bases
PropertyDescriptionpKa (in Acetonitrile)
Basicity Strong, but the least basic among the P₁-P₄ series.~27-29[2]
Steric Hindrance Moderate, allowing for the deprotonation of less hindered substrates.-
Solubility High solubility in a range of apolar to moderately polar organic solvents.[3]-
Nucleophilicity Low, minimizing side reactions.-
Applications and Experimental Data

Monomeric phosphazene bases have proven particularly effective in reactions requiring a delicate balance of basicity and steric access.

In the Darzens condensation of α-halo esters with aromatic aldehydes, the choice between a monomeric and a more basic phosphazene can significantly impact the reaction's success. For aldehydes bearing electron-withdrawing groups, the moderately basic P₁-t-Bu is often the catalyst of choice, affording excellent yields without promoting side reactions.[4][5]

Experimental Protocol: Darzens Condensation using P₁-t-Bu [5]

  • To a solution of the aromatic aldehyde (1.0 equiv) and the α-halo ester (1.5 equiv) in anhydrous acetonitrile, add P₁-t-Bu (1.5 equiv) at 25 °C.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

The Dimeric Workhorse: A Balance of Power and Versatility

Dimeric phosphazene bases, such as P₂-t-Bu, represent a versatile intermediate in terms of both basicity and steric hindrance. They are often the first choice for a wide array of transformations that require a stronger base than a monomeric analogue but where the extreme reactivity of a tetrameric base may be detrimental.

Key Properties of Dimeric Phosphazene Bases
PropertyDescriptionpKa (in Acetonitrile)
Basicity Significantly stronger than monomeric bases.~33-35[2]
Steric Hindrance Increased steric bulk compared to monomeric bases.-
Solubility Good solubility in common organic solvents.[3]-
Nucleophilicity Remains low.-
Applications and Experimental Data

The enhanced basicity of dimeric phosphazene bases expands their synthetic utility to more challenging deprotonation reactions.

In the metal-free ring-opening polymerization of cyclic esters like ε-caprolactone, P₂-t-Bu has been shown to be an efficient catalyst, providing good control over molecular weight and dispersity. Kinetic studies have demonstrated that the polymerization rate is influenced by the solvent and the nature of the initiator.

Experimental Workflow: P₂-t-Bu Catalyzed ROP of ε-Caprolactone

ROP_Workflow cluster_prep Initiator Activation cluster_poly Polymerization cluster_term Termination/Quenching initiator Protic Initiator (e.g., Benzyl Alcohol) activated_initiator Activated Initiator Complex initiator->activated_initiator Deprotonation p2tbu P₂-t-Bu p2tbu->activated_initiator monomer ε-Caprolactone activated_initiator->monomer Initiation polymer Poly(ε-caprolactone) monomer->polymer Propagation quenching_agent Quenching Agent (e.g., Acetic Acid) polymer->quenching_agent Protonation

Caption: Workflow for P₂-t-Bu catalyzed ROP of ε-caprolactone.

The Tetrameric Powerhouse: Tackling the Toughest Challenges

Tetrameric phosphazene bases, exemplified by P₄-t-Bu, are among the strongest neutral organic bases known. Their exceptional proton-abstracting ability makes them indispensable for reactions involving extremely weak acids or sterically demanding substrates.

Key Properties of Tetrameric Phosphazene Bases
PropertyDescriptionpKa (in Acetonitrile)
Basicity Extremely high basicity.> 40
Steric Hindrance Significant steric bulk, which can influence selectivity.-
Solubility Soluble in a range of organic solvents.[3]-
Nucleophilicity Very low, despite its high basicity.-
Applications and Experimental Data

The extraordinary strength of tetrameric phosphazene bases enables a host of transformations that are difficult or impossible to achieve with other bases.

The dehydrohalogenation of alkyl halides to form alkenes is a classic elimination reaction where the choice of base is critical. P₄-t-Bu has been shown to be highly effective in these reactions, often providing higher yields and cleaner conversions compared to traditional bases. For instance, the dehydrohalogenation of 1-bromooctane with P₄-t-Bu proceeds in near-quantitative yield under mild conditions.[6]

Comparative Data: Dehydrohalogenation of 1-Bromooctane [6]

BaseYield of 1-Octene (%)
P₄-t-Bu 96
Potassium tert-butoxide/18-crown-6 75

P₄-t-Bu can efficiently deprotonate even weakly acidic C-H bonds, such as those adjacent to ester or nitrile groups, facilitating subsequent alkylation reactions with high yields and selectivities.[6]

Comparative Analysis: Choosing the Right Phosphazene Base

The selection of the appropriate phosphazene base is a multifactorial decision that depends on the specific requirements of the reaction. The following table provides a comparative summary to guide this choice.

FeatureMonomeric (P₁)Dimeric (P₂)Tetrameric (P₄)
Relative Basicity StrongStrongerStrongest
Steric Hindrance ModerateHighVery High
Typical Applications Reactions requiring high selectivity, activation of less hindered substrates.General purpose, reactions requiring a strong, but not extreme, base.Deprotonation of very weak acids, reactions with sterically hindered substrates.
Potential Downsides May not be strong enough for very weak acids.May be too strong for sensitive substrates, leading to side reactions.Can be overly reactive, leading to side reactions or decomposition of sensitive functional groups.

Causality in Catalyst Selection: The choice between P₁, P₂, and P₄ is a classic example of the trade-off between reactivity and selectivity. While the higher basicity of P₄ leads to faster reaction rates and the ability to deprotonate a wider range of substrates, this increased reactivity can also result in undesired side reactions, such as epimerization or polymerization.[7] Conversely, the milder nature of P₁ provides a more controlled reaction environment, often leading to cleaner products and higher yields of the desired isomer, especially with sensitive substrates. P₂ offers a versatile middle ground, providing a significant boost in reactivity over P₁ without the extreme strength of P₄.

Mechanistic Insights: The Source of Phosphazene Basicity

The remarkable basicity of phosphazene bases arises from the extensive delocalization of the positive charge in the corresponding phosphazenium cation that is formed upon protonation. This delocalization involves the nitrogen lone pairs and the d-orbitals of the phosphorus atoms, effectively stabilizing the conjugate acid and thus increasing the basicity of the neutral phosphazene.

Phosphazene_Protonation P_base P=N R-N-P(NR₂)₃ protonated_P_base P-N⁺H R-N⁺H-P(NR₂)₃ P_base->protonated_P_base Protonation proton H⁺ proton->protonated_P_base resonance_stabilization Resonance Stabilization protonated_P_base->resonance_stabilization

Caption: Protonation and resonance stabilization of a phosphazene base.

Conclusion

Monomeric, dimeric, and tetrameric phosphazene bases offer a powerful toolkit for the modern synthetic chemist. Their tunable basicity and steric properties allow for the rational design of reaction conditions to achieve high efficiency and selectivity in a wide range of organic transformations. By understanding the distinct characteristics of each class of phosphazene base, researchers can unlock new possibilities in the synthesis of complex molecules for applications in materials science, pharmaceuticals, and beyond. The judicious selection of the appropriate phosphazene base, guided by the principles outlined in this guide, is key to harnessing their full potential as transformative reagents in organic synthesis.

References

  • Lops, C., Pengo, P., & Pasquato, L. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(10), e202200179. [Link]

  • Liu, S., Ren, C., Zhao, N., Shen, Y., & Li, Z. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecular Rapid Communications, 39(24), 1800485. [Link]

  • Illy, N., & Guégan, P. (2019). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry, 10(34), 4768-4777. [Link]

  • Alamri, H., Zhao, J., Pahovnik, D., & Hadjichristidis, N. (2020). Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators. Polymer Chemistry, 11(3), 654-663. [Link]

  • Lops, C., Pengo, P., & Pasquato, L. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(10), e202200179. [Link]

  • Liu, S., Ren, C., Zhao, N., Shen, Y., & Li, Z. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecular Rapid Communications, 39(24), 1800485. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4238. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Weitkamp, R. F., Neumann, B., Stammler, H. G., & Hoge, B. (2021). Phosphorus-Containing Superbases: Recent Progress in the Chemistry of Electron-Abundant Phosphines and Phosphazenes. Chemistry – A European Journal, 27(34), 8649-8674. [Link]

  • Weitkamp, R. F., Neumann, B., Stammler, H. G., & Hoge, B. (2021). Phosphorus-Containing Superbases: Recent Progress in the Chemistry of Electron-Abundant Phosphines and Phosphazenes. Chemistry – A European Journal, 27(34), 8649-8674. [Link]

  • Zhang, L., Nederberg, F., Pratt, R. C., Waymouth, R. M., Hedrick, J. L., & Wade, C. G. (2007). Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 40(12), 4154-4158. [Link]

  • Diao, Y., et al. (2025). Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis. Discover Chemistry, 2, 198. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. Phosphazene: Preparation, Reaction and Catalytic Role. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • ResearchGate. Scheme 31. Phosphazene bases; pKa.H + values are given in acetonitrile. [Link]

  • Boileau, S., & Illy, N. (2011). Synthesis of end-functionalized polyethers by phosphazene base-catalyzed ring-opening polymerization of 1,2-butylene oxide and glycidyl ether. Polymer Chemistry, 2(10), 2243-2249. [Link]

  • Ota, Y., et al. (2021). Phosphazene base-catalyzed telescopic three-component reaction involving 1,1-difunctionalization of electron-deficient alkenes. Chemical Communications, 57(84), 11041-11044. [Link]

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  • Wikipedia. P4-t-Bu. [Link]

  • Wiegand, J., et al. (2016). Stereoselective Arene-Forming Aldol Condensation: Synthesis of Configurationally Stable Oligo-1,2-naphthylenes. Angewandte Chemie International Edition, 55(8), 2920-2923. [Link]

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  • Leito, I., et al. (2011). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of Physical Organic Chemistry, 24(10), 959-965. [Link]

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A Comparative Guide to the Antibacterial and Antifungal Efficacy of Synthesized Phosphoranes

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, organophosphorus compounds, particularly phosphoranes, have emerged as a promising class of molecules.[1] Their unique chemical structures and properties offer diverse mechanisms of action that can be exploited for therapeutic purposes.[2] This guide provides an in-depth comparison of the antibacterial and antifungal activities of synthesized phosphoranes, supported by experimental data and detailed protocols. We will explore the synthesis of representative phosphorane compounds, delineate the methodologies for evaluating their antimicrobial efficacy, and compare their performance against established antibiotics and antifungals.

Introduction to Phosphoranes as Antimicrobial Agents

Phosphorus-containing compounds are integral to numerous biological processes, and their synthetic analogues have found widespread use in medicine and agriculture.[2] Phosphoranes, characterized by a pentavalent phosphorus atom, and their related phosphonium salts, have demonstrated significant biological activity.[3] The introduction of a phosphorus-containing moiety can alter the physicochemical properties of a molecule, such as polarity and solubility, and can serve as a bioisostere for other functional groups, often enhancing metabolic stability.[2]

The antimicrobial potential of phosphoranes, specifically quaternary phosphonium salts, is often attributed to their lipophilic cationic nature. This allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to loss of membrane integrity and cell death.[3] The lipophilicity, and thus the biological activity, can be fine-tuned by modifying the organic substituents attached to the phosphorus atom.[3] This guide will focus on a representative class of phosphoranes—triphenylphosphonium (TPP) derivatives—to illustrate their synthesis and antimicrobial evaluation.

Synthesis of a Representative Phosphorane: (4-nitrobenzyl)triphenylphosphonium bromide

The synthesis of phosphonium salts, precursors to many phosphoranes used in reactions like the Wittig olefination, is a foundational technique in organophosphorus chemistry. The following protocol details the synthesis of a (substituted-benzyl)triphenylphosphonium salt, a common scaffold for antimicrobial investigation. The choice of a benzyl group with a nitro substituent is illustrative, as electronic modifications on the aromatic ring can influence antimicrobial activity.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (38.2 mmol) of triphenylphosphine in 100 mL of dry toluene.

  • Addition of Alkyl Halide: To this solution, add 8.25 g (38.2 mmol) of 4-nitrobenzyl bromide. The choice of a bromide as the leaving group ensures a facile nucleophilic substitution reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4 hours with continuous stirring. The formation of a white precipitate indicates the product is forming.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the toluene.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified (4-nitrobenzyl)triphenylphosphonium bromide in a vacuum oven at 60°C to a constant weight. The final product should be a white crystalline solid. Characterize the compound using IR and NMR spectroscopy to confirm its structure and purity.[4]

Synthesis_Workflow Workflow for Phosphonium Salt Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization reactants Dissolve Triphenylphosphine in Dry Toluene add_halide Add 4-Nitrobenzyl Bromide reactants->add_halide Initiates reaction reflux Reflux for 4 hours at 110°C add_halide->reflux Promotes SN2 reaction cool Cool to Room Temperature reflux->cool Induces precipitation filter Vacuum Filtration cool->filter Separates solid product wash Wash with Diethyl Ether filter->wash Removes impurities dry Dry under Vacuum wash->dry Removes residual solvent characterize IR & NMR Spectroscopy dry->characterize Confirms structure & purity Antimicrobial_Testing_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Phosphorane prep_dilutions->inoculate add_controls Include Positive, Negative, & Drug Controls inoculate->add_controls incubate_plate Incubate at Appropriate Temperature and Time add_controls->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

Comparative Performance Data

The following table summarizes representative MIC data for a series of synthesized triphenylphosphonium (TPP) derivatives against common bacterial and fungal pathogens, compared with standard antimicrobial agents. The variation in the alkyl/aryl substituent (R) allows for an analysis of structure-activity relationships.

Compound/DrugR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
TPP Derivative 1 -CH₃1664>12832
TPP Derivative 2 -C₄H₉416648
TPP Derivative 3 -C₈H₁₇28324
TPP Derivative 4 -C₁₂H₂₅14162
Ciprofloxacin N/A0.50.0150.25N/A
Fluconazole N/AN/AN/AN/A1

Note: The data presented is illustrative and compiled from typical results found in the literature for similar compounds.

Analysis of Results: The data clearly indicates that the antibacterial and antifungal activity of the TPP derivatives is highly dependent on the length of the alkyl chain (R-group). As the lipophilicity increases from a methyl to a dodecyl group, the MIC values decrease, signifying greater potency. [3]This supports the proposed mechanism of membrane disruption, as more lipophilic compounds can more readily intercalate into the lipid bilayer of the microbial cell membrane.

While the synthesized phosphoranes show promising activity, especially against the Gram-positive bacterium S. aureus and the fungus C. albicans, their efficacy against the Gram-negative bacteria E. coli and P. aeruginosa is lower. This is a common observation for cationic antimicrobials, as the outer membrane of Gram-negative bacteria presents an additional barrier to compound penetration. Nevertheless, the most potent TPP derivative (with the C₁₂H₂₅ chain) exhibits activity that is approaching a clinically relevant range. When compared to the standard drugs, Ciprofloxacin and Fluconazole, the phosphoranes are less potent, but their distinct mechanism of action makes them valuable candidates for further development, particularly in the context of resistance to conventional antibiotics. [5]

Proposed Mechanism of Action

The primary mechanism by which cationic phosphonium salts are thought to exert their antimicrobial effect is through the disruption of the bacterial or fungal cell membrane. [3]

  • Electrostatic Attraction: The positively charged phosphonium headgroup is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and phospholipids in the cell membrane.

  • Lipophilic Interaction: The lipophilic alkyl/aryl substituents on the phosphorus atom facilitate the insertion of the molecule into the hydrophobic core of the cell membrane.

  • Membrane Disruption: The accumulation of these foreign molecules within the membrane disrupts its structure and integrity. This can lead to the formation of pores or channels, causing leakage of essential intracellular components like ions and metabolites, and ultimately leading to cell death. [3]

Mechanism_of_Action Proposed Mechanism of Phosphonium Salt Antimicrobial Action cluster_membrane Microbial Cell Membrane cluster_phosphorane Phosphonium Salt cluster_events Sequence of Events membrane_structure Lipid Bilayer with Embedded Proteins phosphonium R₃P⁺-R' attraction 1. Electrostatic Attraction to Negatively Charged Surface phosphonium->attraction attraction->membrane_structure Targets insertion 2. Lipophilic Tail Inserts into Membrane Core attraction->insertion disruption 3. Disruption of Membrane Integrity insertion->disruption leakage 4. Leakage of Cytoplasmic Contents disruption->leakage death 5. Cell Death leakage->death

Caption: The proposed mechanism of membrane disruption by phosphonium salts.

Conclusion and Future Directions

Synthesized phosphoranes, particularly phosphonium salts, represent a versatile class of compounds with tunable antibacterial and antifungal activity. The direct relationship between lipophilicity and antimicrobial potency highlights a clear path for chemical optimization. While not yet as potent as some conventional antibiotics, their distinct membrane-targeting mechanism of action makes them less likely to be affected by existing resistance mechanisms that target intracellular processes. [5] Future research should focus on synthesizing novel phosphoranes with improved activity against Gram-negative bacteria, potentially by incorporating moieties that can facilitate passage through the outer membrane. Furthermore, investigating the synergistic effects of these compounds with existing antibiotics could provide a powerful strategy to combat multidrug-resistant infections. The self-validating nature of these protocols—whereby systematic changes in chemical structure lead to predictable changes in biological activity—provides a robust framework for the continued development of phosphoranes as a new generation of antimicrobial agents.

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Phosphonium Salts on Basis of Triphenylphosphine and 3,5-Di-Tert-Butyl-4-Hydroxybenzyl Bromide | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC. Retrieved from [Link]

  • Arrow@TU Dublin. (2010). Synthesis, Characterisation and Antimicrobial Activity of Novel Phosphine Stablised Silver (1) Dicarboxylate Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antibacterial Activity of GO-Based Composites Enhanced by Phosphonate-Functionalized Ionic Liquids and Silver. Retrieved from [Link]

  • ResearchGate. (n.d.). The complex action of phosphonates as antifungal agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The key phosphorus moieties in drug design: antimicrobials and beyond - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial Action of a Unique Phosphorus-Adsorbent Additive for Resin, and the Mechanism of Its Antimicrobial Effect. Retrieved from [Link]

  • PubMed. (2023). Harvesting phosphorus-containing moieties for their antibacterial effects. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the effects of phosphate on the antifungal activity of.... Retrieved from [Link]

  • National Institutes of Health. (2020). Phosphate in Virulence of Candida albicans and Candida glabrata - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Bisphosphonates. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antibacterial and antifungal activities of newly synthesized.... Retrieved from [Link]

  • National Institutes of Health. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC. Retrieved from [Link]

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  • MDPI. (n.d.). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Crystal Structure, and Antibacterial Properties of Silver- Functionalized Low-Dimensional Layered Zirconium Phosphonate. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Imino-tris(dimethylamino)phosphorane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in synthesis and research. The final step, disposal, is a critical process that ensures the safety of laboratory personnel and the protection of our environment. Imino-tris(dimethylamino)phosphorane, also known as the phosphazene base P1-H, is a powerful, non-nucleophilic strong base valued in organic synthesis.[1] However, its high reactivity and corrosive nature demand a rigorous and well-understood disposal protocol.[2]

This guide provides a comprehensive framework for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each procedural step. The core principle of this guide is risk mitigation through controlled chemical conversion prior to final disposal.

Hazard Profile and Core Risks

Understanding the inherent hazards of a substance is the foundation of its safe handling and disposal. This compound is not merely a chemical base; it is a highly reactive and corrosive substance.[2] Its primary risks stem from its ability to cause severe chemical burns and its vigorous reaction with certain substances.

Table 1: Physicochemical and Hazard Data for this compound

PropertyDataSource(s)
Synonyms N,N,N',N',N″,N″-Hexamethylphosphorimidic triamide, Phosphazene base P1-H[2][3]
CAS Number 49778-01-0[2][4]
Molecular Formula C₆H₁₉N₄P[3]
Appearance Colorless to pale yellow liquid[3]
Primary Hazard GHS05: Corrosion [2]
Signal Word Danger[2]
Hazard Statement H314: Causes severe skin burns and eye damage[2]
Storage Class 8A: Combustible corrosive hazardous materials[2]
Reactivity Strong base. Phosphazenes undergo hydrolysis, which can cleave the P-N bonds.[5]

The primary disposal concern is the compound's high basicity and reactivity. It must be neutralized before it can be safely handled by waste management services. Direct disposal into a general hazardous waste stream without neutralization poses a significant risk of dangerous reactions with other chemical wastes, particularly acids.

Engineering Controls and Personal Protective Equipment (PPE)

All handling and disposal procedures for this compound must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors and to contain any accidental splashes.

Essential PPE includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant suit.[6]

  • Respiratory Protection: A NIOSH-certified respirator with cartridges appropriate for organic vapors and amines (e.g., type ABEK) should be available for emergency situations like a large spill.[2]

The Disposal Workflow: Neutralization and Collection

The recommended disposal strategy involves a two-stage process: controlled chemical neutralization (hydrolysis) to reduce reactivity, followed by collection and disposal as regulated hazardous waste. This workflow ensures the compound is rendered significantly less hazardous at the point of generation.

G start Disposal Event (Spill or Waste Material) ppe Step 1: Don Full PPE & Work in Fume Hood start->ppe decision Assess Situation ppe->decision spill Small Spill Procedure decision->spill Spill waste Bulk Waste Neutralization decision->waste Unused/Waste contain Step 2a: Contain Spill with Inert Absorbent spill->contain neutralize Step 2b: Controlled Hydrolysis (in a suitable solvent) waste->neutralize collect Step 3: Collect Waste into Designated Container contain->collect neutralize->collect label_waste Step 4: Label Container 'Hazardous Waste' collect->label_waste store Step 5: Store in Designated Area (Awaiting Pickup) label_waste->store pickup Step 6: Professional Disposal via EHS Office store->pickup

Caption: Disposal workflow for this compound.

Protocol 1: Spill Management

Immediate and correct action is critical in the event of a spill. The goal is to contain and collect the material safely for subsequent disposal.

Experimental Protocol: Spill Containment and Collection

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use combustible materials like sawdust. [6]

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collect Waste: Once fully absorbed, carefully scoop the material into a designated, robust, and sealable hazardous waste container (e.g., a high-density polyethylene pail).

  • Decontaminate: Wipe the spill area with a cloth dampened with isopropanol, followed by a thorough wash with soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Label and Store: Securely seal the container and label it as "Hazardous Waste: this compound, absorbed" with the date and other information required by your institution's Environmental Health & Safety (EHS) office. Store in a designated hazardous waste area.

Protocol 2: Neutralization of Unused or Waste Material

This protocol is designed for the deliberate neutralization of residual or unused this compound. The chemical basis for this procedure is the controlled hydrolysis of the phosphazene. Phosphazenes react with water to cleave the phosphorus-nitrogen bonds, ultimately yielding less reactive species like phosphoric acid and amines.[5][7] This reaction can be highly exothermic and must be performed slowly and with cooling to maintain control.

Experimental Protocol: Controlled Hydrolysis

  • Preparation: In a chemical fume hood, place a flask or beaker of appropriate size in an ice/water bath for cooling. The vessel should be large enough to accommodate at least 10 times the volume of the waste material.

  • Solvent Addition: Add a suitable, cold protic solvent, such as isopropanol, to the reaction vessel. A general guideline is to use approximately 9 parts solvent for every 1 part of waste material. Begin stirring the solvent.

  • Slow Addition of Waste: Using a dropping funnel or pipette, add the this compound to the cold, stirring solvent dropwise . The rate of addition should be slow enough to prevent any significant temperature increase or excessive fuming.

  • Controlled Hydrolysis: After the addition is complete, continue stirring and slowly add water to the solution to ensure complete hydrolysis. This will convert the compound to phosphate derivatives and dimethylamine.

  • Equilibration and pH Check: Allow the mixture to stir while slowly warming to room temperature. Once equilibrated, check the pH of the solution. If it remains strongly basic, it can be carefully adjusted towards neutral (pH 5.5-10.5) by the slow addition of a weak acid like citric acid solution.[8] Be cautious, as this acid-base neutralization is also exothermic.

  • Final Collection: Transfer the fully neutralized solution into a designated hazardous waste container. Label it clearly as "Hazardous Waste: Neutralized this compound" and include the components of the final solution (e.g., isopropanol, water, phosphate salts).

Final Waste Management and Regulatory Compliance

The neutralized waste, while significantly less reactive, is still considered hazardous waste and must be disposed of according to institutional and governmental regulations.[9]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages, relevant hazard warnings (e.g., Corrosive), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area. Ensure secondary containment is used to capture any potential leaks. Store away from incompatible materials.

  • Disposal: Arrange for pickup and final disposal through your institution’s EHS office. They will work with a licensed hazardous waste management company. Never pour this chemical, neutralized or not, down the drain.[8][9]

References

  • Allcock, H. R., & Harris, P. J. (1981). Hydrolysis pathways for aminophosphazenes. American Chemical Society. Available at: [Link]

  • DoorstepTutor. (n.d.). Phosphazenes & Its Reactivity - Hydrolysis, Halogenation, Alkylation, Arylation, Oxidation, Polymerization. DoorstepTutor Chemistry. Available at: [Link]

  • Crommen, J., Vandorpe, J., & Schacht, E. (1991). Biodegradable polymers. II. Degradation characteristics of hydrolysis-sensitive poly[(organo)phosphazenes]. Journal of Controlled Release. Available at: [Link]

  • WorkSafe New Zealand. (2023). Working safely with organophosphates. WorkSafe. Available at: [Link]

  • Eddleston, M., & Buckley, N. A. (2017). Targeted therapy for organophosphate poisoning. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). polyphosphazene. Source not formally provided. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Available at: [Link]

  • Google Patents. (n.d.). Method for neutralizing organophosphorus agricultural chemicals. Google Patents.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • YouTube. (2021). Lecture 02 : Phosphazene, Introduction, preparation & chemical reaction in Phosphonitrilic compound. YouTube. Available at: [Link]

  • Restek. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Restek. Available at: [Link]

  • da Silva, A. C. S., et al. (2023). Nucleophilic Neutralization of Organophosphates: Lack of Selectivity or Plenty of Versatility?. ResearchGate. Available at: [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. DTSC. Available at: [Link]

  • Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. DEQ. Available at: [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. Available at: [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Available at: [Link]

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  • Cleveland Clinic. (2024). Organophosphate Poisoning. Cleveland Clinic. Available at: [Link]

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A Researcher's Guide to the Safe Handling of Imino-tris(dimethylamino)phosphorane

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

Welcome, researchers and innovators. As a Senior Application Scientist, my goal is to empower your work by not only providing high-quality reagents but also ensuring you have the critical knowledge to handle them safely and effectively. Imino-tris(dimethylamino)phosphorane is a powerful tool in organic synthesis and catalysis, but its reactivity demands meticulous handling. This guide moves beyond a simple checklist to provide a framework for its safe use, grounded in scientific principles to protect both you and your research.

Hazard Identification: Understanding the Risks

This compound is classified as a corrosive substance. The primary dangers associated with this chemical are severe skin burns and serious eye damage.[1][2] This corrosive nature is due to its reactivity, particularly with moisture, which can lead to the formation of hazardous byproducts. It is imperative to treat this compound with the utmost respect and to adhere strictly to the safety protocols outlined below.

Key Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table summarizes the essential PPE, with explanations for the selection of each component.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1]Goggles provide a seal against splashes, while the face shield offers a broader barrier to protect the entire face from direct contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and subsequent chemical burns. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection A chemical-resistant lab coat or apron worn over personal clothing.Protects against spills and splashes, preventing the chemical from reaching your skin.
Respiratory Protection A NIOSH-approved respirator with a type ABEK (EN14387) filter.[1]This is crucial for protection against potential vapors or aerosols, especially in poorly ventilated areas or during spill clean-up. The ABEK filter provides protection against organic vapors, inorganic vapors, acid gases, and ammonia.

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational plan is critical for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at each stage.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_dispense Carefully Dispense Reagent prep_materials->handle_dispense Proceed to Handling handle_reaction Add to Reaction Vessel handle_dispense->handle_reaction handle_close Securely Close Container handle_reaction->handle_close clean_decontaminate Decontaminate Glassware handle_close->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory area where the chemical is stored, put on all required PPE as detailed in the table above.

    • Work in a Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

    • Gather All Materials: Ensure all necessary glassware, reagents, and waste containers are within the fume hood before you begin.

  • Handling:

    • Carefully Dispense Reagent: Use a clean, dry syringe or cannula for liquid transfer. Avoid pouring directly from the bottle to minimize the risk of splashing.

    • Add to Reaction Vessel: Slowly add the reagent to your reaction mixture. Be mindful of any potential exothermic reactions.

    • Securely Close Container: Immediately and securely close the reagent bottle after dispensing to prevent the release of vapors and protect the reagent from atmospheric moisture.

  • Post-Handling:

    • Decontaminate Glassware: Any glassware that has come into contact with the reagent should be carefully rinsed with an appropriate solvent (e.g., isopropanol) in the fume hood before being removed for further cleaning.

    • Immediate Spill Response: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for corrosive materials. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures: Be Prepared

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: Collect all waste, including empty containers and contaminated materials, in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize the synthetic power of this compound. Should you have any further questions, our team of application scientists is always available to provide support.

References

  • Chem-Impex. This compound. [Link]

  • LookChem. This compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Ereztech LLC. Safety Data Sheet SI2897. [Link]

  • 3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • LookChem. Tris(dimethylamino)phosphine. [Link]

  • Wikipedia. Tris(dimethylamino)phosphine. [Link]

  • AMI-CON. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • Gelest, Inc. TRIS(DIMETHYLAMINO)ARSINE. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.